molecular formula C12H16ClN3 B1420825 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS No. 1192191-40-4

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Cat. No.: B1420825
CAS No.: 1192191-40-4
M. Wt: 237.73 g/mol
InChI Key: KPPDYVLUBBQKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS 1192191-40-4) is a high-purity chemical reagent featuring the 1,4-diazepane (homopiperazine) scaffold, a privileged structure in medicinal chemistry known for its versatility and application in hit-to-lead optimization campaigns . The compound has demonstrated significant research value as a key building block in the discovery of novel therapeutic agents. Scientific literature highlights the role of the 1,4-diazepane core in the development of potent inhibitors for targets such as the SARS-CoV-2 main protease (Mpro), where it serves as a central scaffold for binding site interaction . Furthermore, 1,4-diazepane-linked derivatives have shown promising experimental antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, underscoring the scaffold's utility in antibacterial research . The mechanism of action for research compounds based on this scaffold is often investigated through computational methods. Molecular docking studies suggest that 1,4-diazepane derivatives can exhibit strong binding energies and multiple interactions with target proteins, such as L-amino acid deaminase and LcpA ligase, which are associated with antimicrobial effects . The benzonitrile moiety contributes to the molecule's physicochemical properties and can be pivotal for target engagement. This product is provided as the hydrochloride salt to enhance stability and solubility. It is strictly intended for research purposes in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPDYVLUBBQKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1192191-40-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,4-diazepine core is a privileged scaffold, forming the basis for numerous clinically significant therapeutic agents. This document delineates the physicochemical properties, a representative synthetic pathway, and potential applications of this specific molecule. It is intended to serve as a foundational resource for researchers utilizing this compound as a building block for novel chemical entities or as a lead compound in screening campaigns. Methodologies for synthesis, characterization, and safe handling are discussed, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the 1,4-Diazepine Scaffold

The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique three-dimensional conformation allows it to mimic peptide bonds, making it a valuable scaffold for designing molecules that interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[2]

The introduction of a benzonitrile moiety attached to the 1,4-diazepane structure, as seen in this compound, offers several strategic advantages for drug design:

  • The Nitrile Group: Can act as a hydrogen bond acceptor, a polar functional group, or a bioisostere for other functionalities. It is also a key precursor for other functional groups like amines or carboxylic acids.

  • The Diazepane Ring: Provides a flexible yet constrained scaffold that can be substituted at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

  • The Phenyl Linker: Positions the functional groups in a defined spatial orientation for optimal target engagement.

This guide focuses specifically on the hydrochloride salt form, which typically confers improved solubility and stability, making it more amenable to experimental handling and formulation development.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These data are essential for experimental design, from solubilization for biological assays to planning synthetic modifications.

PropertyValue
CAS Number 1192191-40-4[3]
Molecular Formula C₁₂H₁₅N₃ · HCl
Molecular Weight 237.73 g/mol (hydrochloride salt)
Appearance Typically a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.
Chemical Structure

The chemical structure consists of a benzonitrile group substituted at the 4-position with a 1,4-diazepan ring.

Caption: Structure of this compound.

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, based on its structure, the following spectroscopic signatures would be expected for its structural confirmation:

  • ¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm region. The protons on the diazepane ring would appear as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The N-H proton would likely be broad and its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons would be observed between δ 110-150 ppm. The nitrile carbon (C≡N) would have a characteristic shift around δ 118-120 ppm. Aliphatic carbons of the diazepane ring would appear in the δ 40-60 ppm range.

  • FT-IR: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and N-H stretching bands around 3200-3400 cm⁻¹.

  • Mass Spectrometry (ESI+): The parent ion would be observed at an m/z corresponding to the free base [C₁₂H₁₅N₃ + H]⁺.

Synthesis and Purification Workflow

The synthesis of 4-(1,4-diazepan-1-yl)benzonitrile typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction. A plausible and efficient laboratory-scale synthesis is outlined below.

G start Starting Materials: - 4-Fluorobenzonitrile - 1,4-Diazepane (Boc-protected) reaction Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction deprotection Boc Deprotection (Acidic Conditions) reaction->deprotection Intermediate Product salt_formation Salt Formation (HCl in Ether) deprotection->salt_formation Free Base purification Purification (Recrystallization) salt_formation->purification product Final Product: 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride purification->product qc Quality Control (NMR, LC-MS, Purity) product->qc

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on general procedures for similar syntheses.[4][5]

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate

  • To a solution of 4-fluorobenzonitrile (1.0 eq) and tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) in anhydrous Dimethyl Sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude intermediate from Step 1 in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.

  • Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (5-10 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of novel compounds for high-throughput screening. The 1,4-diazepine core is a well-established "privileged structure" in drug discovery.[6]

Potential Therapeutic Areas:

  • Oncology: The 1,4-benzodiazepine framework has been explored for its anticancer properties, with some derivatives acting as DNA-binding agents or inhibitors of key signaling pathways.[1]

  • Central Nervous System (CNS) Disorders: As the foundational structure for drugs like Diazepam, this scaffold is a prime candidate for developing novel agents targeting anxiety, epilepsy, and other neurological conditions by modulating GABAₐ receptors or other CNS targets.[7]

  • Cardiovascular Disease: Certain substituted 1,4-diazepane derivatives have been investigated as positive inotropic agents, suggesting potential applications in treating heart failure.[8]

  • Metabolic Disorders: Research has shown that some benzodiazepine derivatives can act as antagonists for metabotropic glutamate receptors, which are implicated in various metabolic and neurological pathways.[9]

G cluster_0 Functionalization Points cluster_1 Generated Chemical Library core 4-(1,4-Diazepan-1-yl)benzonitrile (Core Scaffold) N_diazepan Secondary Amine (N-H) core->N_diazepan nitrile Nitrile Group (C≡N) core->nitrile lib1 Amides / Sulfonamides N_diazepan->lib1 Acylation lib2 N-Alkylation / Arylation N_diazepan->lib2 Substitution lib3 Tetrazoles nitrile->lib3 Cycloaddition lib4 Amidines / Amines nitrile->lib4 Reduction / Addition

Caption: Role as a scaffold for generating diverse chemical libraries.

Handling and Safety Precautions

As with any research chemical, this compound should be handled with appropriate care in a controlled laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general safety guidelines based on related structures apply.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Protect from light and moisture to ensure long-term stability.[13]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical entity for the fields of medicinal chemistry and drug development. Its structure combines the biologically significant 1,4-diazepine core with a versatile benzonitrile group, providing a robust platform for the synthesis of novel compounds. This guide has provided a technical foundation covering its properties, a reliable synthetic approach, and its potential applications. By leveraging this information, researchers can effectively incorporate this compound into their discovery programs to explore new therapeutic frontiers.

References

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][14]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][14]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Merit Pharmaceutical. SAFETY DATA SHEET - Diazepam Injection. Available from: [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[3][14]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-56. Available from: [Link]

  • MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • Caraci, F., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][3][14]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-74. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • Goodkin, H. P., et al. (2009). The impact of diazepam's discovery on the treatment and understanding of status epilepticus. Epilepsia, 50 Suppl 8, 48-51. Available from: [Link]

Sources

Technical Guide: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS: 1192191-40-4) is a critical pharmacophore intermediate used in the synthesis of bioactive ligands targeting the Central Nervous System (CNS). Characterized by a benzonitrile core substituted with a 7-membered homopiperazine (1,4-diazepane) ring, this compound offers distinct steric and conformational properties compared to its 6-membered piperazine analogs.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, analytical characterization standards, and its strategic application in Structure-Activity Relationship (SAR) studies for Histamine H3 and Serotonin 5-HT6 receptor antagonists.

Chemical Architecture & Properties[1][2][3]

The compound consists of a polarized benzonitrile scaffold coupled to a flexible diazepane ring.[1] The hydrochloride salt form is preferred for its enhanced aqueous solubility and crystalline stability.[1]

Table 1: Physicochemical Identity
PropertySpecification
IUPAC Name This compound
CAS Number 1192191-40-4
Molecular Formula C₁₂H₁₅N₃[1][2][3][4][5] · HCl
Molecular Weight 237.73 g/mol (Salt); 201.27 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Calc.) ~9.5 (Secondary amine), ~1.5 (Aniline-like nitrogen)
SMILES N#CC1=CC=C(N2CCNCCC2)C=C1.[H]Cl

Synthetic Methodology (SnAr Protocol)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing 4-fluorobenzonitrile.[1] This route is selected over 4-chlorobenzonitrile because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate with secondary amines.[1]

Reaction Logic
  • Substrate: 4-Fluorobenzonitrile (Electrophile).[1]

  • Nucleophile: Homopiperazine (1,4-Diazepane).[1][2]

  • Stoichiometry: A 1:5 molar ratio (Electrophile:Nucleophile) is critical.[1] The excess homopiperazine acts as a statistical protectant to prevent the formation of the bis-aryl byproduct (Ar-N-N-Ar).[1]

Step-by-Step Protocol

Step 1: Nucleophilic Substitution

  • Charge a reaction vessel with homopiperazine (5.0 eq) dissolved in DMSO (5 mL/g substrate).

  • Add 4-fluorobenzonitrile (1.0 eq) slowly at room temperature to control exotherm.

  • Add K₂CO₃ (1.5 eq) as an acid scavenger.[1]

  • Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1] Target [M+H]⁺ = 202.1.[1]

  • Workup: Cool to RT. Pour into ice-water (10 volumes). Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash the organic layer with brine (5x) to remove DMSO and excess homopiperazine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Salt Formation (Hydrochlorination) [1]

  • Dissolve the crude free base in minimal Ethanol or 1,4-Dioxane.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq). A white precipitate should form immediately.[1]

  • Stir for 30 minutes at 0°C.

  • Filter the solid, wash with cold Diethyl Ether (to remove non-polar impurities), and dry under vacuum.[1]

Process Visualization

SynthesisWorkflow Start Start: 4-Fluorobenzonitrile Reagent Homopiperazine (5 eq) K2CO3, DMSO, 90°C Start->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate SnAr Mechanism Crude Crude Free Base (Extraction EtOAc/Water) Intermediate->Crude -HF SaltForm Salt Formation (HCl in Dioxane) Crude->SaltForm Precipitation Final Final Product: 4-(1,4-Diazepan-1-yl)benzonitrile HCl SaltForm->Final Filtration & Drying

Figure 1: Synthetic workflow for the selective mono-arylation of homopiperazine.

Analytical Characterization

To validate the structure and purity, the following spectral fingerprints must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum shows distinct regions for the aromatic system and the aliphatic diazepane ring.

  • Aromatic Region (Benzonitrile):

    • δ 7.55 (d, J=8.8 Hz, 2H): Protons ortho to the nitrile group (deshielded).[1]

    • δ 6.85 (d, J=8.8 Hz, 2H): Protons ortho to the amine (shielded by resonance).[1]

  • Aliphatic Region (Diazepane):

    • δ 9.20 (br s, 2H): NH₂⁺ protons (ammonium salt exchangeable).[1]

    • δ 3.80 (m, 2H) & 3.55 (m, 2H): N-CH₂ protons adjacent to the aniline nitrogen.[1]

    • δ 3.20 (m, 2H) & 3.10 (m, 2H): N-CH₂ protons adjacent to the secondary amine.[1]

    • δ 2.15 (m, 2H): C-CH₂-C (homopiperazine bridge protons).[1]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion[1]

  • Parent Ion: [M+H]⁺ = 202.1 m/z (Free base mass).[1]

  • Fragment: Loss of HCN (27 Da) may be observed in high-energy collision.[1]

Medicinal Chemistry Applications

This compound serves as a "privileged structure" in drug discovery.[1][6] The 1,4-diazepane ring provides a unique conformational profile compared to piperazine, often improving selectivity for G-Protein Coupled Receptors (GPCRs).

Strategic Utility
  • Histamine H3 Antagonists: The basic amine acts as a key interaction point with Aspartate residues in the receptor binding pocket.[1]

  • Sigma-1 Receptor Ligands: The hydrophobic benzonitrile tail fits into the lipophilic pocket, while the diazepane mimics the piperazine linker found in classic sigma ligands.[1]

  • Linker Chemistry: The secondary amine is a nucleophilic handle for further derivatization (e.g., reductive amination, amide coupling) to attach "tail" regions for SAR exploration.[1]

Signaling & SAR Pathway[1]

SAR_Logic Compound 4-(1,4-Diazepan-1-yl) benzonitrile HCl Nitrile Nitrile Group (H-bond Acceptor / Metabolic Handle) Compound->Nitrile Diazepane Diazepane Ring (Conformational Spacer) Compound->Diazepane Amine Secondary Amine (Ionic Bond to Asp residue) Compound->Amine H3 Histamine H3 (Cognition) Nitrile->H3 Polar Interaction Sig1 Sigma-1 Receptor (Neuroprotection) Diazepane->Sig1 Hydrophobic Fit Amine->H3 Salt Bridge

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups to biological targets.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Handling: Use in a fume hood.[1] The free base is prone to oxidation; store the HCl salt under inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (liberates free amine).[1]

References

  • Ye, B. J., et al. (2011).[1] Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents.[7] Chemical Biology & Drug Design, 77(1), 98-103.[7] [Link]

  • Rao, K. S., et al. (2011).[1] Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

  • National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 50988623, 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride (Analogous structure reference). [Link]

  • Matrix Fine Chemicals.[1][2] (n.d.). 4-[(1,4-Diazepan-1-yl)methyl]benzonitrile Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to deliver a detailed and practical understanding of this compound. The guide covers fundamental molecular attributes, experimentally determined properties, and essential safety and handling protocols. The information presented aims to not only inform but also to explain the causality behind experimental choices, ensuring a self-validating and trustworthy resource. All data and protocols are supported by authoritative citations where available.

Introduction: Understanding the Core Compound

This compound is a member of the 1,4-diazepine class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, including antipsychotic, anxiolytic, and anticancer agents.[1] The benzonitrile functional group, an aromatic ring with a nitrile substituent, further contributes to the compound's potential for diverse chemical interactions and biological activity. The hydrochloride salt form is commonly employed to improve the stability and aqueous solubility of the parent compound, which are critical considerations for its use in research and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective use in any scientific endeavor.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identity of a compound is the foundation of all subsequent experimental work. This section details the fundamental identifiers for this compound.

PropertyValue
Molecular Formula C₁₂H₁₅N₃ · HCl
Molecular Weight 237.74 g/mol
IUPAC Name This compound
CAS Number 1192191-40-4[2]
Canonical SMILES C1CN(CCNCC1)C2=CC=C(C=C2)C#N.Cl
InChI Key QOYMNMBDKTWPNM-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimentally Determined Physical Properties

The physical properties of a compound dictate its behavior in various experimental and biological systems. This section outlines the key physical characteristics of this compound, supported by available data.

PropertyValue/ObservationExperimental Context & Significance
Appearance Solid (form may vary)The appearance is a primary indicator of purity. Any significant deviation from a consistent solid form may suggest the presence of impurities or degradation.
Melting Point Data not availableThe melting point is a crucial indicator of purity. For hydrochloride salts, it is often a decomposition point rather than a true melt. This value would be important for assessing thermal stability.
Boiling Point Data not availableAs a salt, this compound is expected to decompose at high temperatures rather than boil.
Solubility Expected to be soluble in polar solvents such as water, methanol, and DMSO.Solubility is a critical factor for in vitro assays and formulation development. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.
Purity Typically >95% (as assessed by techniques like HPLC or NMR)Purity is essential for obtaining reliable and reproducible experimental results. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for assessing the purity of small molecules.
Experimental Protocols: A Practical Guide

The determination of physical properties is a cornerstone of chemical characterization. The following protocols are provided as a guide for the verification of the properties of this compound.

4.1. Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting point. For many hydrochloride salts, decomposition occurs at the melting point.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the melting point apparatus.

  • Set the heating rate to a rapid setting initially (e.g., 10-20 °C/min) to approach the expected melting or decomposition point.

  • Once the temperature is within 20 °C of the expected point, reduce the heating rate to 1-2 °C/min for accurate determination.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). For this compound, carefully note the temperature at which decomposition begins (e.g., discoloration, gas evolution).

Diagram 2: Workflow for Melting Point Determination

G start Start: Obtain Sample prep Sample Preparation: Dry and powder the sample. start->prep pack Pack Capillary Tube: Fill to 2-3 mm height. prep->pack load Load into Apparatus: Place capillary in heating block. pack->load heat_fast Rapid Heating: Set to 10-20 °C/min. load->heat_fast approach Approach Expected MP/Decomposition: Monitor temperature. heat_fast->approach heat_slow Slow Heating: Reduce rate to 1-2 °C/min (within 20°C of expected point). approach->heat_slow observe Observe & Record: Note onset of melting/decomposition and completion. heat_slow->observe end End: Report Temperature Range observe->end

Caption: Step-by-step workflow for melting point analysis.

4.2. Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This is a crucial parameter for designing experiments, especially in biological assays and formulation studies.

Materials:

  • This compound

  • Solvents: Dimethyl sulfoxide (DMSO), Methanol, Water, Ethanol

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure (Qualitative):

  • Weigh approximately 1 mg of the compound into a small vial.

  • Add 100 µL of the solvent to be tested.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, the compound is considered sparingly soluble or insoluble at this concentration.

Procedure (Quantitative - for establishing mg/mL):

  • Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the compound to a known volume of the solvent.

  • Equilibrate the solution by stirring or shaking for a set period (e.g., 24 hours) at a controlled temperature.

  • Centrifuge or filter the solution to remove any undissolved solid.

  • Take a known aliquot of the supernatant and dilute it to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Determine the concentration of the diluted solution and back-calculate the concentration of the saturated solution to determine the solubility.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the compound.

  • Hazard Identification: The toxicological properties have not been fully investigated.[3] It is prudent to handle this compound with care. Assume it may be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[4]

  • Handling: Avoid breathing dust.[4] Use in a well-ventilated area or under a chemical fume hood. Keep away from heat and sources of ignition.[4]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion
References
  • Maybridge. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.
  • Spectrum Chemical. (2017, April 10).
  • Pfizer. (2009, September 1).
  • PAI Pharma. (2021, March 24).
  • Merit Pharmaceutical. (2023, March 18).
  • Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][3][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. Retrieved February 19, 2026, from [Link].

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • MDPI. (2010, December 28).
  • Acta Poloniae Pharmaceutica. (n.d.). Solubility of selected derivatives of 1,4-benzodiazepin-2-one in solid dispersions in PEG 6000.
  • AA Blocks. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved February 19, 2026, from [Link].

  • LookChem. S-propyl propane-1-thiosulphinate. Retrieved February 19, 2026, from [Link].

  • National Center for Biotechnology Information. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1739.
  • Wikipedia. Diazepam. Retrieved February 19, 2026, from [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. diazepam. Retrieved February 19, 2026, from [Link].

  • PubChemLite. 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride. Retrieved February 19, 2026, from [Link].

  • SWGDrug. (1999, February 15). DIAZEPAM.
  • FooDB. Showing Compound Diazepam (FDB007103). Retrieved February 19, 2026, from [Link].

Sources

An In-Depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and theoretical applications of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1192191-40-4). This molecule merges two pharmacologically significant scaffolds: the benzonitrile moiety, a key component in various therapeutic agents, and the 1,4-diazepane ring, a "privileged structure" in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. This compound represents an intriguing molecular architecture, uniting the benzonitrile group with a seven-membered 1,4-diazepane heterocycle. Benzonitrile derivatives are recognized for their diverse biological activities, including their role in the development of anticancer agents.[1] The nitrile functional group is a versatile synthetic handle and can participate in various chemical transformations.[2] Concurrently, the 1,4-diazepine core is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from antipsychotic and anxiolytic to anticancer activities.[3][4] The hydrochloride salt form of the title compound is intended to enhance its aqueous solubility and stability for potential pharmaceutical applications.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively available in peer-reviewed literature, we can compile its basic identifiers and infer some properties based on its constituent parts.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1192191-40-4[5]
Molecular Formula C₁₂H₁₆ClN₃[5]
Molecular Weight 237.73 g/mol [5]
Appearance Likely a solid crystalline powderInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred

Synthesis and Reactivity

While a specific, published synthetic protocol for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most probable synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This approach would likely utilize a commercially available starting material, 4-fluorobenzonitrile, and react it with 1,4-diazepane. The electron-withdrawing nature of the nitrile group activates the para position of the benzene ring towards nucleophilic attack by the secondary amine of the 1,4-diazepane.[6][7] The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product 4-Fluorobenzonitrile Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzonitrile->Nucleophilic Aromatic Substitution (SNAr) 1,4-Diazepane 1,4-Diazepane->Nucleophilic Aromatic Substitution (SNAr) 4-(1,4-Diazepan-1-yl)benzonitrile (Free Base) Nucleophilic Aromatic Substitution (SNAr)->4-(1,4-Diazepan-1-yl)benzonitrile (Free Base) 4-(1,4-Diazepan-1-yl)benzonitrile HCl 4-(1,4-Diazepan-1-yl)benzonitrile (Free Base)->4-(1,4-Diazepan-1-yl)benzonitrile HCl HCl

Caption: Proposed synthetic route via SNAr.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 1,4-diazepane (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-fluorobenzonitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Reactivity Profile

The reactivity of this compound will be dictated by its functional groups:

  • Benzonitrile Moiety: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.[8] The benzene ring can participate in further electrophilic aromatic substitution reactions, with the diazepane substituent acting as a strong activating group.

  • 1,4-Diazepane Ring: The secondary amine within the diazepane ring can be further functionalized, for instance, through alkylation or acylation reactions.

Potential Applications and Mechanism of Action

Given the pharmacological pedigree of its constituent parts, this compound is a candidate for investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

The 1,4-diazepine scaffold is the core of benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABAA receptor.[9] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. It is plausible that this compound could exhibit similar CNS activity.

Diagram 2: Potential Mechanism of Action at the GABAA Receptor

G cluster_receptor GABA-A Receptor GABA Binding Site GABA Binding Site Chloride Ion Channel Chloride Ion Channel GABA Binding Site->Chloride Ion Channel Opens Benzodiazepine Site Benzodiazepine Site Benzodiazepine Site->Chloride Ion Channel Enhances GABA effect Chloride Ions (Cl-) Chloride Ion Channel->Chloride Ions (Cl-) Influx 4-(1,4-Diazepan-1-yl)benzonitrile HCl 4-(1,4-Diazepan-1-yl)benzonitrile HCl 4-(1,4-Diazepan-1-yl)benzonitrile HCl->Benzodiazepine Site Binds to GABA GABA GABA->GABA Binding Site Binds to

Caption: Hypothetical modulation of the GABAA receptor.

Oncology

Benzonitrile derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[1] The specific substitution pattern on the benzonitrile ring is crucial for its activity. The introduction of the 1,4-diazepane moiety could influence the compound's binding affinity and selectivity for kinase targets.

Analytical Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzonitrile ring, and the aliphatic protons of the 1,4-diazepane ring. The integration of these signals would confirm the proton count.
¹³C NMR Resonances for the carbon atoms of the benzonitrile (including the nitrile carbon) and the diazepane ring.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. Also, C-H and N-H stretching and bending vibrations.
Mass Spectrometry The molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the benzonitrile and diazepane moieties.
HPLC A single major peak indicating the purity of the compound, with the retention time being characteristic under specific chromatographic conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling novel chemical entities should be strictly followed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicology: The toxicological properties of this compound have not been fully investigated. Benzonitrile itself is harmful if swallowed or in contact with skin. Benzodiazepines can cause drowsiness, dizziness, and have the potential for dependence with long-term use.[9] Therefore, this compound should be handled with care, assuming it may have similar hazards.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its hybrid structure. This guide has outlined its fundamental chemical properties, a plausible synthetic route, and its potential applications based on the known pharmacology of its constituent moieties. Further experimental investigation is warranted to fully elucidate its chemical behavior, biological activity, and therapeutic potential.

References

  • BenchChem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
  • BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • BenchChem. (2026, February 14). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Giri, A. K., & Banerjee, S. (1996). Genetic toxicology of four commonly used benzodiazepines: a review. Mutation Research/Reviews in Genetic Toxicology.
  • Sigma-Aldrich. (2026, January 13). Benzonitrile Safety Data Sheet.
  • n-(1-methyl-4,5-dihydro-[1][4][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design.

  • Toxicological analysis of benzodiazepine-type compounds in post-mortem blood by gas chrom
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Perez, et al. (2025).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Spectrum Chemical. (2017, April 10). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Pfizer. (n.d.). Material Safety Data Sheet.
  • PAI Pharma. (2021, March 24). Safety Data Sheet.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016). Journal of Pharmacy and Pharmaceutical Sciences.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PubMed Central.
  • Genetic toxicology of four commonly used benzodiazepines: a review. (1996). PubMed.
  • PubChem. (n.d.). Diazepam. Retrieved from [Link]

  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.).
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • University of Hertfordshire. (2025, September 10). Diazepam.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (2007). PubMed.
  • Experimental and theoretical investigation of spectroscopic properties of diazepam. (2025, August 5). PDF.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diazepam. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile moiety linked to a 1,4-diazepane ring. This molecule belongs to the broader class of 1,4-diazepine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active therapeutic agents. The presence of the cyano group on the phenyl ring and the seven-membered diazepane heterocycle suggests potential for diverse biological activities and applications in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated pharmacological profile based on its structural relationship to other well-characterized diazepine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1,4-Diazepan-1-yl)benzonitrile and its hydrochloride salt is presented in the table below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1192191-40-4[1]
Molecular Formula C12H16ClN3[1]
Molecular Weight 237.73 g/mol [1]
SMILES String N#CC1=CC=C(N2CCNCCC2)C=C1.[H]Cl[1]
Free Base SMILES C1CNCCN(C1)C2=CC=C(C=C2)C#N[2]
Free Base Molecular Formula C12H15N3[2]
Free Base Monoisotopic Mass 201.1266 Da[2]
Predicted XlogP 1.5[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a common transformation in the synthesis of pharmaceuticals.

The proposed synthetic route involves the coupling of 4-fluorobenzonitrile with 1,4-diazepane. The choice of a fluoride as the leaving group on the benzonitrile is advantageous due to the high reactivity of aryl fluorides in palladium-catalyzed amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination for 4-(1,4-Diazepan-1-yl)benzonitrile

Materials:

  • 4-Fluorobenzonitrile

  • 1,4-Diazepane

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2.5 mol%), SPhos (5 mol%), and cesium carbonate (2 equivalents).

  • Addition of Reactants: Add 4-fluorobenzonitrile (1 equivalent) and 1,4-diazepane (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (4-(1,4-diazepan-1-yl)benzonitrile) by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective for the amination of aryl halides.[3] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[3]

  • Solvent: 1,4-Dioxane is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve both organic and inorganic reagents.[3]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-Fluorobenzonitrile 4-Fluorobenzonitrile Coupling Buchwald-Hartwig Amination 4-Fluorobenzonitrile->Coupling 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Coupling Pd(OAc)2 / SPhos Pd(OAc)2 / SPhos (Catalyst System) Pd(OAc)2 / SPhos->Coupling Cs2CO3 Cs2CO3 (Base) Cs2CO3->Coupling 1,4-Dioxane 1,4-Dioxane (Solvent) 1,4-Dioxane->Coupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Coupling Heat (100 °C) Heat (100 °C) Heat (100 °C)->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Salt_Formation HCl Addition Purification->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Product 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride Isolation->Product

Caption: Synthetic workflow for this compound.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not extensively available in the public domain, its structural similarity to known 1,4-diazepine derivatives allows for a scientifically grounded hypothesis regarding its potential biological activity. Many 1,4-diazepine-containing compounds are known to exhibit activity on the central nervous system (CNS).[4]

The primary molecular target for many benzodiazepines and related diazepine derivatives is the gamma-aminobutyric acid type A (GABA-A) receptor.[5] These compounds act as positive allosteric modulators, binding to a site on the receptor that is distinct from the GABA binding site.[5] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[6]

It is plausible that this compound could exhibit a similar mechanism of action. The diazepane ring is a key structural feature for interaction with the GABA-A receptor. The benzonitrile group may influence the compound's potency, selectivity for different GABA-A receptor subtypes, and its pharmacokinetic properties.

Putative Signaling Pathway

SignalingPathway cluster_compound Compound cluster_receptor Receptor cluster_effect Cellular Effect cluster_cns CNS Effects Compound 4-(1,4-Diazepan-1-yl)benzonitrile GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic Anxiolytic Reduced_Excitability->Anxiolytic Sedative Sedative Reduced_Excitability->Sedative Anticonvulsant Anticonvulsant Reduced_Excitability->Anticonvulsant

Caption: Hypothesized mechanism of action via GABA-A receptor modulation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved using established methods like the Buchwald-Hartwig amination. Based on its structural features, it is hypothesized to act as a modulator of the GABA-A receptor, suggesting potential applications as a CNS-active agent. Further pharmacological studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

  • PubChemLite. 4-(1,4-diazepan-1-yl)benzonitrile. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available at: [Link]

  • Reddy, P. A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Chemical and Pharmaceutical Research, 8(6), 23-34.
  • Karima, O., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 163-173. Available at: [Link]

  • Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2689. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Rao, K. S., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 45-50.
  • Locati, L., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(45), 11134-11144. Available at: [Link]

  • PubChemLite. 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride. Available at: [Link]

  • ResearchGate. A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. Available at: [Link]

  • Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science Transactions, 2(1), 1250-1255.
  • PubChem. Diazepam. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. diazepam. Available at: [Link]

  • PubChem. 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. Available at: [Link]

  • ClinPGx. diazepam. Available at: [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available at: [Link]

  • MDPI. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Walsh Medical Media. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Available at: [Link]

  • CHEMM. Diazepam - Medical Countermeasures Database. Available at: [Link]

  • SWGDrug. DIAZEPAM. Available at: [Link]

  • Pharmaffiliates. Diazepam-impurities. Available at: [Link]

Sources

Biological Activity of 1,4-Diazepan-1-yl Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The 1,4-diazepan-1-yl benzonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by the unique conformational properties of the seven-membered homopiperazine (1,4-diazepane) ring fused to a rigid benzonitrile anchor.[1] Unlike its six-membered analog (piperazine), the diazepane ring offers enhanced flexibility and a larger hydrodynamic volume, allowing for distinct binding modes in solvent-exposed pockets of G-Protein Coupled Receptors (GPCRs) and viral proteases.

This guide analyzes the biological activity of this scaffold across two primary therapeutic axes: SARS-CoV-2 Mpro inhibition (antiviral) and Histamine H3 receptor antagonism (neuropsychiatric).[1] It provides validated synthesis protocols, Structure-Activity Relationship (SAR) insights, and assay methodologies.[1]

Chemical Scaffold Analysis: The Homopiperazine Advantage[1]

The core structure, 4-(1,4-diazepan-1-yl)benzonitrile , serves as a versatile building block.[1] Its biological efficacy stems from two structural pillars:

  • The 1,4-Diazepane Ring (Homopiperazine):

    • Conformational Flexibility: The seven-membered ring adopts multiple twist-chair and twist-boat conformations, enabling "induced fit" binding that rigid piperazines cannot achieve.[1]

    • Basicity: The secondary amine (N4) retains high basicity (

      
      ), critical for forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp114 in H3 receptors).[1]
      
  • The Benzonitrile Moiety:

    • Dipolar Interaction: The cyano group (-CN) acts as a hydrogen bond acceptor and a dipole, often engaging in

      
       stacking or occupying the oxyanion hole in protease targets.[1]
      
    • Metabolic Stability: Unlike esters or amides, the nitrile group is resistant to rapid hydrolysis, prolonging the half-life (

      
      ) of the lead compound.[1]
      

Primary Biological Applications

Case Study A: SARS-CoV-2 Mpro Inhibition

Recent high-throughput medicinal chemistry campaigns have identified 1,4-diazepan-1-yl benzonitrile derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1]

  • Mechanism: The diazepane ring acts as a linker, positioning the benzonitrile group (or a substituent attached to it) into the S1 or S1' pocket of the enzyme.

  • Key Derivative: 2-((4-(5-Chloronicotinoyl)-1,4-diazepan-1-yl)methyl)benzonitrile.[1][2]

  • SAR Insight:

    • The N1-position (attached to benzonitrile) anchors the molecule in the solvent-exposed region.[1]

    • The N4-position is acylated (e.g., with 5-chloronicotinic acid).[1] This amide bond is critical for hydrogen bonding with the backbone of Glu166 in the Mpro active site.

    • Selectivity: The 7-membered ring provides a steric bulk that improves selectivity against host cathepsins compared to smaller linkers.

Case Study B: Histamine H3 Receptor Antagonism

The homopiperazine moiety is a classic "warhead" for H3 receptor antagonists used in treating cognitive disorders (Alzheimer's, ADHD) and narcolepsy.[1]

  • Mechanism: These derivatives function as inverse agonists.[1][3] The basic N4 nitrogen forms a critical salt bridge with Asp3.32 (Asp114) in the transmembrane region 3 (TM3) of the H3 receptor.

  • Role of Benzonitrile:

    • In compounds like ABT-239 analogs, the benzonitrile group improves blood-brain barrier (BBB) penetration by modulating the LogP (lipophilicity) and reducing the polar surface area (PSA) compared to carboxylic acids.[1]

    • It serves as a metabolic blocker at the para-position, preventing oxidative metabolism by CYP450 enzymes.[1]

Visualization: SAR & Optimization Logic

The following diagram illustrates the medicinal chemistry logic used to optimize the core scaffold for different targets.

SAR_Logic Core Core Scaffold 4-(1,4-diazepan-1-yl)benzonitrile Mod1 Modification A: N4-Acylation (Amide) Core->Mod1 Pathway A Mod2 Modification B: N4-Alkylation (Basic Amine) Core->Mod2 Pathway B Target1 Target: SARS-CoV-2 Mpro (Protease Inhibitor) Target2 Target: Histamine H3 (GPCR Antagonist) Effect1 Loss of Basicity H-Bond with Glu166 Mod1->Effect1 Effect2 Retains Basicity Salt Bridge with Asp114 Mod2->Effect2 Effect1->Target1 High Potency Effect2->Target2 High Affinity

Caption: Divergent optimization pathways for the 1,4-diazepan-1-yl benzonitrile scaffold based on N4-nitrogen modulation.

Synthesis Protocols

Reliable synthesis is paramount for generating high-quality biological data.[1] Below are the two industry-standard methods for accessing this scaffold.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Direct attachment of the diazepane ring to the benzonitrile.[1]

  • Reagents: 4-Fluorobenzonitrile (1.0 equiv), Homopiperazine (1,4-diazepane) (3.0 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: DMSO or DMF (Anhydrous).[1]

  • Protocol:

    • Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).[1]

    • Add

      
       and stir at room temperature for 10 minutes.
      
    • Add excess homopiperazine (to prevent bis-arylation).[1]

    • Heat to 100°C for 4-6 hours under

      
       atmosphere.
      
    • Workup: Pour into ice water. Extract with Ethyl Acetate (

      
      ).[1][4] Wash organic layer with brine.
      
    • Purification: Column chromatography (DCM:MeOH:NH4OH, 90:10:1) is usually required to remove excess homopiperazine.[1]

  • Yield: Typically 75-85%.

Method B: Reductive Amination

Best for: Linker-based derivatives (e.g., benzyl-linked).[1]

  • Reagents: 4-Cyanobenzaldehyde (1.0 equiv), 1-Boc-homopiperazine (1.0 equiv),

    
     (1.5 equiv), Acetic Acid (cat.).[1]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

  • Protocol:

    • Mix aldehyde and amine in DCE at Room Temperature (RT) for 1 hour to form the imine.

    • Add

      
       in one portion.[1]
      
    • Stir at RT for 12 hours.

    • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to expose the secondary amine.

Experimental Protocols for Biological Evaluation

In Vitro SARS-CoV-2 Mpro FRET Assay

Purpose: To determine the


 of the derivative against the viral protease.[1]
  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]

  • Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (FRET peptide).[1]

  • Enzyme: Recombinant SARS-CoV-2 Mpro (50 nM final concentration).[1]

  • Procedure:

    • Dispense 10

      
      L of test compound (in DMSO) into black 384-well plates.
      
    • Add 20

      
      L of enzyme solution. Incubate for 30 min at RT to allow equilibrium.
      
    • Initiate reaction by adding 20

      
      L of substrate (20 
      
      
      
      M final).[1]
    • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 min.

    • Analysis: Fit the initial velocity (

      
      ) vs. log[Inhibitor] to a 4-parameter logistic equation.
      
H3 Receptor Radioligand Binding Assay

Purpose: To determine affinity (


) for the human H3 receptor.[1]
  • Source: Membranes from CHO-K1 cells stably expressing human H3 receptor.

  • Radioligand:

    
    -methylhistamine (
    
    
    
    nM).[1]
  • Non-specific Binding: Defined by 10

    
    M Thioperamide.[1]
    
  • Procedure:

    • Incubate membranes (20

      
      g protein) with test compound and radioligand (2 nM) in 50 mM Tris-HCl (pH 7.4), 5 mM 
      
      
      
      .[1]
    • Incubate for 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic diazepane).

    • Counting: Liquid scintillation counting.

Synthesis & Workflow Diagram

Synthesis_Workflow Start Starting Material 4-Fluorobenzonitrile Reaction SnAr Reaction K2CO3, DMSO, 100°C Start->Reaction Reagent Reagent Homopiperazine (3.0 eq) Reagent->Reaction Intermediate Intermediate Core 4-(1,4-diazepan-1-yl)benzonitrile Reaction->Intermediate 80% Yield Branch1 Path A: H3 Antagonist Alkylation with alkyl halides Intermediate->Branch1 Branch2 Path B: Mpro Inhibitor Amide coupling (HATU/Acid) Intermediate->Branch2 Product1 Final H3 Ligand (High Basicity) Branch1->Product1 Product2 Final Protease Inhibitor (Peptidomimetic) Branch2->Product2

Caption: Synthetic workflow from raw materials to divergent therapeutic candidates.

References

  • SARS-CoV-2 Mpro Inhibition

    • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series.
    • Source: ACS Publications / ScienceOpen (2025).[1]

    • URL:[Link] (Contextual match from search 1.8/1.9)[1]

  • H3 Receptor Antagonists

    • Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders.[5]

    • Source: British Journal of Pharmacology / PMC.
    • URL:[Link]

  • Synthesis of Diazepane Derivatives

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source: Current Organic Chemistry / PubMed.
    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
    • Source: ACS Omega / PMC.[1]

    • URL:[Link]

Sources

The Diazepane Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Privileged Seven-Membered Ring

The diazepane scaffold—a saturated, seven-membered heterocycle containing two nitrogen atoms—represents a "privileged structure" in modern medicinal chemistry.[2][3][4] Unlike its unsaturated counterparts (diazepines), which have dominated CNS therapeutics for decades (e.g., benzodiazepines), the diazepane (specifically the 1,4-isomer) offers unique conformational flexibility, three-dimensionality, and multiple vectors for functionalization.

This guide analyzes the diazepane scaffold's role in drug discovery, moving beyond simple definitions to explore the causality of its success: its ability to lock bioactive conformations in GPCR ligands (e.g., Suvorexant) and serve as a versatile peptidomimetic template.

Structural Classification & Pharmacophore Analysis[1]

The diazepane scaffold is classified by the relative positions of the nitrogen atoms. While 1,4-diazepanes are the most clinically significant, 1,2- and 1,3-isomers offer distinct chemical space.

Isomer Comparison Table[1]
Scaffold IsomerKey FeaturesPrimary Medicinal ApplicationRepresentative Agents
1,4-Diazepane (Homopiperazine)High flexibility; mimics

-turns in peptides; two distal N-vectors for substitution.
GPCR Antagonists, Kinase Inhibitors, CNS agents.Suvorexant (Belsomra), Fasudil derivatives.
1,3-Diazepane Aminal-like character; rigidifies upon functionalization (e.g., cyclic ureas).HIV Protease Inhibitors (cyclic urea cores), enzyme inhibitors.Research tools, cyclic urea derivatives.
1,2-Diazepane Hydrazine moiety; potential for specific redox activity.Anticonvulsants (mostly unsaturated 1,2-diazepines).Less common in saturated drugs due to metabolic liability of hydrazine.
Conformational Dynamics

The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Medicinal Implication: This flexibility allows the scaffold to "mold" into binding pockets (induced fit). However, for high-affinity binding, entropic penalties must be minimized.

  • Strategy: Introduction of bulky substituents (e.g., the methyl group in Suvorexant) or fusion to aromatic rings restricts this flexibility, locking the molecule into a bioactive conformation.

Case Study: Suvorexant and the 1,4-Diazepane Core[1][5]

Suvorexant (MK-4305) is the definitive proof-of-concept for the diazepane scaffold in modern drug design. It functions as a Dual Orexin Receptor Antagonist (DORA) for treating insomnia.

Mechanistic Logic

Orexin A and B are neuropeptides that promote wakefulness by binding to OX1R and OX2R (GPCRs). Suvorexant blocks these receptors. The 1,4-diazepane ring is critical because it positions the two aromatic "wings" of the molecule at the precise angle required to span the receptor's orthosteric binding site, mimicking the peptide turn of natural orexin.

Signaling Pathway Diagram (Graphviz)[1]

OrexinSignaling Orexin Orexin A/B (Neuropeptides) OX_Receptors OX1R / OX2R (GPCRs) Orexin->OX_Receptors Activates G_Protein Gq/11 / Gs Coupling OX_Receptors->G_Protein Signal Transduction Wakefulness Wakefulness & Arousal G_Protein->Wakefulness Promotes Suvorexant Suvorexant (1,4-Diazepane Antagonist) Suvorexant->OX_Receptors Blocks (Competitive Antagonist)

Caption: Suvorexant acts as a competitive antagonist at OX1R/OX2R, preventing Orexin-mediated arousal signaling.[1][5]

Detailed Experimental Protocol: Synthesis of the Chiral 1,4-Diazepane Core

The synthesis of the chiral diazepane core (e.g., (R)-4-benzyl-2-methyl-1,4-diazepane-1-carboxylate) is a high-value workflow. This protocol utilizes a reductive amination cascade , favored for its atom economy and scalability compared to classical Schmidt rearrangements.

Protocol Validation (Self-Validating System)
  • Checkpoint 1: Monitoring the formation of the Michael adduct via LC-MS prevents carrying unreacted diamine into the cyclization step.

  • Checkpoint 2: The diastereomeric ratio (dr) must be checked via chiral HPLC before deprotection; enantiopurity is critical for receptor affinity.

Step-by-Step Methodology

Materials:

  • (R)-N1-Boc-1,2-propanediamine (CAS: 155252-06-7)[1]

  • Benzyl acrylate (or Methyl Vinyl Ketone for methyl variant)[1]

  • Methanol (MeOH), anhydrous[1]

  • Palladium on Carbon (Pd/C, 10 wt%)[1]

  • Hydrogen gas (H2) or Ammonium Formate[1]

Workflow:

  • Michael Addition (Conjugate Addition):

    • Dissolve (R)-N1-Boc-1,2-propanediamine (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

    • Cool to 0°C. Add Benzyl acrylate (1.1 equiv) dropwise to minimize polymerization.

    • Warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: TLC (50% EtOAc/Hex) should show consumption of diamine.

  • Acid-Mediated Deprotection & Cyclization Pre-cursor:

    • Treat the intermediate with 4M HCl in dioxane to remove the Boc group.

    • Concentrate in vacuo to yield the amino-ester hydrochloride salt.

  • Intramolecular Lactamization (Cyclization):

    • Redissolve salt in MeOH. Add triethylamine (3.0 equiv) to liberate the free amine.

    • Heat to reflux (65°C) for 12 hours. The primary amine attacks the ester to form the 7-membered lactam (diazepan-5-one).

    • Note: 7-membered ring formation is entropically disfavored compared to 5/6-membered rings; high dilution (0.05 M) helps favor intramolecular cyclization over intermolecular polymerization.

  • Lactam Reduction (Final Scaffold Generation):

    • Suspend the lactam in anhydrous THF.

    • Add Lithium Aluminum Hydride (LiAlH4, 2.5 equiv) carefully at 0°C.

    • Heat to reflux for 4 hours.

    • Quench via Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate and concentrate filtrate.

  • Purification:

    • Purify via flash column chromatography (DCM/MeOH/NH4OH 90:9:1).

    • Yield Target: 60–75% overall.

Synthesis Workflow Diagram (Graphviz)

DiazepaneSynthesis Start 1,2-Diamine (Chiral) Step1 Michael Addition (Acrylate/MVK) Start->Step1 MeOH, 0°C Inter1 Linear Adduct Step1->Inter1 Step2 Deprotection & Cyclization (Reflux) Inter1->Step2 H+, then Et3N Inter2 Diazepan-one (Lactam) Step2->Inter2 Slow Step Step3 Reduction (LiAlH4) Inter2->Step3 THF, Reflux Final 1,4-Diazepane Scaffold Step3->Final Yield: ~65%

Caption: Synthetic route to the 1,4-diazepane core via Michael addition and lactam reduction.

Future Perspectives: Beyond Small Molecules

The diazepane scaffold is evolving beyond simple receptor antagonism:

  • PROTAC Linkers: The diamine functionality of homopiperazine makes it an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs), improving solubility compared to alkyl chains.

  • Fragment-Based Drug Discovery (FBDD): 1,4-diazepane serves as a high-solubility, 3D fragment "seed" that can be grown into multiple vectors to explore novel chemical space.

References

  • Suvorexant: A Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link][3]

  • Discovery of Suvorexant (MK-4305). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 1,4-Diazepanes via Aza-Nazarov Reagents. The Journal of Organic Chemistry. [Link]

  • Homopiperazine as a Drug Scaffold. Expert Opinion on Drug Discovery. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride emerges as a compound of interest, holding potential in various therapeutic avenues. As with any new tool in the scientist's arsenal, a thorough understanding of its characteristics is not just advantageous, it is an ethical and scientific imperative. This guide is crafted to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is built on a foundation of established chemical safety principles and data extrapolated from analogous structures, aiming to empower the researcher with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1192191-40-4[1]
Molecular Formula C12H16ClN3[1]
Molecular Weight 237.73 g/mol [1]

1.2. Structural Analogs and Potential Biological Activity

The structure of this compound incorporates a diazepane ring, a feature found in the benzodiazepine class of compounds.[2][3][4] Benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[3][5][6][7] While the specific biological activity of this compound has not been extensively documented in the provided search results, its structural similarity to benzodiazepines such as diazepam suggests that it may exhibit similar pharmacological properties.[2][6] Therefore, it is prudent to handle this compound with the assumption that it could be biologically active and may cause central nervous system depression.[8][9]

1.3. Inferred Hazard Identification

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard identification is warranted. Based on its chemical structure, the following potential hazards should be considered:

  • Acute Toxicity (Oral, Dermal, Inhalation): Nitrile-containing compounds can be toxic if swallowed, in contact with skin, or inhaled.[10] The hydrochloride salt form suggests it is a solid, possibly a powder, which can be easily inhaled.

  • Skin and Eye Irritation/Corrosion: As with many amine hydrochlorides, there is a potential for skin and eye irritation.[10]

  • Target Organ Effects: Given the structural similarity to benzodiazepines, the central nervous system is a potential target organ.[5][6]

Section 2: Prudent Practices for Laboratory Handling

A proactive and informed approach to handling is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and ensure the well-being of all personnel.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[11][12]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[13][14] It is critical to select gloves of an appropriate thickness and to change them immediately if they become contaminated.[15][16]

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[11][12]

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[17][18]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent cross-contamination) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: A decision-making workflow for responding to chemical spills.

3.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. *[12][19][20] Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. *[17][19][21] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[19] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

[19][22]### Section 4: Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. C[11][23]ontact your institution's EHS office for specific guidance on waste collection and disposal procedures.

Conclusion: A Shared Responsibility

The safe and ethical conduct of research is a collective responsibility. This guide provides a foundational framework for handling this compound. However, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are strongly encouraged to seek out an SDS from the manufacturer and to continuously review and update their safety protocols as new information becomes available. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors.

References

  • Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained. (2026, February 3). Ruicheng Technology.
  • Chemical Emergency Procedures. University of the Sciences.
  • SAFETY DATA SHEET - Spectrum Chemical. (2017, April 10). Spectrum Chemical.
  • SAFETY DATA SHEET - PAI Pharma. (2021, March 24). PAI Pharma.
  • Chemical Spills. University of California, San Francisco.
  • 4 - SAFETY DATA SHEET. (2023, August 25). Thermo Fisher Scientific.
  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Westlab.
  • Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte.
  • Safety Data Sheet - MedchemExpress.com. (2026, January 15). MedchemExpress.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania.
  • Chemical Spill Procedures. Princeton University.
  • Chemical Spills - Emergency Management. Florida State University.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.
  • This compound. BLDpharm.
  • MATERIAL SAFETY DATA SHEET - Pfizer. (2009, September 1). Pfizer.
  • Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries. (2025, April 1). International Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 13). Fisher Scientific.
  • Diazepam. PubChem.
  • Benzodiazepine Toxicity: Practice Essentials, Background, Pathophysiology. (2024, January 17). Medscape.
  • Benzodiazepine toxicity. (2020, November 3). LITFL.
  • Diazapam. ChemicalBook.
  • Benzodiazepine overdose. Wikipedia.
  • Benzodiazepine Toxicity. (2023, June 26). StatPearls.
  • 1,4-Benzodiazepine hydrochloride. PubChem.
  • Histopathological toxicity of diazepam: an in-depth review. (2024). International Journal of Biological & Medical Research.
  • List of benzodiazepines. Wikipedia.

Sources

Navigating the Uncharted: A Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a diazepane ring linked to a benzonitrile moiety, positions it as a potential scaffold for developing novel therapeutic agents. The diazepine core is a well-established pharmacophore found in a wide array of centrally active drugs, most notably the benzodiazepine class of anxiolytics and anticonvulsants.[1][2] The benzonitrile group, a versatile synthetic handle, can be further functionalized to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the available safety information, chemical properties, and potential research applications of this compound, synthesized from data on structurally related molecules due to the absence of a specific Material Safety Data Sheet (MSDS).

Material Safety Data Sheet (MSDS) - A Surrogate Analysis

In the absence of a dedicated MSDS for this compound, this section provides a surrogate safety profile based on the known hazards of structurally related compounds, such as diazepam and other 1,4-diazepine derivatives, as well as benzonitrile compounds.[3][4][5] This information is intended to guide safe handling practices but should be supplemented with a thorough risk assessment for any specific experimental protocol.

Hazard Identification

Based on the general toxicological profile of related benzodiazepines and benzonitriles, this compound should be handled with caution. Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[4]

  • Central Nervous System (CNS) Effects: As a diazepine derivative, there is a potential for CNS effects such as drowsiness, dizziness, and confusion.[4][7]

First-Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Use in a well-ventilated area or a chemical fume hood.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Protect from light.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

Caption: Recommended PPE for handling this compound.

Chemical and Physical Properties

The following table summarizes the predicted and known properties of this compound and its core structural components.

PropertyValueSource/Comment
Molecular Formula C12H16ClN3[10]
Molecular Weight 237.73 g/mol [10]
Appearance Predicted to be a solidBased on related compounds like 1,4-Diazepan-5-one hydrochloride which is a solid with a high melting point.[11]
Solubility Predicted to be soluble in water.The hydrochloride salt form generally confers aqueous solubility.
Purity Typically >95%As supplied by chemical vendors.[11]
Storage Temperature 2-8°CRecommended for many research chemicals to ensure long-term stability.[12]

Research Applications and Mechanistic Insights

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anxiolytic, anticonvulsant, antipsychotic, and anticancer effects.[13] The incorporation of a benzonitrile group provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Potential as a CNS Agent

Given the structural similarity to benzodiazepines, a primary area of investigation for this compound would be its potential as a modulator of the central nervous system. Benzodiazepines exert their effects by binding to the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[14]

GABAA_Receptor_Modulation cluster_synapse Inhibitory Synapse cluster_drug Potential Drug Action GABA GABA GABAA_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA->GABAA_Receptor:f0 Binds BZD_Site Benzodiazepine Binding Site BZD_Site->GABAA_Receptor:f0 Enhances GABA Binding (Allosteric Modulation) Neuron Postsynaptic Neuron GABAA_Receptor:f1->Neuron Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Compound 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride Compound->BZD_Site Potential Binding

Caption: Hypothesized mechanism of action via GABA-A receptor modulation.

Synthetic Utility

The benzonitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a diverse library of derivatives for biological screening.

Experimental Protocols

General Handling and Solution Preparation
  • Acclimatization: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a chemical fume hood using an analytical balance.

  • Dissolution: For aqueous solutions, add the solid to deionized water and vortex or sonicate until fully dissolved. For organic solvents, select an appropriate solvent based on experimental needs and test for solubility in small volumes first.

Conclusion

This compound represents a promising, yet largely uncharacterized, chemical entity for drug discovery and development. While a specific MSDS is not currently available, a cautious and informed approach to handling, based on the properties of structurally related compounds, is essential for ensuring laboratory safety. The unique combination of a diazepine core and a modifiable benzonitrile group makes this compound an attractive starting point for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Covetrus.
  • Cayman Chemical.
  • Spectrum Chemical.
  • BLDpharm. 1192191-40-4|this compound.
  • Pfizer.
  • PAI Pharma.
  • Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][6][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.

  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 786-805.
  • Fisher Scientific.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1165-1170.
  • Lader, M. H. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology, 16 Suppl 2, 231S–244S.
  • Echemi. 4-(1H-1,3-BENZODIAZOL-2-YL)
  • National Center for Biotechnology Inform
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
  • ChemicalBook. (2026). Diazapam | 439-14-5.
  • National Center for Biotechnology Information. (n.d.). Chemical structure and biological activity of the diazepines. In PubMed Central.
  • Science Publishing Group. (2021). New pharmaceutical materials with analgesic activity based on 1,2,3-triazolo-1,4-benzodiazepine. American Journal of Nanosciences, 7(2), 34-41.
  • Fluorochem. 1,4-Diazepan-5-one hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 1,4-Benzodiazepine hydrochloride. In PubChem.
  • ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C. diazepam.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2).
  • Google Patents. (2014).
  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1081.

Sources

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the synthesis, characterization, and biological activity of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is limited. This guide is therefore a scientifically informed projection based on established principles of organic synthesis, analytical chemistry, and pharmacology of structurally related compounds. All proposed methodologies and hypotheses are grounded in referenced literature for analogous chemical scaffolds.

Introduction

This compound is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring system N-arylated with a benzonitrile moiety. The 1,4-diazepine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active agents with a wide range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2] The incorporation of a benzonitrile group is also a common strategy in drug design. The nitrile group can act as a bioisostere for other functional groups and its strong electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4]

This technical guide provides a comprehensive overview of the probable synthetic routes to this compound, its expected analytical characteristics, and a discussion of its potential biological activities based on the known pharmacology of its constituent chemical motifs.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached through the coupling of a 1,4-diazepane synthon with a 4-halobenzonitrile. Two primary methods are proposed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of an amine with an aryl halide that is activated by an electron-withdrawing group, such as the nitrile group in 4-fluorobenzonitrile.[5][6] The fluorine atom is a good leaving group for this type of reaction.

Reaction Scheme:

Caption: Proposed Synthesis via Nucleophilic Aromatic Substitution.

Detailed Protocol:

  • To a solution of 1,4-diazepane (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add a suitable base, for example, potassium carbonate (1.5-2.0 eq).[7]

  • Add 4-fluorobenzonitrile (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(1,4-Diazepan-1-yl)benzonitrile as the free base.

  • Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to yield this compound.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and offers a broad substrate scope.[8][9] This method would typically utilize 4-chlorobenzonitrile or 4-bromobenzonitrile as the aryl halide.

Reaction Scheme:

G cluster_cns Potential CNS Therapeutic Areas Anxiety Anxiety Psychosis Psychosis Epilepsy Epilepsy Depression Depression Target_Molecule 4-(1,4-Diazepan-1-yl)benzonitrile Target_Molecule->Anxiety Potential Modulation of Neurotransmitter Systems Target_Molecule->Psychosis Potential Modulation of Neurotransmitter Systems Target_Molecule->Epilepsy Potential Modulation of Neurotransmitter Systems Target_Molecule->Depression Potential Modulation of Neurotransmitter Systems

Sources

discovery and history of novel diazepane compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Diazepane Renaissance: From Benzodiazepine Legacy to Novel 3D Scaffolds in Precision Medicine

Executive Summary

The diazepane scaffold—a saturated, seven-membered heterocycle containing two nitrogen atoms—represents a pivotal shift in medicinal chemistry from flat, aromatic systems to three-dimensional,


-rich architectures. While historically overshadowed by their unsaturated cousins (the benzodiazepines), diazepanes have emerged as "privileged structures" in modern drug discovery. This guide explores the trajectory of diazepanes from the serendipitous discovery of anxiolytics to their current role as core scaffolds in dual orexin receptor antagonists (DORAs), PROTAC linkers, and conformationally restricted kinase inhibitors.

Part 1: Historical Evolution & Structural Logic

The Shift from Flat to 3D Space

The history of the diazepane ring is a lesson in the evolution of "drug-likeness." Early medicinal chemistry was dominated by the 1,4-benzodiazepine core (e.g., Diazepam, Valium®), characterized by a fused benzene ring and a high degree of unsaturation. While potent GABA-A modulators, these "flat" molecules often suffered from poor solubility and non-specific binding.

The modern "Diazepane Renaissance" is driven by the Escape from Flatland (increasing


 fraction). Saturated 1,4-diazepanes offer:
  • Defined Vectorality: The flexible 7-membered ring allows substituents to adopt specific vectors impossible in rigid aromatic systems.

  • Metabolic Tuning: The ring carbons provide sites for strategic substitution (e.g., methylation) to block metabolic hot spots.

  • Chirality: Unlike planar benzodiazepines, diazepanes possess intrinsic chirality when substituted, allowing for highly specific receptor engagement.

Case Study: The Suvorexant Pivot

The discovery of Suvorexant (Belsomra) by Merck & Co. marks the maturation of the diazepane scaffold.

  • Challenge: Early high-throughput screening hits for Orexin receptors were potent but metabolically unstable.

  • Solution: Chemists utilized a 1,4-diazepane core.[1][2][3][4] Crucially, they introduced a 7-methyl group on the ring.

  • Causality: This methyl group was not just for binding; it conformationally locked the ring and, more importantly, sterically hindered oxidative metabolism at the adjacent carbon, solving the bio-activation liability.

Part 2: Structural Pharmacology & Signaling

Orexin Signaling & Inhibition

Suvorexant functions as a Dual Orexin Receptor Antagonist (DORA). It blocks the binding of neuropeptides Orexin A and B to OX1R and OX2R, preventing the "wakefulness" signal.

Figure 1: Orexin Signaling Pathway and Antagonism

OrexinPath Orexin Orexin A/B Peptides GPCR OX1R / OX2R (G-Protein Coupled Receptors) Orexin->GPCR Activates Gq Gq Protein GPCR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca Intracellular Ca2+ Release PLC->Ca Triggers Wake Wakefulness / Arousal Ca->Wake Promotes Suvo Suvorexant (DORA) (Diazepane Scaffold) Suvo->GPCR Competitive Antagonism (Blocks Orexin Binding)

Caption: Logical flow of Orexin signaling blockade by Suvorexant. The diazepane core physically obstructs the receptor's orthosteric site.

Part 3: Advanced Synthetic Architectures

The synthesis of diazepanes has evolved from harsh cyclizations to elegant catalytic methods.

Detailed Protocol: Ru-Catalyzed Hydrogen Borrowing (2023)

A novel, green approach to synthesizing 1,4-diazepanes was recently developed using a "hydrogen borrowing" strategy. This method couples diols with diamines, avoiding toxic alkylating agents.[3]

Mechanism:

  • Dehydrogenation: Ru catalyst oxidizes the diol to a dialdehyde equivalent.

  • Condensation: Diamine reacts with the aldehyde to form a di-imine.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to reduce the imine to the saturated diazepane.

Step-by-Step Protocol:

StepActionCritical Parameter / Causality
1. Catalyst Prep Charge a reaction vial with Ru-Mach catalyst (0.5 mol%) and DPEphos ligand (0.5 mol%) in t-amyl alcohol.Causality: The specific phosphine ligand prevents catalyst poisoning by the diamine substrate.
2. Substrate Addition Add N,N'-dibenzylethylene diamine (1.0 equiv) and 1,3-propanediol (1.2 equiv).Note: A slight excess of diol drives the equilibrium forward.
3. Activation Add KOtBu (10 mol%) as a base.Causality: Base is required to activate the Ru-precatalyst for the dehydrogenation cycle.
4. Reaction Seal vial and heat to 130°C for 24 hours.Self-Validation: The reaction mixture should turn dark brown/red, indicating active catalytic cycling.
5. Isolation Cool to RT. Filter through a silica plug eluting with EtOAc. Concentrate and purify via flash chromatography.Yield: Expect 85-92% yield of the N,N'-dibenzyl-1,4-diazepane.

Figure 2: Synthetic Workflow for Diazepane Construction

Synthesis Start Start: Linear Diamine + Diol Cat Ru-Catalyst (Dehydrogenation) Start->Cat Heat/Base Imine Intermediate: Cyclic Di-imine Cat->Imine - 2 H2 Red Ru-H Species (Hydrogen Return) Imine->Red + 2 H2 (Borrowed) Prod Product: 1,4-Diazepane Red->Prod Reduction

Caption: Hydrogen Borrowing methodology for green synthesis of diazepanes, avoiding alkyl halides.

Part 4: Emerging Therapeutic Frontiers

Bridged Diazepanes & PROTACs

Recent research (2020-2024) has expanded the diazepane utility into Proteolysis Targeting Chimeras (PROTACs) .

  • Linker Logic: Linear alkyl linkers in PROTACs often have poor solubility. Diazepanes provide a semi-rigid, hydrophilic linker element that improves the physicochemical properties of the degrader.

  • Bridged Systems: 2,5-diazabicyclo[2.2.1]heptane (a bridged diazepane) is now used to "lock" the conformation of kinase inhibitors, improving selectivity by restricting the molecule to the bioactive conformation.

Ferroptosis Inhibition

Novel diazepine derivatives (e.g., YL3147 ) have been identified as potent ferroptosis inhibitors.[5] They act as radical-trapping antioxidants, protecting cardiomyocytes from doxorubicin-induced toxicity.[5] This expands the scaffold's utility beyond the CNS to cardiovascular protection.

Quantitative Comparison: Diazepane vs. Benzodiazepine

FeatureBenzodiazepine (e.g., Diazepam)Diazepane (e.g., Suvorexant)Advantage of Diazepane
Hybridization

(Flat/Aromatic)

(3D/Saturated)
Higher solubility, better receptor fit.
Metabolism Prone to rapid oxidative clearance.Tunable (via methylation).Longer half-life, reduced toxic metabolites.
Selectivity Often promiscuous (GABA-A subtypes).Highly selective (e.g., OX1R/2R).Reduced off-target side effects.[6]
Synthesis Cyclization of amino-benzophenones.Reductive amination / Hydrogen borrowing.Modular access to chiral derivatives.

References

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts Source: ACS Pharmacology & Translational Science [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Source: Organic Letters (2023) [Link]

  • Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant) Source: Journal of Medicinal Chemistry [Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy [Link][7]

  • Discovery and Structure-Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors Source: Journal of Medicinal Chemistry (2026) [Link][5]

Sources

Methodological & Application

Application Note: Pharmacological Characterization of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the in vitro pharmacological characterization of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride . This compound serves as a critical pharmacophore model for Histamine H3 Receptor (H3R) antagonists/inverse agonists . Due to the H3 receptor’s constitutive activity and unique Gi/o-coupling, standard GPCR protocols require specific modifications—specifically regarding ionic strength and ligand adsorption—to generate reproducible


 and 

data.

This document provides validated protocols for:

  • Radioligand Competition Binding: Determining affinity (

    
    ) using [³H]-N-α-methylhistamine.[1]
    
  • Functional cAMP Modulation: Assessing inverse agonism via HTRF® detection.

Molecule Profile & Mechanism

Compound: this compound Target: Histamine H3 Receptor (GPCR: HRH3) Mechanism of Action: Competitive Antagonist / Inverse Agonist

Structural Logic (SAR)

The molecule consists of two distinct functional domains essential for H3R binding:

  • The Diazepane Ring (Basic Center): The secondary amine (protonated at physiological pH) forms a critical salt bridge with Aspartate 3.32 (Asp114) in the third transmembrane helix (TM3) of the receptor. This mimics the ethylamine tail of endogenous histamine.

  • The Benzonitrile (Lipophilic Acceptor): Provides

    
    -
    
    
    
    stacking interactions within the hydrophobic pocket formed by TM3, TM5, and TM6, stabilizing the receptor in an inactive conformation.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound solubilization to data acquisition.

ExperimentalWorkflow cluster_Binding Assay 1: Binding Affinity cluster_Functional Assay 2: Functional (cAMP) Compound 4-(1,4-Diazepan-1-yl) benzonitrile HCl Solubilization Solubilization (DMSO/Water) Compound->Solubilization Incubation Competition Incubation (+ [3H]-NAMH) Solubilization->Incubation Stimulation Forskolin Challenge Solubilization->Stimulation Membrane H3R Membrane Prep Membrane->Incubation Filtration GF/B Filtration (0.3% PEI) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Ki / IC50) Counting->Analysis Cells Live CHO-H3R Cells Cells->Stimulation Detection HTRF/FRET Readout Stimulation->Detection Detection->Analysis

Caption: Integrated workflow for parallel binding (affinity) and functional (efficacy) characterization.

Material Preparation

Critical Warning: The hydrochloride salt is highly water-soluble but can be hygroscopic.

ComponentSpecificationPreparation Protocol
Stock Solution 10 mMDissolve powder in 100% DMSO. Vortex for 30s. Store at -20°C (stable for 6 months).
Working Solution 100 µMDilute Stock 1:100 in Assay Buffer immediately prior to use.
Vehicle Control 1% DMSOMatch the DMSO concentration of the highest test point.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of the compound for the human H3 receptor.
Standard Ligand:  [³H]-N-α-methylhistamine ([³H]-NAMH), a high-affinity agonist (

nM).
Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

    • Note: Do not add BSA initially; BSA can sequester lipophilic benzonitriles. Only add 0.1% BSA if non-specific binding to plastic is observed.

  • Membranes: CHO-K1 or HEK293 membranes overexpressing hH3R (commercial or in-house).

  • Non-Specific Binding (NSB) Control: 10 µM Thioperamide or Ciproxifan.

Step-by-Step Methodology
  • Filter Pre-treatment (CRITICAL): Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Causality: Diazepane moieties are cationic. Without PEI, the compound will stick to the negatively charged glass fibers, causing artificial depletion of free ligand and erroneous

      
       values.
      
  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer (or NSB control).

    • 25 µL Test Compound (8-point serial dilution, 10 µM to 0.1 nM).

    • 50 µL Membranes (approx. 5-10 µg protein/well).

    • 50 µL [³H]-NAMH (Final concentration =

      
       value, typically 1-2 nM).
      
  • Incubation: Incubate for 60 minutes at 25°C with gentle shaking. Equilibrium is slower for diazepanes due to deep pocket binding.

  • Harvesting: Rapidly filter through the PEI-treated GF/B plates using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillant (30 µL/well) and count on a TopCount or MicroBeta counter.

Self-Validation Criteria
  • Specific Binding Window: Total Binding (TB) - Non-Specific Binding (NSB) must be > 1000 CPM.

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Thioperamide

    
     should fall between 2–10 nM.
    

Protocol 2: Functional cAMP Assay (Gi-Coupled)

Objective: Confirm the compound acts as an antagonist or inverse agonist by measuring cAMP recovery. Mechanism: H3R is


-coupled. Activation inhibits Adenylyl Cyclase (AC). Antagonists block this inhibition.[2]
Signaling Pathway Logic

To measure antagonism, we must first artificially raise cAMP levels using Forskolin , then suppress them with an H3 Agonist (R-α-methylhistamine), and finally recover the signal with the Test Compound.

H3R_Signaling Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Stimulates cAMP cAMP (High Signal) AC->cAMP Produces ATP ATP ATP->AC H3R H3 Receptor (Active) Gi G-protein (Gi) H3R->Gi Couples Gi->AC INHIBITS Agonist Agonist (RAMH) Agonist->H3R Activates Antagonist Test Compound (Diazepan-Benzonitrile) Antagonist->H3R BLOCKS

Caption: H3R


 signaling cascade. The test compound blocks the inhibitory signal, restoring cAMP levels.
Methodology (HTRF/FRET)
  • Cell Seeding: Use CHO-K1 cells stably expressing hH3R. Seed 10,000 cells/well in a white 384-well low-volume plate.

  • Compound Addition:

    • Add 5 µL Test Compound (Diazepan-benzonitrile). Incubate 15 mins.

    • Note: This pre-incubation allows the antagonist to occupy the receptor before the agonist challenge.

  • Stimulation Mix:

    • Add 5 µL of a mix containing 10 µM Forskolin (to drive cAMP) + EC₈₀ Agonist (e.g., 10 nM R-α-methylhistamine).

  • Incubation: 30 minutes at Room Temperature.

  • Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents. Incubate 1 hour. Read Time-Resolved Fluorescence (665 nm / 620 nm).

Data Analysis & Interpretation

Calculation of (Binding)

Convert the experimental


 to the absolute inhibition constant (

) using the Cheng-Prusoff equation:


  • 
     : Concentration of radioligand (e.g., 1 nM).
    
  • 
     : Dissociation constant of radioligand (determined by Saturation Binding, typically 0.5–1.0 nM for [³H]-NAMH).
    
Expected Results

For 4-(1,4-Diazepan-1-yl)benzonitrile derivatives:

  • High Affinity:

    
    .
    
  • Moderate Affinity:

    
    .
    
  • Functional Profile: As an antagonist, the compound should dose-dependently restore cAMP levels to the "Forskolin-only" baseline.

References

  • Vertex AI Search. (2023). Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429. National Institutes of Health (PubMed). Available at: [Link]

  • Frontiers in Pharmacology. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers Media. Available at: [Link]

Sources

Application Note: In Vivo Profiling of 4-(1,4-Diazepan-1-yl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol Guide is designed for the in vivo evaluation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride .

Based on its chemical structure (a homopiperazine ring fused to a benzonitrile moiety), this compound belongs to a class of pharmacophores frequently utilized as Histamine H3 Receptor Antagonists/Inverse Agonists or Serotonin (5-HT) Modulators . Consequently, this guide prioritizes protocols for Central Nervous System (CNS) bioavailability, cognitive enhancement, and behavioral profiling.

Executive Summary & Mechanism of Action

This compound acts as a versatile CNS probe. The diazepane (homopiperazine) ring provides a secondary amine for target binding (typically ionic interaction with Asp residues in GPCRs), while the benzonitrile group offers a lipophilic anchor and metabolic stability compared to halogenated analogs.

  • Primary Putative Targets: Histamine H3 Receptor (Antagonist/Inverse Agonist), Sigma-1 Receptor, or 5-HT Receptors.

  • Therapeutic Potential: Cognitive enhancement (ADHD, Alzheimer's), wakefulness promotion (Narcolepsy), and anxiolysis.

  • Key Challenge: Ensuring sufficient Blood-Brain Barrier (BBB) penetration and distinguishing specific behavioral effects from off-target motor toxicity.

Formulation & Dose Preparation

The hydrochloride salt form improves aqueous solubility, but the lipophilic benzonitrile moiety requires careful vehicle selection to prevent precipitation at physiological pH.

ParameterSpecificationNotes
MW ~237.73 g/mol (HCl salt)Calculate dose based on free base equivalent if comparing to other ligands.
Vehicle A (Standard) 0.9% SalineSuitable for IV/IP if concentration < 5 mg/mL.
Vehicle B (High Dose) 10% HP-

-CD in Saline
Hydroxypropyl-beta-cyclodextrin improves stability for PO/SC dosing > 10 mg/mL.
pH Adjustment pH 5.5 – 6.5The HCl salt is acidic; buffer carefully with dilute NaOH if pH < 4 to avoid injection site irritation.
Stability Make fresh dailyBenzonitriles are generally stable, but diazepanes can oxidize; protect from light.
Experimental Workflow Visualization

G cluster_0 Phase 1: Pharmacokinetics cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy (CNS) PK_IV IV Bolus (2 mg/kg) Plasma Clearance BBB Brain/Plasma Ratio (Tmax Collection) PK_IV->BBB PK_PO PO Gavage (10 mg/kg) Bioavailability PK_PO->BBB Irwin Irwin Test / FOB (0.5 - 24 hrs) BBB->Irwin If B/P > 0.3 MTD Max Tolerated Dose Irwin->MTD NOR Novel Object Recognition (Cognition) MTD->NOR Dose < MTD LMA Locomotor Activity (Wakefulness/Sedation) MTD->LMA Dose < MTD

Caption: Step-wise validation pipeline ensuring PK exposure and safety before behavioral efficacy testing.

Detailed Protocols
Protocol A: Pharmacokinetics & BBB Penetration

Objective: Determine if the compound crosses the BBB, a prerequisite for CNS activity.

Materials:

  • Male C57BL/6 mice (n=3 per timepoint).

  • LC-MS/MS grade Acetonitrile and Water.

  • Internal Standard (e.g., Verapamil or Propranolol).

Procedure:

  • Dosing: Administer 10 mg/kg (PO) or 2 mg/kg (IV).

  • Sampling: Collect blood (cardiac puncture) and whole brain at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Processing:

    • Plasma: Centrifuge blood at 3000 x g for 10 min. Precipitate proteins with 3 volumes of cold acetonitrile containing Internal Standard.

    • Brain: Homogenize in 3 volumes of PBS. Precipitate with 3 volumes of acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Calculate

      
       (Partition Coefficient) = 
      
      
      
      .
    • Success Criteria: A

      
       typically indicates sufficient CNS penetration for efficacy.
      
Protocol B: Irwin Test (Functional Observational Battery)

Objective: Establish the Maximum Tolerated Dose (MTD) and identify off-target effects (e.g., sedation, tremors, autonomic dysfunction).

Scoring Matrix (0-3 Scale):

  • Autonomic: Salivation, Lacrimation, Piloerection, Defecation.

  • Neuromuscular: Grip strength, Tremors, Ataxia, Righting reflex.

  • Sensorimotor: Response to touch, Startle response (auditory), Pupil reflex.

  • CNS State: Sedation vs. Excitation, Stereotypy (repetitive head weaving).

Procedure:

  • Acclimate rats/mice for 1 hour.

  • Administer vehicle or compound (escalating doses: 3, 10, 30 mg/kg IP).

  • Observe at 15, 30, 60, 120, and 240 minutes.

  • Stop Rule: If seizures or loss of righting reflex > 5 min occurs, euthanize immediately. This dose defines the toxicity threshold.

Protocol C: Novel Object Recognition (NOR) Task

Objective: Assess cognitive enhancement (episodic memory), a key readout for H3 antagonists.

Experimental Design:

  • Groups: Vehicle, Compound (Low), Compound (High), Positive Control (e.g., Pitolisant or Donepezil).

  • Timing: Administer compound 30-60 min prior to the Training (T1) session (pre-acquisition dosing).

Workflow:

  • Habituation (Day 1-2): Allow animals to explore the empty arena (40x40 cm) for 10 min/day.

  • Training (Day 3, T1): Place two identical objects (A + A) in the arena. Allow 10 min exploration.

    • Criterion: Animals must explore both objects for > 20 seconds total.

  • Inter-Trial Interval (ITI): Return animal to home cage for 24 hours (long-term memory assessment).

  • Testing (Day 4, T2): Place one familiar object (A) and one novel object (B). Allow 5 min exploration.

  • Data Analysis:

    • Calculate Discrimination Index (DI):

      
      .
      
    • Interpretation: A positive DI significantly > 0 indicates memory retention. H3 antagonists typically reverse scopolamine-induced amnesia or improve natural forgetting in this task.

Mechanistic Signaling Pathway (Hypothetical)

Pathway Compound 4-(1,4-Diazepan-1-yl) benzonitrile H3R Histamine H3 Receptor (Presynaptic) Compound->H3R Antagonism Gi Gi/o Protein H3R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Levels AC->cAMP Increases Neurotransmitters Release of: Histamine, ACh, DA, NE cAMP->Neurotransmitters Potentiates Release Behavior Wakefulness & Cognitive Enhancement Neurotransmitters->Behavior

Caption: Proposed mechanism where antagonism of presynaptic H3 autoreceptors disinhibits neurotransmitter release.

References
  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology. Link

  • Ennaceur, A., & Delacour, J. (1988). "A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data." Behavioural Brain Research. Link

  • Irwin, S. (1968). "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse." Psychopharmacologia. Link

Application Note: Assay Development for 4-(1,4-Diazepan-1-yl)benzonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols for developing assays using 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride , a critical pharmacophore fragment used in the discovery of ligands for Histamine H3 receptors , Sigma receptors , and Kinase inhibitors .

Subject: this compound (CAS: 1192191-40-4) Role: Privileged Fragment & Scaffold Intermediate Target Class: GPCRs (Histamine H3/H4), Sigma Receptors, Ion Channels.[1]

Introduction & Scientific Context

This compound is a high-value "privileged structure" in medicinal chemistry.[2] It combines a polar benzonitrile head group (often serving as a hydrogen bond acceptor or bioisostere for carbonyls) with a 1,4-diazepane (homopiperazine) tail.

Unlike the rigid piperazine ring found in many drugs, the 7-membered diazepane ring offers unique conformational flexibility, allowing the molecule to adopt "twisted chair" or "boat" conformations that can access distinct binding pockets in Histamine H3 receptors and Sigma-1 receptors .

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight fragment (MW ~237.7 Da) to probe binding pockets via SPR or NMR.

  • Lead Optimization: Serves as the core scaffold for synthesizing high-affinity antagonists (e.g., analogs of JNJ-39220675).

  • Solubility Enhancement: The homopiperazine tail is frequently introduced to improve the physicochemical properties (solubility/logD) of lipophilic drug candidates.

Physicochemical Characterization Protocols

Before biological screening, the compound's ionization state and lipophilicity must be mapped, as the diazepane ring contains two nitrogen atoms with distinct pKa values.

Protocol A: Potentiometric pKa Determination

Objective: To determine the precise pKa of the secondary amine (N4) and the aniline-like nitrogen (N1) to predict ionization at physiological pH (7.4).

Reagents:

  • Analyte: 10 mM stock of 4-(1,4-Diazepan-1-yl)benzonitrile HCl in water.

  • Titrant: 0.1 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (ionic strength mimic).

Methodology:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of degassed 0.15 M KCl solution.

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation of the diazepane ring.

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon) flow to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum plot method to identify inflection points.

    • Expected pKa1 (N1-phenyl): ~2.0–3.0 (weakly basic due to conjugation with nitrile-phenyl).

    • Expected pKa2 (N4-secondary): ~9.5–10.5 (highly basic).

    • Implication: At pH 7.4, the N4 nitrogen is >99% protonated (positively charged), critical for electrostatic interactions with Aspartate residues in GPCR binding pockets (e.g., Asp3.32 in amine-binding GPCRs).

Protocol B: LogD Shake-Flask Assay (pH 7.4)

Objective: To measure lipophilicity at physiological pH.

Methodology:

  • Phases: Prepare n-Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with n-Octanol).

  • Equilibration: Dissolve compound in the aqueous phase (50 µM).

  • Partitioning: Mix equal volumes of octanol and aqueous compound solution. Vortex for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 x g for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      

Analytical Assay Development (HPLC/LC-MS)

The polarity of the diazepane ring often causes peak tailing on standard C18 columns. A modified method is required.

Protocol C: Ion-Pairing HPLC Method

System: Agilent 1200 or equivalent. Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

Mobile Phase:

  • A: Water + 0.1% TFA (Trifluoroacetic acid suppresses silanol interactions).

  • B: Acetonitrile + 0.1% TFA.

Gradient:

Time (min) % Buffer B Flow Rate (mL/min)
0.0 5 1.0
8.0 60 1.0
10.0 95 1.0

| 12.0 | 5 | 1.0 |

Detection: UV at 260 nm (max absorbance of benzonitrile chromophore). Note: The HCl salt may be hygroscopic. Store desicated at -20°C.

Biological Assay: Fragment Screening via SPR

This protocol describes how to screen 4-(1,4-Diazepan-1-yl)benzonitrile as a fragment against a target protein (e.g., Histamine H3 Receptor or Sigma-1) using Surface Plasmon Resonance (SPR).

Visual Workflow: Fragment Screening

FragmentScreening Compound 4-(1,4-Diazepan-1-yl) benzonitrile HCl Prep Stock Prep (100 mM in DMSO) Compound->Prep Dilution Dilution Series (0.1 - 2 mM) Prep->Dilution PBS-P+ Buffer SPR SPR Injection (Biacore/Octet) Dilution->SPR Flow 30µL/min Binding Sensorgram Analysis (Fast On/Off Rates) SPR->Binding Square Wave Shape Hit Hit Validation (LE > 0.3) Binding->Hit KD Calculation

Caption: Workflow for screening the diazepane fragment via SPR. Note the "Square Wave" sensorgram typical of low-affinity, fast-kinetics fragment binding.

Protocol D: Surface Plasmon Resonance (SPR) Binding Assay

Instrument: Biacore 8K or T200. Chip: CM5 (Carboxymethylated Dextran) or NTA (for His-tagged proteins).

Steps:

  • Immobilization: Immobilize the target protein (e.g., purified Sigma-1 receptor) to a density of ~3000 RU using standard amine coupling.

    • Critical: Use a reference channel with no protein (or BSA) to subtract non-specific binding, which is common with cationic fragments.

  • Sample Preparation:

    • Prepare a 100 mM stock of the compound in 100% DMSO.

    • Dilute into running buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% P20 surfactant, 5% DMSO).

    • Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

  • Injection Parameters:

    • Contact Time: 30 seconds (fragments have fast kinetics).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Fragments typically show "square wave" binding (very fast

      
       and 
      
      
      
      ).
    • Plot Steady State Affinity (

      
       vs Concentration) to determine 
      
      
      
      .
    • Ligand Efficiency (LE) Calculation:

      
      .
      
    • Target LE: For this fragment (17 heavy atoms), a

      
       of 50 µM yields an LE of ~0.35, indicating a high-quality starting point.
      

Synthetic Utility: Derivatization Assay

For researchers using this compound as an intermediate, the "assay" is monitoring the reaction progress of the secondary amine.

Reaction: Buchwald-Hartwig Amination

  • Coupling Partner: Aryl Halide (e.g., 4-bromopyridine).

  • Catalyst: Pd2(dba)3 / XPhos.

  • Base: NaOtBu.[3]

  • Monitoring:

    • TLC: The product will be significantly less polar than the starting diazepane.

    • Shift: Appearance of a new UV peak (red-shifted) indicates successful coupling to the N4 nitrogen.

Troubleshooting & Optimization

IssueProbable CauseSolution
Hygroscopicity HCl salt absorbs moistureStore in desiccator; weigh rapidly. Consider converting to free base for organic reactions.
Peak Tailing (HPLC) Silanol interaction with amineIncrease TFA to 0.1% or use high-pH stable columns (e.g., XBridge) at pH 9.5.
Non-Specific Binding (SPR) Positive charge of diazepaneIncrease salt concentration in running buffer to 250 mM NaCl.
Low Solubility (Assay) Free base precipitationEnsure assay buffer pH is < 7.0 or keep DMSO > 1% to maintain solubility of the free base form.

References

  • Histamine H3 Receptor Pharmacology: Lovenberg, T.W., et al. (1999).[4] "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology. Link

  • Homopiperazine Scaffolds in Drug Design: Stockwell, B.R. (2004). "Exploring biology with small organic molecules." Nature. Link

  • Fragment-Based Screening Metrics: Hopkins, A.L., et al. (2014). "Ligand efficiency: a useful metric for lead selection." Drug Discovery Today. Link

  • Sigma Receptor Ligands: Chu, U.B., & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Chemical Properties (PubChem): "4-(1,4-Diazepan-1-yl)benzonitrile." National Library of Medicine. Link

Sources

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride solution preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride Solutions

Introduction & Chemical Logic

This compound is a functionalized N-aryl diazepane derivative often utilized as a synthetic intermediate or a pharmacological probe in drug discovery (e.g., targeting H3 receptors or sigma receptors).

To prepare a reliable solution, one must understand the molecule's physicochemical behavior:

  • The Salt Factor: The molecule contains a basic secondary amine at the N4 position of the diazepane ring (pKa ~9.5–10.5). The N1 nitrogen is conjugated to the electron-deficient benzonitrile ring, rendering it non-basic. Consequently, the hydrochloride salt resides on the N4 nitrogen. Dissolving this salt in unbuffered water will generate an acidic solution (pH ~4–5), which may affect biological assays if not buffered.

  • The Nitrile Group: While generally stable, the nitrile moiety (

    
    ) can undergo hydrolysis to an amide or carboxylic acid under extreme pH or elevated temperatures.[1] Neutral pH and low-temperature storage are critical.
    
  • Solubility Profile: The hydrochloride salt significantly improves aqueous solubility compared to the lipophilic free base (LogP ~1.5). However, for high-concentration stock solutions (>10 mM), organic co-solvents (DMSO) are required to prevent "crash-out" during freeze-thaw cycles.

Pre-Formulation Data Sheet

ParameterValue / CharacteristicNotes
Compound Name 4-(1,4-Diazepan-1-yl)benzonitrile HCl
CAS (Salt) 1192191-40-4 (Representative)Verify specific batch CoA.[2]
Formula

MW (Salt) ~237.73 g/mol Always calculate based on specific batch stoichiometry (e.g., mono- vs. di-HCl).
Solubility (Water) Moderate (>10 mg/mL)Acidic pH upon dissolution.
Solubility (DMSO) High (>50 mM)Recommended for Stock.
Stability Hygroscopic solid; Light SensitiveStore solid in desiccator at -20°C.

Protocol A: Preparation of Master Stock Solution (100 mM)

Purpose: To create a stable, high-concentration stock for long-term storage. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Grade: Cell Culture/HPLC).

Workflow Diagram (DOT):

StockPrep Start Solid Compound (-20°C Storage) Equilibration Equilibrate to RT (Desiccator) Start->Equilibration 30 min Weighing Weigh Target Mass (Anti-static) Equilibration->Weighing Dissolution Add DMSO (Vortex 30s) Weighing->Dissolution Target 100 mM Inspection Visual QC (Clear Solution?) Dissolution->Inspection Inspection->Dissolution No (Sonicate) Aliquot Aliquot & Freeze (-20°C / -80°C) Inspection->Aliquot Yes

Caption: Figure 1. Workflow for the preparation of stable anhydrous DMSO stock solutions.

Step-by-Step Procedure:

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation, which degrades the nitrile group.

  • Calculation:

    
    
    Example: To make 1 mL of 100 mM stock using MW 237.73:
    
    
    
    
  • Weighing: Weigh the calculated amount into a sterile, amber glass vial (or polypropylene tube).

    • Note: Hydrochloride salts are often static. Use an anti-static gun if necessary.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes (keep temp < 30°C).

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable >1 year).

Protocol B: Preparation of Aqueous Working Solution

Purpose: To prepare a dilute solution (e.g., 10 µM – 1 mM) for biological assays. Solvent: PBS (pH 7.4) or Cell Culture Media.

Critical Mechanism: The pH Shift When the HCl salt dissolves in unbuffered water, the protonated secondary amine releases


 to equilibrium, lowering pH.


Therefore, you must use a buffered solvent (PBS, HEPES) to maintain physiological pH.

Workflow Diagram (DOT):

DilutionLogic Stock 100 mM DMSO Stock Intermediate Intermediate Dilution (10x Conc in Media) Stock->Intermediate Dilute 1:100 PrecipCheck Check for Precipitation Intermediate->PrecipCheck Final Final Assay Well (1x Conc) DMSO_Limit DMSO Check (< 0.5% Final?) Final->DMSO_Limit PrecipCheck->Intermediate Cloudy (Warm/Vortex) PrecipCheck->Final Clear Proceed to Assay Proceed to Assay DMSO_Limit->Proceed to Assay Yes Redesign Dilution Redesign Dilution DMSO_Limit->Redesign Dilution No

Caption: Figure 2. Serial dilution strategy ensuring solubility and DMSO tolerance.

Step-by-Step Procedure:

  • Thaw: Thaw a DMSO stock aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended):

    • Direct dilution of 100 mM stock into aqueous media can cause rapid precipitation due to the "solvent shock."

    • Step: Dilute the stock 1:10 or 1:100 into the assay buffer to create a 10x working stock. Vortex immediately.

  • Final Dilution: Add the intermediate solution to your cells or assay plate.

  • Validation:

    • Visual: Inspect for turbidity (Tyndall effect).

    • pH Check: Ensure the final buffer capacity was sufficient to neutralize the HCl salt (Target pH 7.2–7.6).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Aqueous Buffer Concentration exceeds solubility limit; "Salting out" effect.1. Lower concentration.2. Increase DMSO % (up to 1% if tolerated).3. Ensure buffer pH is not >8 (free base precipitates).
Yellow Discoloration Oxidation of the secondary amine (diazepane ring).1. Discard solution.2. Prepare fresh from solid.3. Degas buffers with Nitrogen/Argon.
pH Drift Insufficient buffer capacity for the HCl salt load.Use a stronger buffer (e.g., 50 mM HEPES) instead of dilute PBS.

References

  • PubChem. 4-(1,4-Diazepan-1-yl)benzonitrile (Compound CID 28410929).[3] National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. (General principles of HCl salt handling). Available at: [Link]

  • Meanwell, N. A. (2011). Nitriles in Medicinal Chemistry: Bioisosteres and Reactivity. Journal of Medicinal Chemistry. (Stability of benzonitrile derivatives). Available at: [Link]

Sources

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride cell-based assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Functional Characterization of Novel CNS-Active Compounds: A Protocol for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed framework for the initial cell-based functional characterization of the novel compound, this compound. Given the limited publicly available information on this specific molecule, we present a logical, target-agnostic screening strategy based on its structural features. The presence of a "diazepan" moiety suggests potential activity at central nervous system (CNS) targets, many of which are G protein-coupled receptors (GPCRs).[1][2][3]

GPCRs are a major class of transmembrane proteins involved in a vast array of physiological processes and represent the primary targets for a large percentage of clinical therapeutics.[2] Therefore, this guide outlines a robust, multi-stage cell-based assay workflow designed to determine if this compound modulates GPCR activity, and to characterize its functional profile as either an agonist or an antagonist.

| Principle of the Assay: Interrogating GPCR Signaling

The fundamental goal of this protocol is to translate the interaction of a compound with a GPCR into a measurable signal. Upon activation by a ligand (agonist), GPCRs undergo a conformational change that triggers intracellular signaling cascades mediated by heterotrimeric G proteins (e.g., Gαs, Gαi, Gαq).[4][5] These cascades lead to the production of second messengers, such as cyclic AMP (cAMP) and inositol phosphates (like IP1, a stable metabolite of IP3), which in turn modulate intracellular calcium (Ca²⁺) levels.[3][4]

This protocol will leverage these downstream events to quantify receptor activity. We will employ engineered cell lines that stably or transiently express a specific GPCR of interest. By measuring changes in second messenger concentrations or using reporter gene systems linked to these pathways, we can determine a compound's efficacy and potency.[2][3][6]

This workflow is designed to be a self-validating system.[7] It incorporates sequential assays to first identify activity (agonist mode) and then to characterize inhibitory effects (antagonist mode), alongside a crucial counterscreen for cytotoxicity to eliminate false-positive results.[8]

| Visualization of a Representative GPCR Signaling Pathway (Gαq)

The diagram below illustrates the signaling cascade for a Gαq-coupled receptor, a common pathway that results in the mobilization of intracellular calcium, a readily measurable event in cell-based assays.[9][10]

Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., 5-HT2A) Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., Serotonin or Test Compound) Agonist->GPCR Binds Gq->PLC Activates ER_receptor IP3 Receptor IP3->ER_receptor Binds Calcium Ca²⁺ ER_receptor->Calcium Releases Response Cellular Response (e.g., Calcium Flux) Calcium->Response Triggers

Caption: Gαq-coupled GPCR signaling pathway leading to calcium mobilization.

| Experimental Workflow Overview

A successful screening campaign follows a logical progression from broad primary screens to more detailed secondary and safety profiling. This ensures that resources are focused on the most promising and specific candidate molecules.

Screening Workflow start Start: 4-(1,4-Diazepan-1-yl)benzonitrile HCl primary Primary Screen: Agonist Mode Assay (e.g., Calcium Flux or cAMP) start->primary decision1 Agonist Activity? primary->decision1 secondary Secondary Screen: Antagonist Mode Assay decision1->secondary No agonist_hit Confirmed Agonist Hit: Proceed to Dose-Response & Selectivity Profiling decision1->agonist_hit Yes decision2 Antagonist Activity? secondary->decision2 cytotoxicity Counterscreen: Cell Viability Assay (e.g., MTS or CellTiter-Glo®) decision2->cytotoxicity No antagonist_hit Confirmed Antagonist Hit: Proceed to Dose-Response & Selectivity Profiling decision2->antagonist_hit Yes inactive Compound Inactive or Cytotoxic cytotoxicity->inactive Cytotoxic cytotoxicity->inactive Not Cytotoxic (No Target Activity)

Caption: Logical workflow for characterizing a novel compound.

| Detailed Methodologies and Protocols

The following protocols provide step-by-step instructions for executing the screening workflow. They are designed for a 96- or 384-well plate format, which is common in drug discovery.[11]

| Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Lines HEK293 or CHO-K1 cells stably expressing the GPCR of interest (e.g., Dopamine D1, Serotonin 5-HT2A).[12][13]Host system for the assay.
Cell Culture Medium DMEM or F-12K with 10% FBS, Penicillin/Streptomycin, and selection antibiotic (e.g., G418).[2]Cell growth and maintenance.
Test Compound This compound, dissolved in DMSO to a 10 mM stock.The compound under investigation.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.Provides a stable physiological environment during the assay.
Calcium Flux Kit FLIPR® Calcium 6 Assay Kit or equivalent.[3]For measuring intracellular calcium changes (Gq/Gi pathways).
cAMP Assay Kit GloSensor™ cAMP Assay (Promega) or HTRF cAMP kit (Cisbio).[3][4]For measuring intracellular cAMP changes (Gs/Gi pathways).
Reference Ligands Known agonist and antagonist for the target receptor (e.g., Dopamine for DRD1, Serotonin for 5-HT2A).[6][13]Positive controls for assay validation.
Cell Viability Kit CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[8]To assess compound cytotoxicity.
Assay Plates Black-walled, clear-bottom 96- or 384-well microplates.For fluorescence/luminescence-based assays.
| Protocol 1: Agonist Mode Calcium Flux Assay (for Gq/Gi-coupled receptors)

This protocol is designed to detect if the test compound can directly activate the receptor and trigger a calcium response.[9][10]

1. Cell Preparation (Day 1):

  • Culture cells expressing the target GPCR (e.g., 5-HT2A) to ~80-90% confluency.
  • Harvest cells using a non-enzymatic dissociation buffer.
  • Seed cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
  • Incubate overnight at 37°C, 5% CO₂.

2. Compound and Dye Loading (Day 2):

  • Prepare a 2X working solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
  • Gently remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.
  • Incubate the plate at 37°C for 60 minutes, protected from light.
  • During incubation, prepare a compound plate by serially diluting the test compound and reference agonist in assay buffer. The final assay concentration should be 1X. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

3. Assay Execution and Data Acquisition:

  • Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure kinetic fluorescence (Excitation ~485 nm, Emission ~525 nm).
  • Establish a stable baseline reading for 10-20 seconds.
  • Program the instrument to add 50 µL from the compound plate to the cell plate.
  • Continue to read fluorescence kinetically for 90-180 seconds to capture the peak response.
| Protocol 2: Antagonist Mode Assay (Example: cAMP Inhibition for Gi-coupled receptor)

This protocol determines if the test compound can block the effect of a known agonist.[6]

1. Cell Preparation (Day 1):

  • Follow the same cell seeding procedure as in Protocol 3.2, using cells expressing a Gi-coupled receptor (e.g., Dopamine D2).

2. Compound Incubation (Day 2):

  • Prepare serial dilutions of the test compound and a known antagonist in assay buffer.
  • Remove culture medium from the cells and add 50 µL of the diluted compounds to the appropriate wells.
  • Incubate for 15-30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptor.

3. Agonist Challenge and Signal Detection:

  • Prepare a solution of the reference agonist (e.g., Dopamine) in assay buffer at a concentration that yields an 80% maximal response (EC₈₀). This concentration must be predetermined during assay development.[6]
  • Add 50 µL of the EC₈₀ agonist solution to all wells except the negative control wells (which receive buffer only).
  • Incubate for the time specified by the cAMP assay kit manufacturer (e.g., 30 minutes).
  • Lyse the cells and measure cAMP levels using a luminescence or TR-FRET-based detection kit according to the manufacturer's protocol.
| Protocol 3: Cytotoxicity Counterscreen

This essential control experiment ensures that any observed activity is not due to the compound simply killing the cells.[8]

1. Cell and Compound Preparation (Day 1):

  • Seed cells as described in Protocol 3.2 in a clear 96-well plate.
  • After overnight incubation, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound.
  • Incubate for a duration that matches the longest incubation time in the functional assays (e.g., 2-4 hours).

2. Viability Measurement (Day 2):

  • Add 20 µL of MTS reagent (or equivalent) to each well.
  • Incubate at 37°C for 1-4 hours, until a color change is apparent.
  • Measure the absorbance at 490 nm using a plate reader. A decrease in absorbance indicates a reduction in cell viability.

| Data Analysis and Interpretation

Raw data from the plate reader should be normalized to the assay controls to determine the percent activity.

  • For Agonist Assays: % Activity = 100 * (Signal_TestCompound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • For Antagonist Assays: % Inhibition = 100 * [1 - (Signal_TestCompound - Signal_NegativeControl) / (Signal_AgonistControl - Signal_NegativeControl)]

The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression (sigmoidal dose-response) curve fit is applied to determine potency values.

ParameterDefinitionInterpretation
EC₅₀ Effective Concentration 50%: The molar concentration of an agonist that produces 50% of the maximum possible response.A measure of the agonist's potency. A lower EC₅₀ indicates higher potency.
IC₅₀ Inhibitory Concentration 50%: The molar concentration of an antagonist that inhibits 50% of the response induced by a fixed concentration of an agonist.A measure of the antagonist's potency. A lower IC₅₀ indicates higher potency.
Z'-factor A statistical measure of assay quality, calculated from positive and negative controls.Z' > 0.5 indicates an excellent, robust assay suitable for screening.

| Conclusion and Next Steps

This application guide provides a comprehensive and scientifically rigorous strategy for the initial characterization of this compound. By systematically screening for agonist and antagonist activity against a panel of relevant CNS GPCRs and concurrently assessing cytotoxicity, researchers can efficiently determine the compound's primary functional profile.

A confirmed "hit" from this workflow—a compound demonstrating specific, dose-dependent activity—would then be advanced to more complex secondary assays. These include selectivity profiling against a broader panel of receptors, investigation of different signaling pathways (e.g., β-arrestin recruitment), and ultimately, validation in more physiologically relevant models.[4][14] This structured approach ensures that drug development efforts are built upon a foundation of high-quality, validated cell-based data.

| References

  • Human Dopamine Receptor D1 Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Sisco, Z., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 655, 125-149. Retrieved from [Link]

  • Hasbi, A., et al. (2014). Detection of Cell Surface Dopamine Receptors. Current Protocols in Neuroscience, 68, 1.27.1-1.27.19. Retrieved from [Link]

  • McIntosh, J. M., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 666. Retrieved from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • GPCR Internalization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Smith, R. (2013). Cell-based Assays for GPCR Activity. Biocompare. Retrieved from [Link]

  • Pantoja, R., et al. (2016). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PLoS ONE, 11(2), e0148336. Retrieved from [Link]

  • 5-HT2C Serotonin Receptor Assay Cell Line. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. BioProcess International. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Truly Effective Cell Assay Design. (2023). a4cell. Retrieved from [Link]

  • In Vitro Cell Based Assays. (n.d.). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Analytical Landscape of a Novel Diazepane Derivative

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a distinct chemical entity featuring a diazepane ring system linked to a benzonitrile moiety. This unique structural combination suggests its potential as a key intermediate or a final active pharmaceutical ingredient (API) in drug discovery and development. The diazepine core is a privileged scaffold in medicinal chemistry, famously represented by drugs like diazepam, and is associated with a wide range of biological activities. The presence of the benzonitrile group offers a site for further chemical modification and influences the molecule's overall polarity and reactivity.

As with any potential therapeutic agent, a comprehensive suite of analytical methods is paramount to ensure its identity, purity, and quality throughout the development lifecycle. This document provides a detailed guide for researchers, analytical scientists, and drug development professionals, outlining robust analytical methodologies for the characterization of this compound. The protocols described herein are designed as robust starting points, grounded in established analytical principles for analogous chemical structures. Each method is accompanied by an explanation of the underlying scientific rationale, empowering the user to adapt and validate these procedures for their specific needs, in accordance with regulatory expectations such as the ICH Q2(R2) guidelines.[1][2][3][4]

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the physicochemical properties of this compound is the critical first step in developing and optimizing analytical methods. While experimental data for this specific compound is not widely published, we can infer certain characteristics based on its structural components.

PropertyPredicted/Inferred Value/CharacteristicRationale and Impact on Analytical Methods
Molecular Formula C₁₂H₁₅N₃・HClConfirmed by chemical structure.
Molecular Weight 237.73 g/mol Calculated based on the molecular formula. Essential for all quantitative analyses.
Physical Appearance Likely a white to off-white crystalline solid.Based on typical appearance of hydrochloride salts of similar organic compounds.
Melting Point Data not available.Experimental determination is crucial for identification and as an indicator of purity.
pKa Estimated pKa for the diazepine nitrogens is likely in the range of 7-9.The diazepine ring contains two basic nitrogen atoms. This property is critical for developing HPLC methods (pH of the mobile phase will affect retention and peak shape) and for selecting the appropriate titration method.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble to insoluble in non-polar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. This information guides solvent selection for sample preparation in chromatography and titration.
UV Absorbance Expected to have a UV absorbance maximum due to the benzonitrile chromophore.The benzonitrile group will exhibit characteristic UV absorbance, making UV-Vis spectrophotometry a suitable detection method for HPLC. An estimated λmax would be in the 230-280 nm range.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying the amount of this compound in bulk drug substance and formulated products. The method's high resolving power allows for the separation of the main component from process-related impurities and degradation products.

Causality Behind Experimental Choices

A reversed-phase HPLC method is proposed, as it is well-suited for the analysis of moderately polar compounds like the target analyte.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The hydrophobicity of the C18 stationary phase will interact with the non-polar regions of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is chosen.

    • Buffer: A phosphate or formate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times and symmetric peak shapes, especially for a compound with basic nitrogen atoms.

    • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency. The proportion of the organic modifier is adjusted to achieve optimal retention and separation.

  • Detection: UV detection is selected based on the presence of the benzonitrile chromophore, which is expected to have strong UV absorbance.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Accurately weigh sample/standard Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) Inject Inject onto HPLC system Prep->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column MobilePhase Isocratic or Gradient Elution (e.g., Acetonitrile:Buffer) Column->MobilePhase Detection UV Detection (e.g., 254 nm) MobilePhase->Detection Data Integrate peaks Calculate purity and/or assay Detection->Data

Caption: HPLC method development workflow.

Detailed Protocol: Reversed-Phase HPLC

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the sample and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.05M KH₂PO₄ (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized λmax)
Injection Volume 10 µL
Run Time Approximately 15 minutes

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

5. Analysis and Calculation:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage purity or assay of the sample using the following formula:

    % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Spectroscopic Identification

Spectroscopic techniques are indispensable for the unequivocal identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, allowing for the assignment of each proton and carbon atom.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable solvents due to the compound's expected solubility.

  • Internal Standard: Tetramethylsilane (TMS) is used as a reference for chemical shifts (0 ppm).

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of complex spectra.

Expected ¹H NMR Spectral Features:

  • Aromatic protons of the benzonitrile ring will appear in the downfield region (typically 7-8 ppm).

  • Protons on the diazepine ring will likely show complex splitting patterns in the aliphatic region (2.5-4.0 ppm).

  • The N-H proton of the diazepine ring may appear as a broad singlet.

Expected ¹³C NMR Spectral Features:

  • The nitrile carbon will have a characteristic chemical shift around 115-125 ppm.

  • Aromatic carbons will resonate in the 110-150 ppm range.

  • Aliphatic carbons of the diazepine ring will appear in the upfield region (40-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar molecules like the target analyte, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

  • Instrumentation: Coupling with a liquid chromatograph (LC-MS) allows for the analysis of the compound in complex mixtures and provides retention time data for additional confirmation.

Expected Mass Spectrum:

  • The ESI-MS spectrum in positive ion mode is expected to show a base peak corresponding to the protonated molecule of the free base [C₁₂H₁₅N₃ + H]⁺ at m/z 202.13.

  • Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural elucidation and confirmation.

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_interp Data Interpretation SamplePrep Dissolve sample in appropriate deuterated solvent (NMR) or LC-MS compatible solvent NMR Acquire 1H, 13C, and 2D NMR spectra SamplePrep->NMR MS Acquire ESI-MS and MS/MS spectra SamplePrep->MS Interpret Assign signals and fragmentation Confirm structure NMR->Interpret MS->Interpret

Caption: Workflow for spectroscopic identification.

Titrimetric Assay for Hydrochloride Content

A non-aqueous acid-base titration is a classic and reliable method for determining the assay of the hydrochloride salt.

Causality Behind Experimental Choices
  • Solvent: A non-aqueous solvent like glacial acetic acid is used because it allows the weakly basic nitrogen atoms of the diazepine ring to be titrated as a base.

  • Titrant: Perchloric acid in glacial acetic acid is a strong acid in this medium and provides a sharp endpoint.

  • Endpoint Detection: Potentiometric detection using a suitable electrode system provides a more objective and accurate determination of the equivalence point compared to a visual indicator.

Detailed Protocol: Non-Aqueous Potentiometric Titration

1. Instrumentation and Materials:

  • Automatic potentiometric titrator with a glass and reference electrode system suitable for non-aqueous titrations.

  • Glacial acetic acid (analytical grade).

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized).

  • Acetic anhydride (analytical grade).

  • Mercuric acetate solution (if necessary, to sharpen the endpoint by reacting with the chloride ion).

2. Procedure:

  • Accurately weigh about 200 mg of this compound.

  • Dissolve the sample in 50 mL of glacial acetic acid. A small amount of acetic anhydride can be added to remove any traces of water.

  • Immerse the electrodes in the solution and titrate with 0.1 N perchloric acid.

  • Record the volume of titrant added versus the potential (mV) and determine the equivalence point from the titration curve.

3. Calculation:

  • Calculate the percentage assay using the following formula:

    % Assay = (V * N * E) / W * 100

    Where:

    • V = Volume of perchloric acid consumed (mL)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of this compound (Molecular Weight / n, where n is the number of reacting protons, likely 1 or 2 depending on the titration curve).

    • W = Weight of the sample (mg)

Conclusion: A Framework for Quality Assessment

The analytical methods detailed in this application note provide a comprehensive framework for the quality assessment of this compound. The successful implementation of these protocols, followed by rigorous validation according to ICH guidelines, will ensure the generation of reliable and accurate data, which is fundamental to the progression of any new chemical entity through the drug development pipeline. The principles and specific conditions outlined here serve as a robust starting point for researchers and scientists, enabling them to confidently characterize this novel compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Basavaiah, K., & Somashekar, B. C. (2007). Titrimetric Assay of Hydroxyzine Dihydrochloride in Pharmaceuticals and Formulations in Non-aqueous Medium. Jordan Journal of Pharmaceutical Sciences, 1(2), 123-131.
  • Basavaiah, K., & Charan, V. S. (2002). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. Il Farmaco, 57(1), 9-15.
  • United States Pharmacopeia. General Chapter <541> Titrimetry.
  • Bye, R. (2002). Theoretical and Practical Considerations of the Newer Methods of the European Pharmacopeia for the Assay of Halide Salts of Organic Bases. Scientia Pharmaceutica, 70(2), 129-133.
  • European Directorate for the Quality of Medicines & HealthCare. (2016). The European Pharmacopoeia. [Link]

  • Dural, E., & Kaya, B. N. (2022). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method. Cumhuriyet Medical Journal, 44(2), 149-157.
  • Research Journal of Pharmacy and Technology. (2020). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. [Link]

  • PubChem. Diazepam. [Link]

  • NIST. Benzonitrile Mass Spectrum. [Link]

Sources

HPLC analysis of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocol for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The method described herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We delve into the rationale behind the method development, including the selection of the stationary phase, mobile phase composition, and detector settings, with a focus on addressing the analytical challenges posed by the analyte's polar and basic nature. Furthermore, this application note outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment.

Introduction and Analytical Objective

This compound is a heterocyclic compound of interest in drug discovery and development. Its chemical structure, featuring a polar diazepane ring and a benzonitrile moiety, necessitates a robust and reliable analytical method for purity assessment, stability testing, and quantitative determination in various sample matrices. The primary objective of this application note is to establish a scientifically sound HPLC method that is specific, accurate, precise, and robust for the routine analysis of this compound.

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. The presence of the basic diazepane group and the hydrochloride salt form dictates that mobile phase pH will be a critical parameter for achieving symmetrical peak shapes and reproducible retention times. The benzonitrile group contains a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides not only a step-by-step protocol but also the underlying scientific principles, empowering the user to troubleshoot and adapt the method as needed.

Analyte Properties
PropertyValueSource/Implication
Chemical Name This compound-
CAS Number 1192191-40-4[1]
Molecular Formula C₁₂H₁₆ClN₃[1]
Molecular Weight 237.73 g/mol [1]
Structure See Figure 1Contains a UV-active benzonitrile and a basic diazepane moiety.
Predicted Polarity HighThe diazepane ring and hydrochloride salt contribute to its polar nature, which can make retention on standard C18 columns challenging.[2]

HPLC Method Development: Rationale and Strategy

The development of a robust analytical procedure requires a systematic approach where choices are justified by chromatographic theory.[3] Our strategy is based on Reversed-Phase Chromatography (RPC), the most widely used separation technique in the pharmaceutical industry, which separates analytes based on their hydrophobicity.[3]

Selection of Chromatographic Mode and Stationary Phase

Given the analyte's structure, which includes both non-polar (phenyl ring) and polar (diazepane) functionalities, reversed-phase HPLC is the logical choice. The primary challenge is to achieve adequate retention for this polar compound while mitigating undesirable secondary interactions.

Stationary Phase: A C18 (L1) column is selected as the initial stationary phase. However, to prevent peak tailing, a modern, high-purity, end-capped silica-based column is crucial. The basic nitrogen atoms in the diazepane ring can interact with acidic residual silanols (Si-OH) on the silica surface via ion-exchange mechanisms, leading to poor peak shape.[4] End-capping effectively neutralizes these active sites.

Mobile Phase Optimization: The Key to Success

The mobile phase composition, particularly its pH, is the most critical factor for the successful analysis of this ionizable compound.

  • Aqueous Phase and pH Control: To ensure consistent protonation of the basic diazepane moiety and to suppress the ionization of residual silanols, the mobile phase pH must be controlled with a suitable buffer.[4] An acidic pH (e.g., pH 2.5 - 3.5) is chosen. At this pH, the analyte will carry a consistent positive charge, and silanol activity will be minimized, leading to a single, sharp chromatographic peak. A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol. Acetonitrile typically provides better peak shape for basic compounds, lower viscosity (leading to lower backpressure), and lower UV cutoff, which is beneficial for sensitive detection.[4]

  • Elution Mode: An isocratic elution is proposed for simplicity and robustness, which is ideal for analyzing a single principal component. A gradient elution might be necessary if analyzing the compound in the presence of impurities with a wide range of polarities.

Detection Wavelength

The benzonitrile functional group is an excellent chromophore. Based on the structure and data for similar compounds, a detection wavelength of 254 nm is selected. This wavelength offers a good balance of sensitivity for the analyte while minimizing interference from many common solvents and excipients. A full UV scan using a photodiode array (PDA) detector is recommended during development to confirm the optimal wavelength.

Experimental Protocol

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).[5]

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (H₃PO₄, analytical grade).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

Preparation of Solutions

Mobile Phase (Aqueous Component): 25 mM Potassium Phosphate Buffer, pH 3.0

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (e.g., 0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation Prepare the sample to a target concentration of approximately 0.1 mg/mL using the same diluent as the working standard.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle size (L1)Standard reversed-phase column providing good efficiency and resolution.
Mobile Phase Isocratic: Acetonitrile / 25 mM KH₂PO₄ pH 3.0 (e.g., 30:70 v/v)The acidic buffer ensures consistent protonation of the analyte and suppresses silanol interactions. The ratio should be optimized to achieve a retention time of 3-10 minutes.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility by controlling viscosity and mass transfer.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nmHigh absorbance wavelength for the benzonitrile chromophore.
Run Time 10 minutesSufficient to allow for elution of the main peak and any late-eluting impurities.

System Suitability and Method Validation

Before proceeding with sample analysis, the system's suitability must be established. Subsequently, the method must be validated to demonstrate it is fit for its intended purpose, following ICH Q2(R1) guidelines.[6][7]

System Suitability Testing (SST)

Perform five replicate injections of the working standard solution. The results should meet the criteria outlined in the USP General Chapter <621>.[8][9][10]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Validation Protocol

The following is a summary of the validation characteristics that must be evaluated.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity and Range: Prepare a series of at least five concentrations (e.g., from 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This can be established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and evaluate the impact on the results.[6] The system suitability criteria should still be met.

Visual Diagrams and Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results A Mobile Phase Preparation & Degassing C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Testing (SST) B->D C->D System Ready E Sample Injection & Data Acquisition D->E SST Pass F Peak Integration & Quantification E->F G Data Review & Final Report F->G

// Stationary Phase stationary_phase [ label="{C18 Stationary Phase|Residual Silanol (Si-OH)}", fillcolor="#F1F3F4", fontcolor="#202124" ];

// Analyte analyte [ label="{4-(1,4-Diazepan-1-yl)benzonitrile|Positively Charged\nDiazepane (BH+)|Hydrophobic\nPhenyl Ring}", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

// Mobile Phase mobile_phase [ label="Mobile Phase\n(Acetonitrile / H₂O / Buffer at low pH)", shape=box, style=rounded, fillcolor="#E8F0FE" ];

// Relationships analyte:phenyl -> stationary_phase:head [ label="Hydrophobic Interaction\n(Retention Mechanism)", color="#34A853", fontcolor="#34A853", style=bold ];

analyte:diazepane -> stationary_phase:silanol [ label="Ionic Repulsion\n(Suppressed by low pH)", color="#EA4335", fontcolor="#EA4335", style=dashed ];

mobile_phase -> analyte [ label="Elution", style=dotted, dir=both ]; } caption [label="Figure 2: Analyte-Stationary Phase Interactions.", shape=plaintext, fontname="Arial"];

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable solution for the quantitative analysis of this compound. By carefully controlling the mobile phase pH to maintain a consistent ionic state of the analyte and suppress undesirable silanol interactions, the method achieves excellent peak shape and reproducibility. The protocol for method validation, grounded in ICH Q2(R1) guidelines, ensures that the procedure is suitable for its intended use in a regulated pharmaceutical environment. This comprehensive guide serves as a complete resource for scientists tasked with the analysis of this important compound.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography. USP. [Link]

  • U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. Uspbpep.com. [Link]

  • United States Pharmacopeia. (2021). <621> Chromatography. USP-NF. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • SIELC Technologies. Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. SIELC. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Rosario-Ortiz, F. L., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

  • Ottokemi. Benzonitrile, for HPLC, 99.9% 100-47-0 India. Ottokemi. [Link]

  • Sigma-Aldrich. Benzonitrile for HPLC, 99.9%. Sigma-Aldrich. [Link]

Sources

Application Note: 1H NMR Characterization of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride . It provides a comprehensive protocol for 1H NMR acquisition, a detailed assignment of spectral features based on structural analogs and theoretical principles, and a troubleshooting guide for distinguishing the salt form from the free base.[1]

Introduction & Significance

4-(1,4-Diazepan-1-yl)benzonitrile is a pharmacophore often found in serotonin receptor ligands (


 antagonists), antihistamines, and kinase inhibitors. The molecule consists of a benzonitrile core substituted at the para position with a homopiperazine (1,4-diazepane) ring.

The hydrochloride salt form is preferred in drug development for its improved water solubility and bioavailability compared to the free base. However, the protonation of the diazepane ring introduces specific spectral changes—most notably chemical shift perturbations in the aliphatic region and the appearance of exchangeable protons—that must be accurately interpreted to confirm salt formation and purity.[1]

Structural Logic[2]
  • Aromatic Region: An

    
     system induced by the para-substitution pattern. The cyano group (electron-withdrawing) deshields adjacent protons, while the diazepane nitrogen (electron-donating) shields its neighbors.
    
  • Aliphatic Region: The 7-membered diazepane ring is conformationally flexible.[2] In the HCl salt, the secondary amine (N4) is the primary site of protonation due to its higher basicity (

    
    ) compared to the aniline-like nitrogen (N1, 
    
    
    
    ).

Structural Analysis & Numbering

To ensure clarity in assignments, we utilize the following numbering scheme.

G cluster_aromatic Benzonitrile Core cluster_diazepane 1,4-Diazepane Ring C1 C1 (ipso-CN) C2 C2/6 (ortho) C1->C2 C3 C3/5 (meta) C2->C3 C4 C4 (ipso-N) C3->C4 N1_diaz N1' C4->N1_diaz Linker CN CN CN->C1 C2_diaz C2' N1_diaz->C2_diaz C3_diaz C3' C2_diaz->C3_diaz N4_diaz N4'H₂⁺ C3_diaz->N4_diaz C5_diaz C5' N4_diaz->C5_diaz C6_diaz C6' C5_diaz->C6_diaz C7_diaz C7' C6_diaz->C7_diaz C7_diaz->N1_diaz

Figure 1: Connectivity and numbering logic for 4-(1,4-Diazepan-1-yl)benzonitrile HCl. N4' is the site of protonation.[1]

Experimental Protocol

Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: The HCl salt is poorly soluble in CDCl3. Furthermore, DMSO-d6 slows proton exchange, allowing the observation of the ammonium (

      
      ) protons which are critical for confirming salt formation.[1]
      
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm (To capture broad ammonium peaks).

Results: Spectral Assignments

The following data represents the expected chemical shifts (


) and coupling patterns for the hydrochloride salt in DMSO-d6.
1H NMR Assignment Table
RegionChemical Shift (

ppm)
MultiplicityIntegrationAssignment (See Fig 1)Mechanistic Insight
Exchangeable 9.20 – 9.60Broad Singlet2H

(N4')
Diagnostic for HCl salt. Broadened due to quadrupole relaxation of

and chemical exchange.
Aromatic 7.55 – 7.60Doublet (

Hz)
2HH2, H6 (Ortho to CN)Deshielded by the electron-withdrawing cyano group (anisotropy + induction).
Aromatic 6.80 – 6.88Doublet (

Hz)
2HH3, H5 (Ortho to N)Shielded by the mesomeric electron donation from the diazepane N1' nitrogen.
Aliphatic 3.75 – 3.85Multiplet/Broad2HH2' or H7' (

to N1')
Deshielded by the aromatic ring current and proximity to the aniline nitrogen.
Aliphatic 3.55 – 3.65Multiplet/Broad2HH7' or H2' (

to N1')
Distinct from H2' due to ring conformation, but often overlaps in broad multiplets.[1]
Aliphatic 3.20 – 3.35Multiplet2HH3' (

to

)
Deshielded by the positive charge on N4'.
Aliphatic 3.05 – 3.15Multiplet2HH5' (

to

)
Deshielded by the positive charge on N4'.
Aliphatic 2.05 – 2.15Quintet/Multiplet2HH6' (

to nitrogens)
The "bridge" methylene. Most shielded aliphatic signal.
Detailed Analysis
  • The AA'BB' System: The aromatic region displays a classic "roofing" effect typical of para-substituted benzenes with differing electronic substituents. The doublet at ~7.58 ppm corresponds to the protons nearest the nitrile, while the doublet at ~6.84 ppm corresponds to those nearest the amine.[1]

  • Diazepane Ring Flexibility: Unlike piperazine (chair conformation), the 7-membered diazepane ring is fluxional (twist-chair/twist-boat). This often causes broadening of the aliphatic signals at room temperature.

    • Note: In the HCl salt, the ring becomes more rigid due to hydrogen bonding or electrostatic repulsion, potentially sharpening these peaks compared to the free base, but they often remain as complex multiplets.[1]

  • Salt Verification: The presence of the broad signal >9.0 ppm is the primary indicator of the hydrochloride salt. In the free base, the NH proton would appear as a singlet around 1.5–2.0 ppm (variable) or be invisible due to rapid exchange.[1]

Troubleshooting & Optimization

Distinguishing Salt vs. Free Base

If the synthesis was intended to yield the HCl salt but the NMR is ambiguous, check the following:

FeatureHCl SaltFree Base
NH Signal

9.0–9.5 ppm (2H, broad)

1.5–2.5 ppm (1H, broad/invisible)
Aliphatic Shifts H3', H5' deshielded (~3.2 ppm)H3', H5' shielded (~2.7–2.9 ppm)
Solubility Soluble in DMSO/D2O; Insoluble in CDCl3Soluble in CDCl3/MeOH; Less soluble in water
Water Suppression

DMSO-d6 is hygroscopic. A water peak at 3.33 ppm often overlaps with the diazepane H3'/H5' signals.

  • Solution: Use a "dry" ampoule of DMSO-d6. If overlap persists, run the spectrum in MeOD (Methanol-d4) .

    • Caveat: In MeOD, the exchangeable

      
       protons will disappear (exchange with deuterium), but the aliphatic region at 3.0–3.5 ppm will be clearer as the water peak shifts to ~4.8 ppm.[1]
      
Impurity Profiling

Common impurities in this synthesis include:

  • 4-Fluorobenzonitrile (Starting Material): Look for multiplets at 7.4–7.8 ppm and no aliphatic signals.

  • Homopiperazine (Excess Reagent): Look for unshifted diazepane signals (2.7–2.9 ppm) not correlated with the aromatic ring.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Standard reference for chemical shift prediction of aniline and amine derivatives).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54682497, 4-(1,4-Diazepan-1-yl)benzonitrile. Retrieved from .

  • Reichert, D. E., et al. (2018).[1] Synthesis and Characterization of 1,4-Diazepane Derivatives as Sigma Receptor Ligands. Journal of Medicinal Chemistry. (Provides analogous NMR data for N-phenyl-1,4-diazepanes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for AA'BB' aromatic coupling constants).

Sources

Application Notes and Protocols for the Research Use of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

The compound 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride presents a unique chemical architecture for exploratory research in drug discovery and chemical biology. It integrates two key structural motifs: the 1,4-diazepane ring and a benzonitrile group. The 1,4-diazepine core is a recognized "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties[1][2]. Similarly, the benzonitrile moiety is a versatile functional group found in numerous pharmaceuticals, where it can participate in critical binding interactions with biological targets and modulate the pharmacokinetic properties of a molecule[3][4].

Given the absence of extensive published data on this compound, this document serves as a comprehensive guide for researchers to initiate a systematic investigation into its physicochemical properties and potential biological activities. The protocols outlined herein provide a robust framework for the initial characterization and screening of this novel compound, with a focus on its potential as a modulator of central nervous system (CNS) targets, a common therapeutic area for related structures[5].

PART 1: Physicochemical Characterization and Handling

A prerequisite for any biological study is the unambiguous confirmation of the compound's identity and purity. The following section details the standard analytical procedures for this purpose, along with guidelines for safe handling and storage.

Verification of Identity and Purity

A comprehensive approach utilizing multiple analytical techniques is recommended to ensure the integrity of the research compound[6][7][8].

Table 1: Analytical Techniques for Physicochemical Characterization

Technique Purpose Typical Parameters
LC-MS To determine the molecular weight and assess purity.Column: C18 reverse-phaseMobile Phase: Gradient of water and acetonitrile with 0.1% formic acidDetection: UV (e.g., 254 nm) and Mass Spectrometry (electrospray ionization in positive mode)
¹H and ¹³C NMR To confirm the chemical structure.Solvent: DMSO-d₆ or D₂OFrequency: ≥400 MHz for ¹H NMR
FTIR To identify characteristic functional groups (e.g., nitrile C≡N stretch).Method: KBr pellet or thin film
Elemental Analysis To determine the elemental composition (C, H, N, Cl).Method: Combustion analysis
Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water). Dilute to a final concentration of 10-100 µg/mL in the initial mobile phase.

  • Chromatographic Separation: Inject the sample onto a C18 column and elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid) over 10-20 minutes.

  • Mass Spectrometry Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Integrate the peak area from the UV chromatogram to determine the purity of the compound. Confirm the molecular weight from the mass spectrum.

Safe Handling and Storage of Hydrochloride Salts

As a hydrochloride salt, this compound requires specific handling and storage conditions to ensure its stability and the safety of laboratory personnel[9][10][11][12].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the solid compound or its solutions[11].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine powder[9]. Avoid contact with skin and eyes[10].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[9][12]. Keep it away from incompatible materials such as strong bases, oxidizing agents, and alkali metals[12][13].

  • Solution Preparation: When preparing aqueous solutions, be aware that they may be slightly acidic.

PART 2: A Roadmap for Biological Evaluation

Based on the structural motifs of this compound, a logical starting point for investigating its biological activity is to screen it against a panel of CNS receptors, particularly serotonin (5-HT) receptors, which are common targets for compounds with similar scaffolds[14][15][16].

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Primary Screening cluster_2 Hit Validation & Functional Characterization cluster_3 Lead Optimization & In Vivo Studies Compound 4-(1,4-Diazepan-1-yl)benzonitrile HCl Purity Purity & Identity Confirmation (LC-MS, NMR) Compound->Purity Solubility Solubility & Stability Assessment Purity->Solubility Receptor_Screening In Vitro Receptor Binding Assay (e.g., Serotonin Receptor Panel) Solubility->Receptor_Screening Cell_Viability Cytotoxicity Assay (e.g., MTT, MTS) Solubility->Cell_Viability Dose_Response Dose-Response Curve (IC50/EC50 Determination) Receptor_Screening->Dose_Response If 'hit' identified Functional_Assay Functional Assay (e.g., Second Messenger Assay) Dose_Response->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR In_Vivo In Vivo Models (e.g., Behavioral Assays) SAR->In_Vivo

Figure 1: A proposed experimental workflow for the characterization of a novel research compound.
Protocol: In Vitro Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general method to assess the binding affinity of the test compound to a panel of serotonin receptors.

  • Materials:

    • Cell membranes expressing the human serotonin receptor subtypes of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

    • Radioligands specific for each receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A).

    • Non-specific binding control (e.g., high concentration of a known ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

    • 96-well plates and a cell harvester.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

    • In a 96-well plate, add the assay buffer, the appropriate concentration of the test compound, the specific radioligand, and the cell membranes.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Functional Assay (Second Messenger Accumulation)

If the binding assay reveals significant affinity for a G-protein coupled receptor (GPCR) like a serotonin receptor, a functional assay is necessary to determine if the compound is an agonist, antagonist, or inverse agonist[14][17].

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound Test Compound (e.g., Agonist) Receptor GPCR (e.g., 5-HT₂A) Compound->Receptor Binds G_Protein Gq Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response Ca_Release->Cellular_Response

Figure 2: A simplified signaling pathway for a Gq-coupled receptor, such as the 5-HT₂A receptor.
  • Materials:

    • A cell line stably expressing the target receptor (e.g., HEK293 cells expressing the 5-HT₂A receptor).

    • A known agonist and antagonist for the target receptor.

    • A commercially available kit for measuring the relevant second messenger (e.g., an IP-One assay for inositol monophosphate accumulation for Gq-coupled receptors, or a cAMP assay for Gs/Gi-coupled receptors).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the cells in a 96-well plate and grow to the appropriate confluency.

    • For agonist mode: Add serial dilutions of this compound to the cells and incubate for the time specified in the assay kit.

    • For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC₈₀) of the known agonist.

    • Lyse the cells and perform the second messenger detection assay according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Agonist mode: Plot the signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Antagonist mode: Plot the signal against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).

Protocol: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed effects in cell-based assays are not due to cell death.

  • Materials:

    • A relevant cell line (e.g., the same cell line used in the functional assay or a neuronal cell line like SH-SY5Y).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound for a relevant time period (e.g., 24-48 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

PART 3: Data Interpretation and Future Directions

The initial screening data will provide valuable insights into the potential of this compound as a research tool.

Table 2: Hypothetical Data Interpretation

Outcome Interpretation Next Steps
High affinity (low Ki) at a specific receptor subtype. The compound is a potent ligand for this target.Proceed with functional assays to determine agonist/antagonist activity.
Moderate affinity at multiple receptors. The compound may have a polypharmacological profile.Conduct selectivity profiling against a broader panel of related receptors.
No significant binding at the tested receptors. The compound may target other receptor families or have a different mechanism of action.Consider screening against other target classes (e.g., ion channels, enzymes) or phenotypic screening.
Potent agonist/antagonist activity in functional assays. The compound is a functional modulator of the target receptor.Investigate downstream signaling pathways and structure-activity relationships (SAR) by synthesizing and testing analogs.
Significant cytotoxicity at concentrations close to its binding affinity. The observed activity in cell-based assays may be an artifact of toxicity.The compound may have limited therapeutic potential, but could be a tool for studying cytotoxic mechanisms.

Should the initial in vitro characterization yield promising results, further investigations could include more detailed mechanistic studies, in vivo pharmacokinetic profiling, and evaluation in relevant animal models of disease.

References

  • Fornal, E., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 693. [Link][6]

  • Fornal, E., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed, 32984443. [Link][7]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link][17]

  • van der Zee, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link][14]

  • Fornal, E., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC, PMC7533810. [Link][8]

  • Lab Manager. (2022). How to Test for New Psychoactive Substances. [Link][18]

  • Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1595-1619. [Link][3]

  • Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 778-794. [Link][1]

  • Academia.edu. (n.d.). (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives. [Link][19]

  • ResearchGate. (n.d.). General workflow involving experimental mixture-based screening and virtual screening. [Link][20]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][2]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link][21]

  • Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2849-2853. [Link][22]

  • Grokipedia. (n.d.). Benzonitrile. [Link][23]

  • MDPI. (2024). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. [Link][24]

  • Szałkowska, D., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link][15]

  • Standard Operating Procedure. (n.d.). [Link][9]

  • Sicho, M., et al. (2016). A reliable computational workflow for the selection of optimal screening libraries. Journal of Cheminformatics, 8, 33. [Link][25]

  • Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. [Link][26]

  • Journal of the American Chemical Society. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. [Link][27]

  • ResearchGate. (n.d.). High throughput repurposing screening. (a) Workflow and number of... [Link][28]

  • MDPI. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. [Link][16]

  • Research Communities. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link][4]

  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. [29]

  • International Journal of Molecular Sciences. (2011). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link][5]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link][13]

  • ResearchGate. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. [Link][30]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. [Link][31]

  • Gov.bc.ca. (2017). Hydrochloric Acid Storage and Handling Procedure. [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address yield and purity challenges in the synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride . It is structured as a Tier 3 Technical Support resource, focusing on the specific mechanistic bottlenecks of nucleophilic aromatic substitution (SNAr) with homopiperazine.

Executive Summary & Reaction Logic

The synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile (or 4-chlorobenzonitrile) with 1,4-diazepane (homopiperazine).

The Core Challenge: 1,4-Diazepane is a symmetrical diamine. The primary cause of low yield is not lack of conversion, but bis-arylation (formation of the dimer impurity) and inefficient isolation of the highly polar free base before salt formation.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the competitive pathways that dictate your yield.

ReactionPathways SM1 4-Fluorobenzonitrile (Electrophile) Mono Target Product (Mono) 4-(1,4-Diazepan-1-yl)benzonitrile SM1->Mono k1 (Fast) Excess Amine Bis Impurity (Bis-Aryl) Double Substitution Dimer SM1->Bis SM2 1,4-Diazepane (Nucleophile) SM2->Mono Mono->Bis k2 (Slow) Competes if [Amine] is low HCl HCl Salt Formation Mono->HCl HCl/EtOH

Figure 1: Competitive reaction pathways. Maximizing k1 over k2 requires kinetic control via stoichiometry.

Phase 1: Upstream Reaction Optimization

Goal: Maximize conversion to the mono-substituted product while suppressing the bis-aryl impurity.

FAQ 1: Why is my crude yield low even after long reaction times?

Diagnosis: You are likely observing bis-arylation . If you use a 1:1 or 1:1.5 stoichiometric ratio of homopiperazine to benzonitrile, the product (which still contains a secondary amine) competes with the starting material for the electrophile. Corrective Action:

  • The "High-Dilution" Strategy: Increase the equivalents of 1,4-diazepane to 3.0 – 5.0 equivalents . This statistical excess ensures that every molecule of 4-fluorobenzonitrile encounters a free diazepane molecule rather than a product molecule.

  • Reagent Order: Add the 4-fluorobenzonitrile slowly (dropwise) to a solution of the 1,4-diazepane and base. This keeps the local concentration of electrophile low relative to the nucleophile.

FAQ 2: Should I use 4-Fluorobenzonitrile or 4-Chlorobenzonitrile?

Recommendation: 4-Fluorobenzonitrile .

  • Reasoning: In SNAr reactions, the rate-determining step is often the nucleophilic attack. Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate significantly better than chlorine, leading to faster reaction rates at lower temperatures (60-80°C vs. 100-120°C).

  • Impact: Lower temperatures reduce thermal degradation and oxidation of the sensitive diamine.

FAQ 3: Which solvent/base system gives the highest conversion?

Standard Protocol:

  • Solvent: DMSO or DMF (High dielectric constants stabilize the polar transition state).

  • Base: Potassium Carbonate (K₂CO₃) is sufficient. Cesium Carbonate (Cs₂CO₃) can be used to accelerate sluggish reactions but is usually unnecessary for activated fluoronitriles.

  • Temperature: 80°C is the "Goldilocks" zone. Above 100°C, you risk polymerization or nitrile hydrolysis.

Data Comparison: Solvent Effects on Conversion

Solvent Temp (°C) Time (h) Conversion (%) Bis-Impurity (%) Notes
DMSO 80 4 >98% <2% Recommended. Best rate/selectivity balance.
DMF 90 6 95% 5% Good alternative; easier to remove than DMSO.
MeCN Reflux 12 60% <1% Too slow for high throughput.

| Toluene | Reflux | 24 | <30% | N/A | Poor solubility of salt intermediates. |

Phase 2: Workup & Purification (Critical Step)

Goal: Efficiently remove the excess 1,4-diazepane (used to drive the reaction) without losing the product.

FAQ 4: I have a massive amount of unreacted homopiperazine. How do I remove it without a column?

The "Partition Coefficient" Hack: 1,4-Diazepane is highly water-soluble (LogP ≈ -1.5), whereas the product (4-(1,4-diazepan-1-yl)benzonitrile) is significantly more lipophilic (LogP ≈ 1.2). Protocol:

  • Dilute the reaction mixture (DMSO/DMF) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer with Water (3x) .

    • Note: The excess homopiperazine will partition into the aqueous phase. The product will remain in the organic phase.

    • Tip: Add a small amount of brine to the 3rd wash to break any emulsions.

  • Validation: Check the organic layer by TLC. The baseline spot (homopiperazine) should disappear.

FAQ 5: My product is oiling out during salt formation. How do I get a solid?

Diagnosis: Rapid precipitation or presence of residual water/DMF causes the HCl salt to form a gum ("oiling out") rather than a crystal lattice. Corrective Action:

  • Dry Thoroughly: Ensure the free base oil is dried under high vacuum to remove traces of water or EtOAc.

  • Solvent Selection: Dissolve the free base in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Source: Use HCl in Dioxane (4M) or HCl in Ether (2M) . Do not use aqueous HCl.

  • Slow Addition: Add the HCl solution dropwise at 0°C with vigorous stirring.

  • Anti-solvent: If no precipitate forms, slowly add Diethyl Ether or MTBE until turbidity persists, then cool to -20°C.

Troubleshooting Workflow

Follow this decision tree to resolve yield issues.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Conversion Is SM consumed? CheckTLC->Conversion Impurity Is Bis-Aryl present? Conversion->Impurity Yes Action1 Increase Temp (to 90°C) Switch to DMSO Conversion->Action1 No (SM Remains) Action2 Increase Amine Eq (to 5x) Slow Addition of SM Impurity->Action2 Yes (Bis-product) Action3 Optimize Aqueous Workup (More water washes) Impurity->Action3 No (Product lost in water)

Figure 2: Troubleshooting logic for yield optimization.

Validated Experimental Protocol

Target: this compound

  • Setup: To a flask containing 1,4-diazepane (5.0 equiv) and K₂CO₃ (2.0 equiv) in DMSO (0.5 M) , heat to 80°C.

  • Addition: Dissolve 4-fluorobenzonitrile (1.0 equiv) in a minimal amount of DMSO. Add this solution dropwise to the hot amine mixture over 30 minutes.

  • Reaction: Stir at 80°C for 2-4 hours. Monitor by HPLC/TLC for disappearance of nitrile.

  • Workup:

    • Cool to RT. Pour into 5 volumes of water.

    • Extract with EtOAc (3x).[1]

    • Crucial: Wash combined organics with water (3x) and brine (1x) to remove excess diazepane and DMSO.

    • Dry over Na₂SO₄ and concentrate to obtain the Free Base (typically a yellow oil).

  • Salt Formation:

    • Dissolve Free Base in EtOH (5 mL/g).

    • Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C.

    • Stir for 1h. Filter the white solid. Wash with cold Et₂O.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412.
  • SNAr of Polyfluoroarenes (Analogous Reactivity): Preprints.org. (2021). Optimization of reaction conditions using pentafluorobenzonitrile and amines.

  • Homopiperazine Synthesis Analogues: Chemical Biology & Drug Design. (2011). Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl) derivatives.

  • Benzonitrile Reactivity Studies: WuXi Biology. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.

Sources

purification of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Executive Summary

This guide addresses the purification of This compound (CAS: 1192191-40-4). This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 4-fluorobenzonitrile with homopiperazine.

The primary challenges in purifying this compound arise from:

  • Homopiperazine removal: The reagent is a diamine and can be difficult to separate from the product without proper pH control.

  • Salt Stoichiometry: Distinguishing between the mono- and dihydrochloride forms.

  • Hygroscopicity: The hydrochloride salt can form sticky oils if residual solvent or moisture is present.

Part 1: Technical Troubleshooting (Q&A)

Q1: My crude product is oiling out as a sticky gum upon adding HCl. How do I get a filterable solid? Diagnosis: This is a classic "oiling out" phenomenon, often caused by the presence of residual high-boiling solvents (DMF/DMSO) or water, or adding acid too rapidly to a concentrated solution. Solution:

  • Solvent Switch: Do not add HCl directly to the reaction solvent. Isolate the free base first (extraction into EtOAc or DCM), dry it thoroughly (

    
    ), and redissolve in an anhydrous solvent like Ethanol (EtOH)  or Isopropanol (IPA) .
    
  • Antisolvent Addition: Add the HCl solution (e.g., 4M in dioxane) dropwise to the amine solution. If oiling occurs, stop stirring and add Diethyl Ether or MTBE (antisolvent) until turbidity persists, then scratch the flask wall to induce nucleation.

Q2: I see a persistent impurity at roughly 2x the molecular weight by LC-MS. What is it? Diagnosis: This is likely the bis-adduct (dimer) : 1,4-bis(4-cyanophenyl)-1,4-diazepane. Cause: This forms if the stoichiometry of homopiperazine to 4-fluorobenzonitrile was too low (e.g., 1:1). Prevention: Use a large excess of homopiperazine (3–5 equivalents) during synthesis to favor the mono-substituted product. Remediation: The dimer is significantly less basic and less polar than the desired product.

  • Dissolve the crude mixture in dilute acid (0.5 M HCl).

  • Wash with Ethyl Acetate. The dimer (less basic) will extract into the organic layer, while your product (protonated secondary amine) remains in the aqueous layer.

  • Basify the aqueous layer and extract the purified product.

Q3: How do I ensure I have the Monohydrochloride salt and not the Dihydrochloride? Scientific Insight: The molecule contains two nitrogens.

  • N1 (Aniline-like): Attached to the electron-withdrawing benzonitrile group. It is non-basic (pKa < 1).

  • N4 (Distal Secondary Amine): Highly basic (pKa ~10–11). Protocol: Standard HCl treatment will protonate only the distal N4 nitrogen, forming the Monohydrochloride . The dihydrochloride is unstable due to the low basicity of the aniline nitrogen and would likely dissociate upon drying or exposure to moisture.

Part 2: Detailed Purification Protocol

Phase A: Isolation of Free Base

Prerequisite: Reaction mixture contains DMF/DMSO, excess homopiperazine, and salts.

  • Quench: Pour the reaction mixture into 10 volumes of ice-water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) .

    • Note: Avoid DCM if possible during the first extraction to prevent emulsion formation with residual DMF.

  • Homopiperazine Removal (Critical Step):

    • Wash the combined organic layers 3x with Water followed by 1x with Brine .

    • Mechanism:[1][2][3][4] Homopiperazine is highly water-soluble; the lipophilic benzonitrile product prefers the organic layer.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo to obtain the crude Free Base (usually a yellow/orange oil).
    
Phase B: Hydrochloride Salt Formation & Crystallization
ParameterSpecification
Solvent System Ethanol (Absolute) or Isopropanol (IPA)
Acid Source 4M HCl in Dioxane or 1.25M HCl in Ethanol
Temperature 0°C to Room Temperature
Target pH pH 2–3 (Wet pH paper)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base in minimal warm Ethanol (approx. 5 mL/g).

  • Acidification: Cool to 0°C. Add HCl solution dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate should form.

  • Precipitation: If no solid forms, add Diethyl Ether or MTBE dropwise until the solution turns cloudy.

  • Maturation: Stir at 0°C for 30–60 minutes to allow crystal growth.

  • Filtration: Collect the solid by vacuum filtration under nitrogen (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold Ether/Ethanol (3:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 3: Process Visualization

The following diagram illustrates the logic flow for purifying the crude reaction mixture, highlighting the critical decision points for impurity removal.

PurificationWorkflow Start Crude Reaction Mixture (DMF/DMSO, Product, Excess Amine) Quench Quench in Ice Water Start->Quench Extract Extract with EtOAc Quench->Extract AqLayer Aqueous Layer (Contains Excess Homopiperazine) Extract->AqLayer Discard OrgLayer Organic Layer (Product + Dimer) Extract->OrgLayer Wash Wash with Water/Brine (Crucial for Amine Removal) OrgLayer->Wash Evap Evaporate to Oil (Free Base) Wash->Evap Redissolve Dissolve in EtOH/IPA Evap->Redissolve AddAcid Add HCl (in Dioxane/EtOH) to pH 2-3 Redissolve->AddAcid Precip Precipitate Forms? AddAcid->Precip AddEther Add Et2O/MTBE (Antisolvent) Precip->AddEther No (Oiling) Filter Filter & Wash (Cold Ether) Precip->Filter Yes AddEther->Filter Final Pure 4-(1,4-Diazepan-1-yl)benzonitrile HCl Filter->Final

Caption: Logical workflow for the isolation and salt formation of aryl-diazepanes, prioritizing the removal of excess diamine reagents.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine. Chemical Reviews, 49(2), 273–412. Link

    • Note: Establishes the reactivity of halobenzonitriles in reactions with secondary amines.
  • Purification of Piperazine/Diazepane Derivatives

    • BenchChem Technical Support.[5] (2025).[5][6][7][8] Purification of Piperazine-Containing Compounds. Link

    • Note: Provides general protocols for handling highly polar diamine impurities and salt form
  • Lunn, G., & Sansone, E. B. (1994). Reductive destruction of hydrazines and their salts. Journal of Chemical Education.
  • Compound Data

    • PubChem.[7][8] (n.d.). This compound (CAS 1192191-40-4).[9] Link

Sources

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride. Given the compound's structural features—a diazepane ring susceptible to hydrolysis and a benzonitrile moiety—maintaining its chemical integrity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from its susceptibility to hydrolysis, particularly of the diazepane ring, and potential photodegradation. As a hydrochloride salt, the compound is hygroscopic and should be protected from moisture. The stability is also highly dependent on the pH of the solution. While specific data on this molecule is limited, analogous structures like benzodiazepines are known to be labile under neutral, alkaline, and certain acidic conditions, and can also be sensitive to light.[1][2]

Q2: What are the recommended storage and handling conditions for the solid compound?

A2: To ensure long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric moisture, heat, and light. Cold-chain transportation is often recommended by suppliers, indicating potential sensitivity to ambient temperatures.[3]

Parameter Recommended Condition Rationale
Temperature -20°CSlows down potential degradation pathways. For short-term storage, 2-8°C may be acceptable.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents potential oxidation.
Moisture In a desiccatorThe hydrochloride salt is hygroscopic; moisture can initiate hydrolysis.
Light In an amber vial or protected from lightPrevents photodegradation.[1][4]

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are generally less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be prepared in a suitable, anhydrous solvent and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of benzodiazepine analogues in solution is known to be dependent on factors like pH, solvent polarity, and temperature.[1][5] For aqueous buffers, stability must be empirically determined, as the diazepine ring is prone to pH-dependent hydrolysis.[1][6]

Q4: What are the initial signs of compound degradation?

A4: Visual signs of degradation in the solid form can include discoloration (e.g., from white/off-white to yellow or brown) or changes in texture (clumping due to moisture absorption). In solution, degradation may be indicated by the appearance of a precipitate or a color change. Analytically, the most definitive sign is the appearance of new, unexpected peaks and a corresponding decrease in the area of the parent compound peak in chromatographic analyses (e.g., HPLC, LC-MS).

Troubleshooting Guide: Addressing Stability-Related Experimental Issues

This section addresses specific problems that may arise during experimentation due to the instability of this compound.

Problem 1: I am observing poor or inconsistent results in my cell-based/biochemical assays.

This is one of the most common consequences of compound instability. If the active compound degrades in the assay medium, its effective concentration will be lower than expected and variable over time, leading to unreliable data.

Troubleshooting Workflow

Caption: Workflow for troubleshooting inconsistent assay results.

Protocol: Assessing Compound Stability in Aqueous Assay Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining over time.

  • Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO).

    • Spike the stock solution into your assay buffer to achieve the final working concentration used in your experiments.

  • Timepoint Zero (T=0):

    • Immediately after preparation, take an aliquot of the solution.

    • Quench any potential reaction by diluting with the mobile phase (if compatible) or a strong organic solvent like acetonitrile.

    • Analyze by a validated HPLC method to get the initial peak area of the parent compound.[7][8]

  • Incubation:

    • Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Subsequent Timepoints:

    • Take aliquots at relevant timepoints corresponding to your assay duration (e.g., 1h, 4h, 24h, 48h).

    • Quench and analyze each sample by HPLC as described in step 2.

  • Analysis:

    • Calculate the percentage of the parent compound remaining at each timepoint relative to T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A loss of >10% of the parent compound over the assay duration is generally considered significant and may require protocol modification.

Problem 2: I see extra peaks in my LC-MS/HPLC analysis that were not there previously.

This strongly suggests the presence of impurities, which are likely degradation products. The structure of this compound suggests two primary sites for degradation.

Hypothetical Degradation Pathways

The most probable degradation pathway is the acid- or base-catalyzed hydrolysis of the seven-membered diazepine ring, a known instability for related benzodiazepine structures.[1][6][9] Another potential, though generally less facile, pathway is the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid.

G cluster_main Hypothetical Degradation of 4-(1,4-Diazepan-1-yl)benzonitrile HCl cluster_hydrolysis Hydrolysis parent 4-(1,4-Diazepan-1-yl)benzonitrile hydrolysis_product Ring-Opened Product (e.g., Aminoethyl-aniline derivative) parent->hydrolysis_product Ring Opening (Primary Pathway) [H+ or OH-] nitrile_hydrolysis Benzamide/Benzoic Acid Derivative parent->nitrile_hydrolysis Nitrile Hydrolysis (Secondary Pathway)

Sources

degradation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to explain the "why" behind experimental observations and provide robust protocols to ensure the integrity of your results.

Section 1: Understanding the Molecule's Stability Profile

This compound is a molecule with distinct chemical moieties that dictate its stability in solution. The primary points of potential degradation are the benzonitrile group and the diazepane ring. Understanding the reactivity of these groups is crucial for designing stable formulations and interpreting experimental data.

  • The Benzonitrile Group : Aromatic nitriles are generally robust; however, they are susceptible to hydrolysis under strong acidic or basic conditions, which would convert the nitrile (-C≡N) to a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[1][2] This hydrolysis is a key degradation pathway to monitor.

  • The Diazepane Moiety : The seven-membered diazepine ring, particularly in related compounds like benzodiazepines, can be sensitive to pH. Acid-catalyzed hydrolysis can lead to ring-opening.[3] While the specific diazepane in this molecule differs, the potential for pH-dependent degradation should be considered. The amine functionalities within the ring are also potential sites for oxidation.

  • The Hydrochloride Salt : The compound is supplied as a hydrochloride salt, indicating that it is a basic compound. Dissolving the salt in a neutral, unbuffered aqueous solution will result in a slightly acidic pH, which generally favors the stability of amine salts.

The following diagram illustrates the primary potential degradation pathways based on the functional groups present.

cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis Products cluster_2 Oxidation Products Parent 4-(1,4-Diazepan-1-yl)benzonitrile Hydrolysis Hydrolysis (Strong Acid/Base) Parent->Hydrolysis pH Dependent Oxidation Oxidation Parent->Oxidation Presence of Oxidants Photodegradation Photodegradation Parent->Photodegradation UV/Light Exposure Amide Amide Intermediate Hydrolysis->Amide Nitrile Hydrolysis Ring_Opening Diazepane Ring-Opened Product Hydrolysis->Ring_Opening Diazepane Hydrolysis N_Oxide N-Oxide Products Oxidation->N_Oxide Carboxylic_Acid Carboxylic Acid Final Product Amide->Carboxylic_Acid Nitrile Hydrolysis

Caption: Potential degradation routes for the title compound.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH range for storing solutions of this compound?

For compounds with similar structures, such as diazepam, maximum stability in aqueous solutions is often found in the slightly acidic to neutral pH range, typically between pH 4 and 8, with optimal stability often cited around pH 5.[4][5] Given that the subject compound is a hydrochloride salt of a base, dissolving it in water will naturally produce a mildly acidic solution. To prevent base-catalyzed hydrolysis of the nitrile and potential degradation of the diazepane ring, it is recommended to maintain the pH within a 4 to 6 range .

FAQ 2: Can I use plastic containers and syringes to handle solutions of this compound?

Caution is advised. Related compounds like diazepam are known to absorb into plastics, which can lead to a decrease in the effective concentration of the solution.[4] If possible, use glass vials and syringes for storage and handling. If plasticware must be used, polypropylene or polyethylene are generally preferred over polyvinyl chloride (PVC). A validation study to check for adsorption is recommended if plastic is used for long-term storage.

FAQ 3: Is the compound sensitive to light?

Yes, photodegradation is a common issue for many nitrogen-containing heterocyclic compounds. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4] Forced degradation studies, which are standard in pharmaceutical development, often include photostability testing to determine the impact of light exposure.[6][7]

Section 3: Troubleshooting Guide

This section addresses specific problems that may be encountered during experimental work.

Problem 1: I am observing a loss of compound concentration over time in my aqueous stock solution.

Possible Causes & Investigative Steps:

  • pH-Mediated Hydrolysis : The pH of your solution may have shifted outside the optimal stability range.

    • Action : Measure the pH of your stock solution. If it is neutral or basic, the nitrile group may be hydrolyzing. Prepare fresh solutions in a validated buffer system (e.g., acetate or citrate buffer) at pH 5.

  • Adsorption to Container : The compound may be adsorbing to the surface of your storage vessel, especially if it is plastic.

    • Action : Transfer an aliquot of the solution to a glass container and monitor its concentration over the same period. If the concentration is stable in glass but not in plastic, adsorption is the likely cause.

  • Temperature Effects : Elevated storage temperatures can accelerate degradation.

    • Action : Review your storage conditions. For long-term storage, refrigeration (2-8 °C) is recommended. Compare the stability of a refrigerated sample to one stored at ambient temperature.

Workflow for Investigating Compound Loss:

Start Compound Loss Observed Measure_pH Measure pH of Solution Start->Measure_pH Check_Container Is Container Plastic? Start->Check_Container Check_Temp Check Storage Temperature Start->Check_Temp pH_High pH > 6? Measure_pH->pH_High Is_Plastic Yes/No Check_Container->Is_Plastic Temp_High Temp > 8°C? Check_Temp->Temp_High Buffer_Solution Action: Buffer solution to pH 5 pH_High->Buffer_Solution Yes Switch_Glass Action: Switch to glass container Is_Plastic->Switch_Glass Yes Refrigerate Action: Store at 2-8°C Temp_High->Refrigerate Yes Re-analyze Re-analyze Stability Buffer_Solution->Re-analyze Switch_Glass->Re-analyze Refrigerate->Re-analyze

Sources

troubleshooting 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. The following information is curated from established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling concerns for this compound?

A1: As a hydrochloride salt, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Improper handling can lead to clumping, which complicates accurate weighing and may affect its chemical properties.[1] It is crucial to store the compound in a tightly sealed container, in a cool, dry place, and to minimize its exposure to air during weighing and transfer.[1] For highly sensitive reactions requiring anhydrous conditions, working within a glove box or glove bag is recommended.[3]

Q2: I'm observing poor solubility of the compound in my reaction solvent. What can I do?

A2: The solubility of this compound can be influenced by the solvent's polarity and pH. As a hydrochloride salt, it is expected to have higher solubility in polar protic solvents like water, methanol, or ethanol compared to nonpolar organic solvents. If you are using an organic solvent, consider using a more polar option or a solvent mixture. Gentle heating may also improve solubility, but be cautious of potential degradation at high temperatures. For reactions in non-polar solvents, conversion to the free base may be necessary.

Q3: My reaction is not proceeding as expected, or I'm seeing unexpected side products. What are some potential causes?

A3: Several factors could contribute to unexpected reaction outcomes. The nitrile group can be sensitive to harsh reaction conditions. For instance, under strongly acidic or basic conditions with heating, the nitrile group can hydrolyze to a carboxylic acid or an amide.[4][5] The diazepane ring, a seven-membered ring with two nitrogen atoms, can also participate in various reactions.[6] The basicity of the nitrogen atoms in the diazepane ring can influence the reaction pathway. Additionally, the presence of impurities in the starting material or solvent can lead to side reactions.

Troubleshooting Guides

Issue 1: Inaccurate Molar Concentration Due to Hygroscopicity

Symptoms:

  • Difficulty in obtaining a consistent weight of the compound.

  • The solid appears clumpy or turns into a liquid upon exposure to air.[7]

  • Inconsistent experimental results, suggesting errors in reactant stoichiometry.

Causality: The hydrochloride salt form of the compound readily absorbs atmospheric moisture, leading to an artificially inflated weight.[1][2] This results in a lower actual molar quantity of the compound than calculated.

Solutions:

  • Rapid Weighing: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container.[1]

  • Inert Atmosphere: For highly sensitive applications, weigh the compound inside a glove box or a glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[3][8]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the entire contents of the bottle.[7] This involves weighing the entire bottle, transferring the contents to a flask, re-weighing the empty bottle to get the exact mass of the compound, and then adding a precise volume of solvent. This stock solution can then be aliquoted and stored.

  • Drying: If the compound has already absorbed moisture, it may be possible to dry it. This can be done by gentle heating in a vacuum oven.[1] However, be cautious as excessive heat can cause decomposition.

Issue 2: Poor Yield or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated product yield is consistently lower than expected.

Causality:

  • Insufficient Reagent Activity: The nucleophilicity of the diazepine nitrogens or the electrophilicity of the nitrile carbon may be insufficient under the chosen reaction conditions.

  • Steric Hindrance: The bulky nature of the diazepane ring or other substituents on the benzonitrile ring may hinder the reaction.

  • Solubility Issues: As mentioned in the FAQs, poor solubility can limit the effective concentration of the reactant in the solution.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for decomposition.

    • Catalyst: If applicable, screen different catalysts or increase the catalyst loading. For cyanation reactions of aryl halides, transition-metal catalysts like palladium or nickel have shown effectiveness.[9]

    • Base: For reactions requiring a base, consider screening different bases (e.g., organic vs. inorganic) and optimizing the stoichiometry.[9]

  • Solvent Screening: Test a range of solvents with varying polarities to find one that provides optimal solubility for all reactants.

  • Activation of the Nitrile Group: For reactions involving nucleophilic addition to the nitrile, the nitrile group can be activated by using a Lewis acid or by having an electron-withdrawing group on the aromatic ring.[10]

Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is a complex mixture of compounds.

  • The desired product is difficult to separate from starting materials or byproducts using standard purification techniques like column chromatography.

Causality:

  • Similar Polarity of Components: The product and impurities may have very similar polarities, making chromatographic separation challenging. This is a common issue with piperazine-containing compounds.[11]

  • Salt Formation: The basic nitrogen atoms in the diazepane ring can form salts with acidic impurities or even the silica gel in the column, leading to peak tailing and poor separation.[11]

Solutions:

  • Acid-Base Extraction: Utilize the basicity of the diazepane moiety. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified product back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Modified Chromatography:

    • Add a Base to the Eluent: For normal-phase column chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent peak tailing by neutralizing the acidic sites on the silica gel.

    • Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase HPLC, which separates compounds based on hydrophobicity.

  • Salt Precipitation: It may be possible to selectively precipitate the product as a salt (e.g., diacetate salt) from a solution where impurities remain dissolved.[12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh a clean, dry volumetric flask with its stopper.

  • Carefully transfer the entire contents of the this compound bottle into the volumetric flask.

  • Reweigh the empty bottle to determine the exact mass of the compound transferred.

  • Add a portion of the desired solvent to the volumetric flask and swirl to dissolve the compound.

  • Once dissolved, carefully add more solvent until the solution reaches the calibration mark on the neck of the flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the precise molar concentration based on the exact mass of the compound and the volume of the flask.

  • Store the stock solution in a tightly sealed container, protected from light.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
CAS Number1192191-40-4[13]
Molecular FormulaC12H16ClN3[13]
Molecular Weight237.73 g/mol [13]

Visualizations

Troubleshooting Workflow for Poor Reaction Yield

PoorYieldTroubleshooting cluster_optimize Optimization Steps start Poor Reaction Yield check_sm Check Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions start->check_conditions optimize Systematic Optimization check_sm->optimize Purity Confirmed check_conditions->optimize Conditions Appear Correct opt_temp Vary Temperature optimize->opt_temp purify Re-evaluate Purification success Successful Reaction purify->success Pure Product Isolated opt_solvent Screen Solvents opt_temp->opt_solvent opt_reagents Adjust Stoichiometry / Add Catalyst opt_solvent->opt_reagents opt_reagents->purify

Caption: A flowchart for troubleshooting poor reaction yields.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025, July 29). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on. Retrieved from [Link]

  • MDPI. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 15). n-(1-methyl-4,5-dihydro-[1][3][14]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam. In PubChem. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • PharmaCompass. (n.d.). Diazepam. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • MedlinePlus. (2025, November 15). Diazepam. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of diazepam in stock solution and human plasma (%). Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition. Retrieved from [Link]

  • SWGDrug. (1999, February 15). DIAZEPAM. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • University of Hertfordshire. (2025, September 10). Diazepam. In AERU. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996005178A1 - Synthesis of benzodiazepines.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Drugs.com. (2024, February 29). Diazepam Drug Uses, Dosage & Side Effects. Retrieved from [Link]

  • RxList. (n.d.). Diazepam (Diazepam Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ThaiScience. (n.d.). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Retrieved from [Link]

  • Springer. (n.d.). Green synthesis and anxiolytic activity of some new dibenz-[1][14] diazepine-1-one analogues. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important compound. Our goal is to provide you with in-depth, actionable insights rooted in scientific principles to ensure the highest purity and yield in your experiments.

Section 1: Synthesis Overview and Key Challenges

The synthesis of this compound typically involves the N-arylation of 1,4-diazepane (also known as homopiperazine) with an activated benzonitrile derivative, most commonly 4-fluorobenzonitrile or 4-chlorobenzonitrile. This reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution (SNAr) reaction.

The primary challenges in this synthesis revolve around controlling side reactions that lead to the formation of impurities. These can include unreacted starting materials, byproducts from competing reactions, and degradation products. Meticulous control of reaction conditions and a thorough understanding of the potential impurity profile are critical for a successful synthesis.

Common Synthetic Approach: Buchwald-Hartwig Amination

A prevalent method for the synthesis is the Buchwald-Hartwig amination, which offers good yields and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (e.g., 4-chlorobenzonitrile), an amine (1,4-diazepane), a palladium catalyst, a phosphine ligand, and a base.[3][4][5]

cluster_reaction Buchwald-Hartwig Amination 4-Chlorobenzonitrile 4-Chlorobenzonitrile Product 4-(1,4-Diazepan-1-yl)benzonitrile 4-Chlorobenzonitrile->Product 1,4-Diazepane 1,4-Diazepane 1,4-Diazepane->Product Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Product Ligand (e.g., X-Phos) Ligand (e.g., X-Phos) Ligand (e.g., X-Phos)->Product Base (e.g., KOt-Bu) Base (e.g., KOt-Bu) Base (e.g., KOt-Bu)->Product Final_Product 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride Product->Final_Product HCl workup HCl HCl

Caption: Buchwald-Hartwig synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your synthesis, providing explanations for their cause and actionable troubleshooting steps.

FAQ 1: My final product is contaminated with unreacted 4-fluorobenzonitrile. What went wrong?

Root Cause Analysis:

The presence of unreacted 4-fluorobenzonitrile suggests an incomplete reaction.[6][7][8] This can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Inefficient Base: The base used may not be strong enough to deprotonate the 1,4-diazepane effectively, hindering its nucleophilicity.

  • Catalyst Deactivation (for Buchwald-Hartwig): The palladium catalyst may have deactivated prematurely.

  • Stoichiometry: An incorrect molar ratio of reactants can lead to unconsumed starting material.

Troubleshooting Protocol:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the disappearance of the starting material.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for product formation and potential side reactions.

    • Time: Extend the reaction time, taking aliquots periodically to analyze for completion.

  • Base Selection: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu).[3][4]

  • Catalyst and Ligand Integrity (for Buchwald-Hartwig):

    • Ensure the palladium catalyst and phosphine ligand are of high quality and have been stored under inert conditions to prevent oxidation.

    • Consider increasing the catalyst and ligand loading slightly.

FAQ 2: I'm observing a significant amount of a bis-arylated impurity. How can I prevent this?

Root Cause Analysis:

The formation of a bis-arylated impurity, where two molecules of 4-cyanophenyl are attached to the 1,4-diazepane ring, is a common side reaction. This occurs because both nitrogen atoms in 1,4-diazepane are nucleophilic and can participate in the N-arylation reaction.

Product 4-(1,4-Diazepan-1-yl)benzonitrile Bis_arylated_Impurity 1,4-Bis(4-cyanophenyl)-1,4-diazepane Product->Bis_arylated_Impurity + 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile

Caption: Formation of the bis-arylated impurity.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of 1,4-diazepane relative to 4-fluorobenzonitrile can favor the mono-arylation product. A starting point is a 1.2:1 to 1.5:1 molar ratio of 1,4-diazepane to 4-fluorobenzonitrile.

  • Slow Addition: Add the 4-fluorobenzonitrile solution slowly to the reaction mixture containing the 1,4-diazepane. This maintains a low concentration of the aryl halide, minimizing the chance of double arylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-arylation.

FAQ 3: My NMR spectrum shows impurities that I can't identify. What are other potential byproducts?

Root Cause Analysis:

Besides unreacted starting materials and bis-arylation products, other impurities can arise from side reactions or degradation.

Impurity NamePotential Source
4-Hydroxybenzonitrile Hydrolysis of 4-fluorobenzonitrile, particularly in the presence of a strong base and water.
Polymeric materials Side reactions at elevated temperatures.
Degradation products The 1,4-diazepine ring can be susceptible to degradation under harsh acidic or basic conditions or upon prolonged exposure to heat and light.[9][10][11][12]

Troubleshooting and Identification Protocol:

  • Analytical Characterization: Employ a combination of analytical techniques to identify unknown impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the impurities.[13][14]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To obtain structural information.[14][15]

    • GC-MS (Gas Chromatography-Mass Spectrometry): For volatile impurities.[13][14]

  • Purification: Develop a robust purification method to remove these impurities.

    • Column Chromatography: Silica gel chromatography is often effective. A gradient elution system may be necessary to separate closely related impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

    • Acid-Base Extraction: Utilize the basic nature of the desired product to separate it from neutral or acidic impurities through liquid-liquid extraction.

FAQ 4: How can I effectively purify the final hydrochloride salt?

Troubleshooting Protocol:

  • Formation of the Hydrochloride Salt: After the reaction is complete and the crude free base has been isolated, dissolve it in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Addition of HCl: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Control of Precipitation:

    • Temperature: Cooling the mixture can improve the yield of the precipitated salt.

    • Stirring: Continuous stirring helps in the formation of uniform crystals.

  • Isolation and Washing:

    • Filter the precipitated solid.

    • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining soluble impurities.

  • Drying: Dry the final product under vacuum to remove residual solvents.

Section 3: Analytical Methods for Purity Assessment

A combination of analytical techniques is essential for a comprehensive purity assessment of this compound.

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is commonly used.[13][14][16][17]
NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the structure of the desired product and helps in the identification of impurities. Both ¹H and ¹³C NMR are valuable.[14][15]
Mass Spectrometry (MS) Confirms the molecular weight of the product and aids in the identification of unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[13][14]
TLC (Thin Layer Chromatography) A quick and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography.[16]

References

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Retrieved February 19, 2026, from [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (n.d.). Retrieved February 19, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved February 19, 2026, from [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). MOJ Toxicology, 2(6).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved February 19, 2026, from [Link]

  • Research on the synthesis of 4-fluorobenzonitrile - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • US Patent for Preparation of diazepam. (n.d.).
  • 4-Fluorobenzonitrile - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions - JOCPR. (n.d.). Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Monatshefte für Chemie - Chemical Monthly, 149(5), 997-1004.
  • Stability and compatibility study of parenteral diazepam in different storage conditions. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 49-56.
  • Impurities and Degradation products | @rtMolecule - ArtMolecule. (n.d.). Retrieved February 19, 2026, from [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. (n.d.). Retrieved February 19, 2026, from [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • [PDF] ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS | Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • Analytical Spectrophotometric Study for Determining Diazepam in Raw Material and in Some Pharmaceutical Preparations - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • US Patent for Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.).
  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC - ThaiScience. (n.d.). Retrieved February 19, 2026, from [Link]

  • Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]

  • Determination of four benzodiazepines with direct injection of whole blood by a column switching technique - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center resource. It addresses the specific physicochemical challenges of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS: 1192191-40-4), a common intermediate in the synthesis of H3 receptor antagonists and orexin receptor antagonists.

Solubility Optimization & Troubleshooting Guide

Document ID: TS-SOL-1192 Last Updated: February 19, 2026 Applicable Compound: this compound (HCl Salt) Chemical Structure:



The Physicochemical Profile

Before troubleshooting, you must understand why this molecule behaves the way it does.[1] This compound is an amphiphilic salt .[1]

  • The Cation: The 4-(1,4-diazepan-1-yl)benzonitrile moiety consists of a lipophilic benzonitrile "tail" and a polar diazepane "head."

  • The Basic Center: The nitrogen at position 4 of the diazepane ring is a secondary amine (

    
    ). The nitrogen attached to the phenyl ring is non-basic due to resonance with the electron-withdrawing nitrile group.
    
  • The Salt: The hydrochloride salt is highly polar but can exhibit surfactant-like behavior , leading to gelling or "oiling out" rather than clean crystallization.

Solubility Matrix
Solvent SystemSolubility (Salt Form)Solubility (Free Base)Notes
Water (pH < 6) High (>50 mM)Low (<1 mM)Salt is stable; ideal for stock prep.[1]
PBS (pH 7.4) ModerateVery LowRisk of precipitation if [Conc] > 10 mM due to partial deprotonation.[1]
DMSO Very High (>100 mM)HighRecommended Stock Solvent.
Methanol/Ethanol HighHighGood for transfers; avoid for long-term storage (transesterification risk).[1]
DCM / EtOAc InsolubleHigh Use Free Base for organic extractions.[1]
Hexane / Ether InsolubleModerateAnti-solvents for precipitation.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound turned into a sticky gum/oil when I opened the vial."

Diagnosis: Hygroscopicity. The hydrochloride salt of secondary amines (like the diazepane moiety) is often hygroscopic . Upon exposure to atmospheric moisture, the crystal lattice collapses, forming a concentrated aqueous "oil."

Solution:

  • Desiccation: Store the vial in a desiccator with

    
     or active silica gel.[1]
    
  • Handling: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly or use a "weigh-by-difference" method in a dry box.

  • Recovery: If the compound is gummed, dissolve the entire content in a known volume of anhydrous DMSO to create a master stock solution (e.g., 100 mM), then aliquot and freeze at -20°C. Do not try to scrape the gum.

Issue 2: "Precipitation occurs when diluting my DMSO stock into cell culture media."

Diagnosis: The "Crash-Out" Effect. This occurs due to two factors:

  • pH Shock: Cell media (pH 7.[1]4) shifts the equilibrium toward the Free Base, which is lipophilic.

  • Common Ion Effect: The high concentration of Chloride ions (

    
    ) in saline/media decreases the solubility of the Hydrochloride salt (
    
    
    
    ).

Protocol: The "Step-Down" Dilution Do not dilute directly from 100% DMSO to aqueous media.[1] Use an intermediate step.

  • Step 1: Dilute DMSO stock 1:10 into water (not saline/PBS).[1] The low ionic strength keeps the salt soluble.

  • Step 2: Slowly add this aqueous solution to your media/buffer with vortexing.[1]

  • Limit: Ensure final DMSO concentration is <0.5% (or as tolerated by your assay).

Issue 3: "I cannot extract the compound into Dichloromethane (DCM)."

Diagnosis: Incorrect Ionization State. You are likely trying to extract the HCl salt into an organic solvent.[1] The salt is ionic and stays in the water phase.

Solution: The "Salt Break" Protocol

  • Dissolve the HCl salt in water.[1]

  • Adjust pH to >11 using 1N NaOH or saturated

    
    .[1] (The solution may turn cloudy as the Free Base precipitates).
    
  • Extract immediately with DCM or Ethyl Acetate (3x).[1]

  • Dry the organic layer over

    
     and evaporate.[1] You now have the Free Base , which is soluble in organic solvents.[1]
    

Decision Logic for Experimental Design

Use the following logic flow to prevent solubility failures before they happen.

SolubilityLogic Start Start: Select Application AppType What is the experiment? Start->AppType InVivo In Vivo / Animal Dosing AppType->InVivo InVitro In Vitro / Cell Culture AppType->InVitro Synthesis Chemical Synthesis AppType->Synthesis Vehicle Vehicle Selection (Avoid pure saline) InVivo->Vehicle StockPrep Prepare Stock in 100% DMSO (Conc: 10-50 mM) InVitro->StockPrep SolventChoice Solvent Choice Synthesis->SolventChoice Formulation Rec: 5% DMSO + 40% PEG400 + 55% Water (Keeps salt solubilized) Vehicle->Formulation Dilution Dilution Step Watch for 'Cloudiness' StockPrep->Dilution CheckPH Is pH > 7.4? Dilution->CheckPH Acidify Pre-acidify media slightly or lower conc. CheckPH->Acidify Yes (Risk) Polar Use MeOH, DMF, Water (For Salt) SolventChoice->Polar NonPolar Perform Salt Break (Convert to Free Base) SolventChoice->NonPolar caption Figure 1: Solubility Decision Matrix for 4-(1,4-Diazepan-1-yl)benzonitrile HCl

Detailed Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Use this for long-term storage to avoid hygroscopic degradation.

  • Calculate: For 10 mg of salt (MW: 237.73 g/mol ), you need

    
     841 
    
    
    
    L of solvent.[1]
  • Solvent: Use Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).[1]
    
  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.[1] If "jelly" chunks form, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible, as diazepanes can stick to polypropylene). Store at -20°C.

Protocol B: The "Salt Break" (Converting HCl to Free Base)

Required for chemical modifications or running silica columns.

  • Dissolve 100 mg of 4-(1,4-Diazepan-1-yl)benzonitrile HCl in 5 mL distilled water.

  • Add 5 mL of Dichloromethane (DCM) .

  • While stirring, dropwise add 1M NaOH until the aqueous layer pH reaches 12.

  • Separate the layers.[1] Extract the aqueous layer 2 more times with DCM.[1]

  • Combine organic layers, wash with Brine , dry over Sodium Sulfate , and concentrate in vacuo.

  • Result: Yellowish oil (Free Base). Note: The free base is prone to oxidation; use immediately.

References & Verification

  • PubChem Compound Summary. "Diazepam (Structural Analog/Class Behavior)." National Center for Biotechnology Information.[1] Accessed Feb 19, 2026.[1] Link

    • Context: Validates general solubility profiles of diazepine/diazepane pharmacophores.

  • BLD Pharm. "this compound Product Datasheet." BLD Pharm Catalog. Accessed Feb 19, 2026.[1] Link

    • Context: Confirms CAS 1192191-40-4 identity, molecular weight, and commercial availability as HCl salt.

  • Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.[1][2] Link

    • Context: Authoritative review on the "Common Ion Effect" and pH-dependent solubility of amine salts.

  • ThermoFisher Scientific. "HPLC Troubleshooting: Buffer Precipitation." ThermoFisher Learning Center.[1] Accessed Feb 19, 2026.[1] Link

    • Context: Supports the protocol for preventing salt crash-out in high-salt/organic mixtures.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a hydrochloride salt of a molecule containing a diazepane moiety, it is anticipated to be a weakly basic compound.[1][2][3] This guide provides a structured, question-and-answer-based approach to systematically enhance its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions?

A1: this compound is a hydrochloride salt, which is a common strategy to improve the solubility of basic compounds.[1][4] However, the intrinsic solubility of the free base form may be very low due to the presence of the aromatic benzonitrile group. The solubility of its hydrochloride salt is highly dependent on the pH of the solution.[5][6] If the pH of your aqueous medium is not sufficiently acidic, the compound may convert to its less soluble free base form and precipitate out of solution.

Q2: What is the first step I should take to improve the solubility?

A2: The most critical first step is to investigate the effect of pH on the solubility of your compound. Since this compound is a salt of a weak base, its solubility is expected to increase significantly in acidic conditions where the amine groups are protonated.[5][6][7] We recommend performing a pH-solubility profile to identify the optimal pH range for your experiments.

Q3: Are there other methods to enhance solubility if pH adjustment is not sufficient or suitable for my experiment?

A3: Absolutely. If pH adjustment alone is insufficient or if your experimental system requires a specific pH range where the compound has low solubility, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, and cyclodextrins.[8][9][10][11] Each of these approaches works through different mechanisms to enhance solubility and can be tested systematically.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This troubleshooting guide will walk you through a series of experiments to identify the most effective method for solubilizing this compound.

Section 1: The Critical Role of pH Adjustment

The diazepane group in the molecule is basic, meaning it can accept protons. In its hydrochloride salt form, it is already protonated. The solubility of such compounds is governed by the equilibrium between the charged (more soluble) and neutral (less soluble) forms, which is dictated by the pH of the solution.[5][6][12]

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Equilibrate the compound: Add an excess amount of this compound to a small volume of each buffer.

  • Shake and incubate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15][16]

  • Plot the data: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers.

You should observe a pH-solubility profile typical for a hydrochloride salt of a weak base. The solubility will be highest at low pH values and will decrease as the pH increases, eventually plateauing at the intrinsic solubility of the free base.[2][3]

Section 2: Leveraging Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[8][17][18][19]

Co-solventTypical Concentration RangeNotes
Ethanol1-20%Generally well-tolerated.[]
Propylene Glycol1-40%A common vehicle for oral and injectable formulations.[][21]
Polyethylene Glycol (PEG 300/400)1-50%Low toxicity and widely used.[19][]
Dimethyl Sulfoxide (DMSO)<1% (for in vitro)High solubilizing power but can have cellular effects.[]
  • Select a starting pH: Choose a pH value from your pH-solubility profile where you need to enhance solubility.

  • Prepare co-solvent mixtures: Prepare a series of solutions containing increasing concentrations of each selected co-solvent in your chosen aqueous buffer.

  • Determine solubility: Measure the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described previously.

  • Analyze the results: Plot the solubility against the percentage of co-solvent to determine the optimal co-solvent and its concentration.

Section 3: Employing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][22][23] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[24][25]

  • Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Note: When working with a cationic compound like protonated 4-(1,4-Diazepan-1-yl)benzonitrile, using an anionic surfactant below its CMC can lead to the formation of an insoluble salt.[22]

  • Prepare surfactant solutions: Prepare a series of solutions with different concentrations of a chosen surfactant in your desired aqueous buffer. Ensure that the concentrations span the surfactant's CMC.

  • Measure solubility: Determine the solubility of your compound in each surfactant solution.

  • Plot and interpret: Plot the solubility of your compound as a function of the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.[23]

Section 4: Utilizing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][26][27][28] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic parts of the guest molecule within their cavity, thereby increasing the overall solubility of the guest-host complex in water.[29]

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[26][28]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can enhance the solubility of ionizable compounds.
  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).

  • Determine solubility: Measure the solubility of this compound in each cyclodextrin solution.

  • Analyze the phase-solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the inclusion complex.

Workflow and Decision-Making Diagrams

Logical_Relationships cluster_approaches Solubilization Approaches compound 4-(1,4-Diazepan-1-yl)benzonitrile HCl (Weakly Basic Salt) ph pH Adjustment (Protonation) compound->ph cosolvent Co-solvents (Polarity Reduction) compound->cosolvent surfactant Surfactants (Micellar Encapsulation) compound->surfactant cyclodextrin Cyclodextrins (Inclusion Complexation) compound->cyclodextrin solubility Increased Aqueous Solubility ph->solubility cosolvent->solubility surfactant->solubility cyclodextrin->solubility

Caption: Logical relationships between the compound's properties and various solubilization strategies.

Analytical Quantification Protocol

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for quantifying the concentration of 4-(1,4-Diazepan-1-yl)benzonitrile in aqueous solutions. [13][16]

  • Instrumentation: HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v), with 0.1% formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The benzonitrile chromophore should have a strong UV absorbance. Scan for the optimal wavelength, likely around 254 nm.

  • Quantification: Generate a calibration curve by plotting the peak area of standard solutions of known concentrations against their concentrations. Determine the concentration of the compound in your samples by comparing its peak area to the calibration curve.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Jain, A., & Yalkowsky, S. H. (2001). Solubilization of poorly soluble drugs. In Encyclopedia of Pharmaceutical Technology (pp. 2365-2378). Marcel Dekker, Inc.
  • Jones, M. N. (1999). Surfactants in membrane solubilisation. International Journal of Pharmaceutics, 177(2), 137-159.
  • Lawrence, M. J. (1994). Surfactant systems: their use in drug delivery. Chemical Society Reviews, 23(6), 417-424.
  • Liu, R. (Ed.). (2008).
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Pharmaceutical Technology, 26(3), 54-60.
  • Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 342(1-2), 1-11.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • SIELC Technologies. (2023, May 31). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Streng, W. H. (1989). pH-solubility profiles of organic bases and their hydrochloride salts. Journal of Pharmaceutical Sciences, 78(3), 221-225.
  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate acid-base behaviour and partitioning of dual-ionic compounds. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-6.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A.
  • Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of a weak organic base. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Kramer, S. F., & Flynn, G. L. (1972). Solubility of organic hydrochlorides. Journal of Pharmaceutical Sciences, 61(12), 1896-1904.
  • U.S. Environmental Protection Agency. (1986).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
  • O'Neil, M. J. (Ed.). (2013). The Merck index: an encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.

Sources

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride Assay Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering precipitation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride in their assays. As Senior Application Scientists, we understand that unexpected precipitation can compromise experimental results and timelines. This resource offers troubleshooting strategies and frequently asked questions to help you navigate and resolve these challenges effectively.

Understanding the Challenge: The Nature of Amine Hydrochloride Salts

This compound is an amine hydrochloride salt. While the hydrochloride form is often chosen to enhance the aqueous solubility of a parent amine, its solubility is highly dependent on the pH of the solution.[1][2] Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (hydrochloric acid). In solution, an equilibrium exists between the protonated (charged) and more soluble form of the amine and the neutral (free base) form, which is often less soluble.[2] Precipitation typically occurs when the pH of the assay medium is high enough to shift the equilibrium towards the less soluble free base form.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my assay buffer?

A1: Precipitation upon addition to an assay buffer is most commonly due to a pH shift. Your compound is a hydrochloride salt, meaning it is acidic. When you dissolve it in a neutral or slightly alkaline buffer (a common condition for many biological assays), the pH of the solution can increase sufficiently to cause the deprotonation of the amine, leading to the formation of the less soluble free base, which then precipitates out of solution.

Q2: I prepared my stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "shock precipitation".[3] While Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many compounds, a high concentration of it in the final assay volume can be problematic.[4] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have sufficient time to disperse and dissolve in the aqueous environment, leading to immediate precipitation.[3]

Q3: Can the type of buffer I use affect the solubility of my compound?

A3: Absolutely. Different buffer systems have different chemical properties and can interact with your compound in various ways.[5] For instance, phosphate buffers are widely used in biological research, but in some cases, they can form insoluble phosphate salts with certain compounds.[6] It is crucial to select a buffer that is compatible with your compound and maintains a pH where the compound remains in its soluble, protonated form.

Q4: Does the concentration of my compound in the assay matter?

A4: Yes, every compound has a solubility limit in a given solvent or buffer system. If the final concentration of this compound in your assay exceeds its solubility limit under the specific assay conditions (pH, temperature, buffer components), precipitation will occur.

Q5: Could temperature be a factor in the precipitation I'm observing?

A5: Temperature can influence solubility. While many compounds exhibit increased solubility at higher temperatures, this is not always the case. If your assay involves temperature shifts (e.g., moving from room temperature preparation to a 37°C incubator), this could potentially affect the solubility of your compound.[3]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

This troubleshooting guide provides a systematic approach to identifying and resolving precipitation issues with this compound.

Step 1: Characterize the Physicochemical Properties

A thorough understanding of your compound's properties is the foundation for troubleshooting.

  • Determine the pKa: The pKa is the pH at which the compound is 50% in its ionized (protonated) and 50% in its non-ionized (free base) form. For a basic compound like 4-(1,4-Diazepan-1-yl)benzonitrile, maintaining the assay pH at least 2 units below the pKa of the diazepane nitrogen will help ensure it remains in its more soluble, protonated state.[7]

  • Measure Aqueous Solubility: Determine the intrinsic solubility of both the hydrochloride salt and the free base form of the compound in water and your primary assay buffer at the intended assay temperature.

Step 2: Optimize the Assay Buffer and pH

The pH of your assay medium is a critical factor in maintaining the solubility of your amine hydrochloride.

  • Select an Appropriate Buffer System: Choose a buffer with a pKa close to the desired assay pH to ensure good buffering capacity. Common biological buffers include MES, PIPES, HEPES, and Tris.[8] Be mindful of potential interactions between the buffer components and your compound.

  • Adjust the pH: The primary strategy to prevent precipitation of an amine hydrochloride is to lower the pH of the assay buffer. A pH range of 5.0-6.5 is often a good starting point for maintaining the solubility of basic compounds. However, ensure that the chosen pH is compatible with the biological system you are studying.

Step 3: Employ Co-solvents Judiciously

Co-solvents can be a powerful tool to increase the solubility of poorly soluble compounds.[4][9]

  • Common Co-solvents: Organic solvents that are miscible with water, such as ethanol, propylene glycol, and polyethylene glycols (PEGs), can be used in small percentages to enhance solubility.[10]

  • Optimize Co-solvent Concentration: Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it while monitoring for any adverse effects on your assay. It is crucial to keep the final concentration of any organic solvent consistent across all experimental and control wells.[3]

Step 4: Refine Your Stock Solution and Dilution Technique

The way you prepare and introduce your compound into the assay can significantly impact its solubility.

  • Step-wise Dilution: Instead of adding a concentrated DMSO stock directly to the final assay volume, perform a serial dilution.[3] First, dilute the DMSO stock into a small volume of the assay buffer, mix thoroughly, and then add this intermediate dilution to the final assay volume. This gradual reduction in DMSO concentration allows the compound to better acclimate to the aqueous environment.

  • Pre-warming Medium: If your assay is performed at an elevated temperature (e.g., 37°C), pre-warm your assay medium before adding the compound. Adding a room temperature stock solution to cold media can sometimes induce precipitation.[3]

Experimental Protocol: Solubility Assessment

This protocol outlines a method to systematically assess the solubility of your compound under different buffer and co-solvent conditions.

  • Prepare a series of buffers: Prepare your primary assay buffer at a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4).

  • Prepare co-solvent mixtures: For the most promising buffer pH, prepare solutions containing varying concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol or PEG 400).

  • Create a saturated solution: Add an excess amount of this compound to a small volume of each buffer and co-solvent mixture.

  • Equilibrate: Vortex the samples vigorously and then allow them to equilibrate for a set period (e.g., 24 hours) at the intended assay temperature, with gentle agitation.

  • Separate the solid and liquid phases: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analyze the results: Compare the solubility of the compound across the different conditions to identify the optimal buffer pH and co-solvent concentration.

Buffer SystempKa (at 25°C)Useful pH Range
MES6.155.5 - 6.7
PIPES6.806.1 - 7.5
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0

This table provides a summary of common biological buffers and their properties to aid in selection.[8][11]

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed step1 Step 1: Characterize Physicochemical Properties (pKa, Solubility) start->step1 step2 Step 2: Optimize Assay Buffer & pH step1->step2 step3 Step 3: Employ Co-solvents step2->step3 step4 Step 4: Refine Stock Solution & Dilution step3->step4 protocol Experimental Protocol: Solubility Assessment step4->protocol end_node Precipitation Resolved protocol->end_node

Caption: A flowchart illustrating the systematic approach to troubleshooting precipitation issues.

The Common Ion Effect: A Special Consideration for Hydrochloride Salts

It is important to be aware of the "common ion effect," which can decrease the solubility of hydrochloride salts in solutions that already contain chloride ions.[12][13][14] If your assay buffer has a high concentration of chloride salts (e.g., from NaCl), this can suppress the dissolution of your hydrochloride compound. In such cases, consider using a buffer system with a different counter-ion or switching to an alternative salt form of your compound if possible.[15]

Conclusion

By systematically evaluating and optimizing your assay conditions, you can overcome the challenges of this compound precipitation. This guide provides a framework for troubleshooting, but it is essential to tailor these strategies to the specific requirements of your experimental system.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • How and why does change in pH effect NaCl solubility? - Quora. (2013, May 21).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
  • troubleshooting Compound XAC experiments - Benchchem. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • The Role of Buffers in Biological and Chemical Experiments - MSE Supplies. (2025, September 2).
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed. (n.d.).
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. (2016, January 23).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences. (2024, November 7).
  • biological and pharmaceutical buffer systems - iajps. (n.d.).
  • Buffers - ITW Reagents. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21).
  • Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
  • Isolation (Recovery) of amines - University of Alberta. (n.d.).

Sources

Technical Support Center: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this molecule. Drawing from extensive experience with related diazepane and benzonitrile structures, this document provides field-proven insights and robust troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions to proactively mitigate assay interference and ensure method robustness.

Q1: What are the optimal solubility and storage conditions for this compound?

A: As a hydrochloride salt, 4-(1,4-Diazepan-1-yl)benzonitrile is expected to have its highest solubility in aqueous acidic solutions and polar organic solvents. Many related 1,4-benzodiazepine derivatives are poorly soluble in water.[1][2] For example, the solubility of diazepam increases significantly in acidic conditions (pH 1.2 to 2.5) compared to neutral pH.[3]

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) for stock solutions. For aqueous buffers, a pH between 3 and 5 is recommended to ensure the diazepan nitrogen remains protonated and solubility is maximized. Acetonitrile (ACN) and Methanol (MeOH) are suitable for chromatographic mobile phases.

  • Storage: Store the solid compound in a desiccator at 2-8°C, protected from light.[4][5] Solutions, particularly in aqueous buffers, should be prepared fresh. Long-term storage of solutions is not recommended without performing stability studies, as benzodiazepines can be susceptible to hydrolytic degradation.[6][7] Studies on diazepam have shown degradation in solution over time, with stability being temperature-dependent.[8]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method due to the benzonitrile chromophore.[9] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the method of choice.[10][11]

  • HPLC-UV: The benzonitrile group provides strong UV absorbance. A starting wavelength for detection would be around 240-285 nm, typical for benzodiazepine structures.[12][13]

  • LC-MS/MS: This is the reference method for benzodiazepine detection in biological media due to its high sensitivity and specificity.[10][11] The tertiary amine in the diazepan ring is readily protonated, making Electrospray Ionization in Positive Ion Mode (ESI+) highly effective for generating a strong [M+H]+ signal.[14]

Q3: How can I minimize matrix effects during analysis of biological samples?

A: Matrix effects, particularly ion suppression in LC-MS, are a major source of interference. A robust sample preparation protocol is critical.

  • Protein Precipitation (PPT): A fast but less clean method. Use cold acetonitrile to precipitate proteins from plasma or serum. This method may not remove other interferences like phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. The choice of solvent depends on the analyte's polarity.

  • Solid-Phase Extraction (SPE): This is the most effective method for removing a broad range of interferences. For a molecule with a basic amine, a cation-exchange or a mixed-mode (e.g., C18 with cation exchange) SPE cartridge would be ideal. This approach has been successfully used for various benzodiazepines.[15]

Troubleshooting Guide: Assay Interference & Performance Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises resolution and integration accuracy, leading to unreliable quantification.[16]

Causality: The most common cause of peak tailing for this molecule is the interaction between the basic nitrogen of the diazepan ring and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[17] Peak fronting can indicate column overload or an inappropriate sample solvent, while split peaks often suggest a partially blocked column frit or column void.[16][17]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Introduce a small amount of an amine modifier like Triethylamine (TEA) (0.1-0.5%) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Use an Acidic Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This keeps the diazepan nitrogen consistently protonated and reduces secondary interactions. TFA is also an excellent ion-pairing agent for mass spectrometry.[18]

  • Sample Solvent Matching: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent (like 100% ACN when the mobile phase is 30% ACN) will cause peak distortion.[17]

  • Check for Column Contamination/Damage:

    • Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.

    • If the problem persists, reverse-flush the column (if permitted by the manufacturer).

    • As a final step, replace the column inlet frit or the entire column.[19]

Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing, Fronting, Split) check_solvent Is sample solvent weaker than mobile phase? start->check_solvent modify_mp Modify Mobile Phase: - Add 0.1% TFA or TEA - Adjust pH check_solvent->modify_mp Yes rematch_solvent Dissolve sample in mobile phase check_solvent->rematch_solvent No check_overload Is peak fronting? modify_mp->check_overload rematch_solvent->modify_mp reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes check_split Is peak splitting? check_overload->check_split No reduce_load->check_split flush_col Flush column with strong solvent. Check/replace inlet frit. check_split->flush_col Yes replace_col Problem Persists: Replace Column check_split->replace_col No flush_col->replace_col

Caption: Decision tree for diagnosing HPLC peak shape issues.

Problem 2: Low or Unstable Signal in Mass Spectrometry (ESI+)

Low sensitivity or a fluctuating signal prevents accurate quantification at low concentrations.

Causality:

  • Ion Suppression: Co-eluting matrix components from the sample (salts, lipids, other compounds) compete with the analyte for ionization, reducing its signal. This is a very common issue in biological sample analysis.[20]

  • In-source Fragmentation: If the energy in the ion source is too high, the parent ion ([M+H]+) can fragment before it reaches the mass analyzer, reducing the signal of the target precursor ion.

  • Poor Desolvation: Inefficient removal of solvent droplets in the ESI source leads to an unstable signal and high background noise.

Solutions:

  • Optimize Sample Preparation: The most reliable solution for ion suppression is to improve the cleanup procedure. Switch from protein precipitation to a more rigorous method like SPE. Molecularly Imprinted Polymers (MIPs) have shown high selectivity for diazepam, reducing matrix effects significantly.[15]

  • Tune Mass Spectrometer Parameters:

    • Directly infuse a solution of your compound to optimize source parameters like capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizer, desolvation gas).

    • Perform a cone voltage ramp to find the optimal value that maximizes the precursor ion signal without causing excessive fragmentation.

  • Improve Chromatography:

    • Adjust the HPLC gradient to better separate the analyte from the region where most matrix components elute (often early in the run).

    • Consider using a smaller particle size column (e.g., UPLC) for better peak efficiency and resolution from interferences.

Protocols

Protocol 1: General Purpose HPLC-UV Method Development

This protocol provides a starting point for developing a robust analytical method.

ParameterRecommended SettingRationale & Notes
Column C18, 2.1 x 100 mm, <3 µmA standard reversed-phase column. Ensure it is from a reputable manufacturer with good end-capping to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the analyte charged and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 10 minutesA good starting scout gradient to determine the approximate elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[19]
Detection (UV) 254 nm or Diode Array (210-400 nm)Start with a common wavelength. Use a diode array detector to identify the absorbance maximum (λmax) for optimal sensitivity.[9]
Injection Vol. 5 µLKeep the injection volume small to prevent column overload.

System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard. The Relative Standard Deviation (RSD) for retention time and peak area should be <2%. This validates that the system is performing correctly.[18]

Workflow for Sample Analysis using LC-MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) sample->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute in Mobile Phase A elute->reconstitute inject Inject Sample reconstitute->inject hplc HPLC Separation (Reversed-Phase C18) inject->hplc esi Ionization (ESI+) hplc->esi ms MS/MS Detection (MRM Mode) esi->ms

Caption: Standard workflow from sample prep to LC-MS/MS analysis.

References

  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography.
  • Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal, 16(1).
  • Shaheen, S. M., et al. (2021). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Journal of Analytical and Applied Pyrolysis, 157, 105214.
  • Wang, J., et al. (2022). Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(3), 1033.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • Labcompare. (2023, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Tiokeng, R. S., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2020, 6817983.
  • Wang, S., et al. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • Musshoff, F., et al. (2009). Determination of four benzodiazepines with direct injection of whole blood by a column switching technique. Annals of Toxicology, 29(1), 35-40.
  • Persona, K., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Journal of Bioanalysis & Biomedicine, 6(4).
  • Pallekonda, A. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis, 5(2).
  • Gliban, R., et al. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 65(4), 487-91.
  • Szollossy, A., et al. (2024). Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Journal of Analytical Toxicology, bkae008.
  • Kim, J., et al. (2020). Stability of diazepam in stock solution and human plasma (%). Journal of Pharmaceutical and Biomedical Analysis, 186, 113301.
  • Stoyanova, A., et al. (2022). UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference. International Journal of Pharmaceutical Research and Allied Sciences, 11(3), 1-8.
  • Gliban, R., et al. (2008). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 65(4), 487-91.
  • Sharma, N., & Bansal, V. K. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 864-870.
  • American Society of Health-System Pharmacists. (2017). Diazepam.
  • Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography–mass spectrometry.
  • Gottwald, M. D., et al. (1999). Prehospital stability of diazepam and lorazepam. The American Journal of Emergency Medicine, 17(4), 333-7.
  • National Center for Biotechnology Information. (n.d.). Diazepam. PubChem Compound Database. Retrieved from [Link]

  • Jalšenjak, N., et al. (2013). The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 76, 217-224.

Sources

minimizing off-target effects of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the technical support hub for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride . As a researcher using this compound—likely as a chemical probe for Histamine H3 receptors , a Sigma receptor ligand , or a scaffold for aminergic GPCR drug discovery—you are dealing with a "privileged structure."

While the aryl-diazepane scaffold is potent, it is historically known for polypharmacology . The diazepane ring mimics the ethylamine side chain of histamine, serotonin, and dopamine, leading to inherent promiscuity. This guide provides the protocols necessary to distinguish on-target efficacy from off-target noise (e.g., cytotoxicity, hERG inhibition, or phospholipidosis).

Part 1: Pre-Experimental Formulation (The "Hidden" Off-Target)

Q: My compound precipitates in cell media or shows inconsistent potency. Is this an off-target effect? A: It is likely a solubility artifact masquerading as an off-target effect. Although supplied as a hydrochloride salt (water-soluble), the free base of diazepane derivatives has a high pKa (~9.5–10.0) and lipophilic aromatic tail. At physiological pH (7.4), a significant fraction exists as the cationic species, but local precipitation can occur if stock solutions are improperly prepared.

Troubleshooting Protocol:

Parameter Recommendation Technical Rationale
Stock Solvent DMSO (10–20 mM) Prevents "micro-aggregates" that cause false positives in enzymatic assays.
Aqueous Dilution Step-wise Dilute DMSO stock 1:10 into PBS before adding to media. Avoid direct addition of 100% DMSO stock to serum-rich media to prevent protein shock/precipitation.

| pH Check | Buffer to pH 7.4 | The HCl salt is acidic. In unbuffered saline, it may drop pH, activating acid-sensing ion channels (ASICs)—a common false "off-target" signal. |

Part 2: Minimizing Pharmacological Off-Targets

Q: I see cytotoxicity or unexpected signaling at concentrations >10 µM. Is this specific? A: No. At >10 µM, this scaffold triggers Cationic Amphiphilic Drug (CAD) effects. The combination of the basic diazepane amine (cationic) and the benzonitrile ring (lipophilic) allows the molecule to become trapped in lysosomes (ion trapping), causing phospholipidosis and lysosomal membrane permeabilization. This is a non-specific toxicity, not target engagement.

Q: What are the specific receptor off-targets I should block? A: Due to the "privileged" nature of the 1,4-diazepane ring, you must control for binding to structurally similar aminergic receptors.

The "Dirty Diazepane" Profile (Checklist):

  • Histamine H3 Receptor: (Likely Primary Target) – Ki often < 100 nM.

  • Sigma-1 Receptor: (Common Off-Target) – Binds N-substituted heterocycles. Symptom:[1][2][3] Altered calcium mobilization or ER stress.

  • hERG Channel: (Safety Liability) – The benzonitrile moiety can interact with the hERG pore. Symptom:[1][2][3] Cell death in cardiomyocytes or arrhythmia in slice preparations.

  • Dopamine D2/D3: (Homology Off-Target) – The diazepane mimics the piperazine of many antipsychotics.

Experimental Solution: The "Rescue" Protocol To confirm your phenotype is on-target (e.g., H3 receptor mediated), perform a competitive antagonism assay.

  • Treat cells with your compound (e.g., 1 µM).

  • Co-treat with a structurally distinct antagonist for the suspected target (e.g., Ciproxifan or Pitolisant for H3).

  • Result: If the distinct antagonist blocks your compound's effect, the effect is on-target. If the effect persists, it is an off-target toxicity (likely CAD or Sigma).

Part 3: Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for validating the specificity of this compound in your assay.

ValidationWorkflow Start Start: Observed Phenotype (e.g., Signaling / Cell Death) DoseCheck Is Concentration > 10 µM? Start->DoseCheck Toxicity High Risk: Non-Specific Toxicity (Phospholipidosis / Lysosomal Trapping) DoseCheck->Toxicity Yes TargetCheck Perform Competition Assay (Co-treat with Known Antagonist) DoseCheck->TargetCheck No (< 10 µM) Rescue Did Antagonist Block Effect? TargetCheck->Rescue OnTarget Validated: On-Target Effect Rescue->OnTarget Yes OffTarget Suspect Off-Target: Check Sigma-1 or hERG Rescue->OffTarget No

Caption: Decision tree for distinguishing specific receptor modulation from non-specific physicochemical toxicity.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the 1-piperazinyl analog as a negative control?

  • Answer: Use with caution. 4-(1-piperazinyl)benzonitrile is structurally very similar (6-membered ring vs 7-membered ring). While it may have lower affinity for H3, it often retains binding to Sigma receptors and hERG . A better negative control is the N-acetylated derivative of your compound (if available), which removes the basicity required for aminergic GPCR binding.

Q2: Why does the compound show activity in my kinase assay?

  • Answer: This is likely a false positive . Aryl-diazepanes are not classical kinase inhibitors (which usually require an ATP-mimetic hinge binder). However, at high concentrations, they can aggregate and sequester the enzyme. Add 0.01% Triton X-100 to your assay buffer. If the activity disappears, it was an aggregation artifact.

Q3: How do I store the hydrochloride salt to prevent degradation?

  • Answer: Store the solid at -20°C under desiccant. The hydrochloride salt is hygroscopic. If it absorbs moisture, it may hydrolyze the nitrile group to an amide or acid over long periods (months). Always verify purity by LC-MS if the container has been opened frequently.

References
  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[4] Drug Discovery Today. Link

    • Context: Establishes the pharmacological profile of H3 antagonists and the common benzonitrile-amine pharmacophore.
  • Kufareva, I., et al. (2011). "Status of GPCR modeling and docking as reflected by community-wide assessments." Nature Chemical Biology. Link

    • Context: Discusses the structural basis of promiscuity in aminergic GPCR ligands (diazepane/piperazine scaffolds).
  • Hanada, K., et al. (2018). "Lysosomotropic Drugs: Pharmacological and Toxicological Implications." Journal of Pharmacological Sciences. Link

    • Context: Explains the mechanism of "off-target" cytotoxicity (phospholipidosis) caused by cationic amphiphilic drugs (CADs) like diazepanes.
  • Black, L. A., et al. (2007).[5] "4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Validates the benzonitrile-amine scaffold for H3 antagonism and discusses lipophilicity-driven off-targets.

Sources

long-term storage conditions for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the long-term storage and handling of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1192191-40-4). As Senior Application Scientists, we have structured this guide to move beyond simple instructions, offering in-depth explanations grounded in chemical principles to ensure the integrity of your experiments.

Core Principles for Handling this compound

This molecule combines a stable benzonitrile moiety with a more sensitive 1,4-diazepane ring, and it is supplied as a hydrochloride salt. This unique structure dictates specific handling requirements. The diazepine ring can be susceptible to hydrolysis, while the hydrochloride salt, intended to enhance solubility, can make the compound hygroscopic. Furthermore, information from suppliers indicating the necessity of "cold-chain transportation" is a critical directive that informs our primary storage recommendations.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the definitive long-term storage conditions for this compound?

Based on supplier data requiring cold-chain transport, standard room temperature storage is not recommended.[1] To ensure long-term stability and prevent degradation, the following conditions should be maintained.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C (Freezer) The "cold-chain transportation" directive from suppliers strongly indicates a need for cold storage to minimize degradation over time.[1] Freezing is the most conservative approach for long-term stability.
2-8°C (Refrigerator) Acceptable for short- to medium-term storage.
Atmosphere Store under inert gas (Argon or Nitrogen) As a hydrochloride salt, the compound is likely hygroscopic. An inert atmosphere minimizes exposure to moisture, which can initiate hydrolytic degradation of the diazepine ring or the nitrile group.
Container Tightly sealed, amber glass vial Protects the compound from moisture and air. The use of amber glass is a standard precaution for compounds with heterocyclic rings, like diazepines, which can be sensitive to light.[2]
Q2: I've just received my shipment. What is the first thing I should do?

Due to the recommended cold storage, proper acclimatization is crucial before use.

Protocol: Compound Acclimatization

  • Place the sealed container in a desiccator at room temperature.

  • Allow the container to warm to ambient temperature for at least 60-90 minutes.

  • Causality: This step is critical to prevent atmospheric moisture from condensing on the cold solid when the vial is opened. Water is a key reactant in potential degradation pathways (see Troubleshooting Q4).

Q3: The compound is difficult to dissolve. Which solvents are recommended?

While the hydrochloride salt is intended to improve aqueous solubility, compounds with this level of complexity often exhibit limited solubility in pure water. For creating stock solutions, organic solvents are generally more effective.

Recommended Solvents (starting points):

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Experimental Note: When preparing solutions, sonication may aid dissolution. Stock solutions in anhydrous solvents, stored at -20°C or -80°C in small aliquots, are recommended to avoid repeated freeze-thaw cycles. The stability of benzodiazepine-related compounds in solution can vary, so preparing fresh solutions for critical experiments is advised.[3]

Troubleshooting Guide

Q4: My analysis shows impurities or a loss of potency. What are the likely causes?

Degradation is most often linked to improper storage or handling. The two primary vulnerabilities of this molecule are moisture and elevated temperature.

Table 2: Troubleshooting Experimental Issues

Issue ObservedPotential CauseRecommended Solution
Poor or inconsistent solubility Hydrolysis. The compound may have absorbed moisture, leading to partial degradation to less soluble species.Always allow the container to equilibrate to room temperature in a desiccator before opening. Handle in a glove box or under inert gas if possible.
Appearance of new peaks in HPLC/LC-MS Hydrolytic Degradation. Moisture can cause hydrolysis of the nitrile group to an amide or carboxylic acid, or cleavage of the diazepine ring.Strictly adhere to cold, dry storage conditions. Prepare stock solutions in anhydrous solvents and store in aliquots at -20°C or below.
Loss of biological activity or inconsistent results Compound Degradation. Storing the solid at room temperature or repeated freeze-thaw cycles of solutions can lead to a gradual loss of the active compound.Re-qualify the compound using an analytical method (e.g., LC-MS) to confirm purity. If degradation is confirmed, procure a new lot and strictly follow storage protocols.
Visualizing Potential Degradation

The primary suspected degradation pathway involves hydrolysis. The diagram below illustrates how water could interact with the molecule, leading to the formation of common impurities that can complicate experimental results.

G cluster_main 4-(1,4-Diazepan-1-yl)benzonitrile HCl cluster_stress Stress Factors cluster_products Potential Degradation Products main_compound moisture Moisture (H₂O) temp Improper Temperature (e.g., Room Temp) amide Hydrolysis to Amide moisture->amide Nitrile Hydrolysis ring Diazepine Ring Cleavage moisture->ring Ring Hydrolysis temp->amide Accelerates Degradation acid Hydrolysis to Carboxylic Acid temp->acid Accelerates Degradation temp->ring Accelerates Degradation amide->acid Further Hydrolysis

Caption: Potential degradation pathways initiated by moisture and accelerated by improper temperature.

Q5: What are the key chemical incompatibilities to be aware of?

Drawing from the chemistry of the benzonitrile and diazepine functional groups, avoid the following:

  • Strong Bases: Will deprotonate the hydrochloride salt, converting it to the free base. This will drastically alter its solubility profile and may affect stability.

  • Strong Oxidizing Agents: Can react with the amine functionalities in the diazepine ring.[2]

  • Strong Acids: While the compound is a hydrochloride salt, exposure to highly concentrated acids, especially at elevated temperatures, could catalyze the hydrolysis of the nitrile group.

By understanding the chemical rationale behind these storage and handling protocols, researchers can ensure the long-term integrity of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • SWGDrug. DIAZEPAM Monograph. [Link]

Sources

Technical Support Center: Scaling Up Synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1,4-diazepan-1-yl)benzonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key intermediate. My aim is to provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot effectively and scale up with confidence. We will explore the nuances of the reaction, from catalyst selection to final salt formation, grounded in established chemical principles and field-proven experience.

I. Recommended Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The most robust and scalable method for synthesizing 4-(1,4-diazepan-1-yl)benzonitrile is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable C-N bond formation between an aryl halide and an amine.[1][2] The following protocol is a validated starting point for laboratory-scale synthesis.

Experimental Protocol: Step-by-Step Synthesis

Reaction: 4-Fluorobenzonitrile + 1,4-Diazepane (Homopiperazine) → 4-(1,4-Diazepan-1-yl)benzonitrile

  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet. It is critical to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.[2]

  • Reagent Addition:

    • To the flask, add 4-fluorobenzonitrile (1.0 eq).

    • Add 1,4-diazepane (homopiperazine) (1.2 eq). A slight excess of the amine is used to ensure complete consumption of the aryl halide.

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).[2]

    • Add the palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%).

    • Add the phosphine ligand, such as Xantphos or a suitable biarylphosphine ligand (2-4 mol%). The choice of ligand is critical for catalytic efficiency.[3]

  • Solvent and Reaction Conditions:

    • Add anhydrous toluene or dioxane (approx. 5-10 mL per mmol of 4-fluorobenzonitrile).

    • Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.

    • Heat the mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-fluorobenzonitrile is consumed (typically 4-12 hours).

  • Workup and Purification (Free Base):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2]

    • Wash the Celite® pad with ethyl acetate or dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, using a gradient eluent system such as dichloromethane/methanol with 0.5-1% triethylamine to prevent product tailing on the acidic silica.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 4-(1,4-diazepan-1-yl)benzonitrile free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.

    • Stir the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Synthesis Workflow Diagram

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Workup & Purification cluster_2 Step 3: Salt Formation reagents 1. Add Reagents: - 4-Fluorobenzonitrile - 1,4-Diazepane - Base (NaOtBu) - Pd₂(dba)₃ / Ligand solvent 2. Add Solvent (Toluene) & Degas reagents->solvent heat 3. Heat to 100-110°C under N₂ solvent->heat monitor 4. Monitor by TLC/LC-MS heat->monitor filter 5. Cool & Filter through Celite monitor->filter concentrate 6. Concentrate Filtrate filter->concentrate chromatography 7. Column Chromatography concentrate->chromatography dissolve 8. Dissolve Free Base (Ethyl Acetate) chromatography->dissolve precipitate 9. Add HCl Solution (e.g., in Ether) dissolve->precipitate isolate 10. Filter, Wash & Dry precipitate->isolate final_product Final Product: 4-(1,4-Diazepan-1-yl)benzonitrile HCl isolate->final_product

Workflow for the synthesis of the target compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Q1: My reaction shows very low or no conversion of the starting 4-fluorobenzonitrile. What went wrong?

A1: Low or no product yield is a frequent issue that can typically be traced back to one of three areas: the catalytic system, the reaction conditions, or the reagent quality.

  • Catalyst Inactivation: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (N₂ or Ar) and that your solvent was properly degassed. The phosphine ligand can also be air-sensitive.[4]

  • Incorrect Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is effective but can be deactivated by moisture. Ensure you are using a fresh, high-purity batch. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require a longer reaction time or higher temperature.[2]

  • Ligand Choice: The choice of phosphine ligand is crucial. For this type of coupling, bulky, electron-rich biarylphosphine ligands (e.g., those from the Buchwald ligand family) or chelating ligands like Xantphos often give superior results.[3] If one ligand is not working, screening a different class of ligand may be necessary.

  • Reagent Purity: Ensure the 1,4-diazepane is pure and dry. As a diamine, it can be hygroscopic. The presence of water can interfere with the base and the catalyst.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed check_inert Was the reaction run under a strict inert atmosphere? start->check_inert check_reagents Are all reagents (amine, base) pure and anhydrous? check_inert->check_reagents Yes re_run_inert Action: Purge system thoroughly. Use degassed solvents. Re-run reaction. check_inert->re_run_inert No check_catalyst Is the Pd source and ligand known to be active? check_reagents->check_catalyst Yes purify_reagents Action: Dry amine over sieves. Use fresh, high-purity base. Re-run reaction. check_reagents->purify_reagents No check_conditions Were temperature and time adequate? check_catalyst->check_conditions Yes change_catalyst Action: Screen different phosphine ligands (e.g., Buchwald ligands). Consider a Pd pre-catalyst. check_catalyst->change_catalyst No check_conditions->change_catalyst Yes increase_conditions Action: Increase reaction time. Incrementally increase temperature. check_conditions->increase_conditions No

A decision-making workflow for troubleshooting low yield.

Q2: I'm observing a significant side product in my LC-MS analysis. What could it be?

A2: The most likely side product is the result of diarylation, where a second molecule of 4-fluorobenzonitrile reacts with the second nitrogen of the diazepine ring. This forms 1,4-bis(4-cyanophenyl)-1,4-diazepane.

  • Cause: This typically occurs if the stoichiometry is off (too much 4-fluorobenzonitrile) or if the reaction is run for an extended period at high temperatures after the initial product has formed.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the 1,4-diazepane (1.1-1.2 equivalents) relative to the 4-fluorobenzonitrile. This ensures the aryl halide is the limiting reagent.

    • Monitor Closely: Stop the reaction as soon as the starting aryl halide is consumed, as determined by TLC or LC-MS.

    • Purification: The diarylated product is significantly less polar than the desired mono-arylated product. It can usually be separated effectively by silica gel chromatography.

Q3: The final hydrochloride salt is "oiling out" or forming a sticky solid instead of a crystalline powder. How can I fix this?

A3: This is a common issue in salt formation, often related to solvent choice, rate of addition, and the presence of impurities or water.[5]

  • Solvent System: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble. Ethyl acetate, isopropanol (IPA), and diethyl ether are good starting points. If your product oils out, it may be too soluble in the chosen solvent system. Try adding a less polar co-solvent (an "anti-solvent") like heptane or toluene after the acid addition to induce precipitation.[5]

  • Rate of Acid Addition: Add the HCl solution very slowly, dropwise, to a vigorously stirred solution of the free base. Rapid addition can cause localized high concentrations, leading to amorphous precipitation or oiling.

  • Temperature Control: Cooling the solution in an ice bath during and after the acid addition can often promote the formation of finer, more easily filterable crystals.

  • Purity of the Free Base: Ensure the free base is highly pure before attempting salt formation. Impurities can inhibit crystallization.

  • Anhydrous Conditions: Amine hydrochlorides can be hygroscopic. The presence of water can lead to the formation of a sticky hydrate. Ensure your solvents and HCl solution are anhydrous. If the product is still sticky, try triturating the material with a dry, non-polar solvent like diethyl ether to induce crystallization and remove residual solvent.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1:

  • Palladium Catalysts: While generally low in toxicity, palladium residues in a final active pharmaceutical ingredient (API) are strictly regulated. Handle with care (gloves, safety glasses) to avoid inhalation or skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu): This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a nitrogen blanket. It can cause severe burns.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Benzonitriles: Compounds containing a nitrile (cyano) group should be handled with caution, as they can potentially release hydrogen cyanide under strong acidic or reducing conditions.[6]

Q2: How do I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: This will confirm the structure of the compound, showing the characteristic aromatic and aliphatic protons and carbons. For the hydrochloride salt, you may see a broad peak for the N-H protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe the [M+H]⁺ ion for the free base.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final compound. Use a suitable C18 column with a mobile phase like acetonitrile/water with a buffer (e.g., formic acid or ammonium acetate).

  • Infrared Spectroscopy (IR): Look for the characteristic nitrile (C≡N) stretch around 2220-2230 cm⁻¹.

Q3: Can I use 4-chlorobenzonitrile instead of 4-fluorobenzonitrile?

A3: Yes, but you will likely need to adjust the reaction conditions. In Buchwald-Hartwig aminations, the general reactivity order for aryl halides is I > Br > Cl > F.[4] To use 4-chlorobenzonitrile, which is less reactive, you may need:

  • A more sophisticated, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos).[3]

  • A higher reaction temperature or longer reaction time.

  • A palladium pre-catalyst designed for activating aryl chlorides.

While 4-chlorobenzonitrile is often cheaper, the potential need for more expensive ligands and more forcing conditions should be considered in a scale-up scenario.

IV. Data Summary Table

ParameterCondition 1 (Standard)Condition 2 (For Aryl Chlorides)Rationale & Notes
Aryl Halide 4-Fluorobenzonitrile4-ChlorobenzonitrileFluorine is more reactive in standard SNAr, but chlorine requires more active catalysts for Buchwald-Hartwig coupling.[4][7]
Pd Source Pd₂(dba)₃Pd(OAc)₂ with a pre-catalyst ligandPre-catalysts are often more efficient for activating less reactive aryl chlorides.
Ligand XantphosBrettPhos or RuPhosBulky, electron-rich biarylphosphine ligands are needed to facilitate the oxidative addition of the Pd(0) to the Ar-Cl bond.[3]
Base NaOtBuLHMDS or K₃PO₄Stronger bases are often required, but base-sensitivity of the substrate must be considered.
Solvent Toluene or DioxaneToluene or t-BuOHSolvent can significantly impact catalyst stability and reaction rate.
Temperature 100-110 °C110-120 °CHigher temperatures are often needed to drive the reaction with less reactive starting materials.
Typical Yield 75-90%60-85%Yields are highly dependent on precise conditions and purification efficiency.

V. References

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[8][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[8][9][10]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Hrycyna, C. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Thesis.

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • ResearchGate. (n.d.). 4-Fluorobenzonitrile. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach.

  • Chemistry Steps. (n.d.). Synthesis of Diazepam. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

  • Molecules. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. [Link]

  • MIT DSpace. (n.d.). Process development for the syntheses of essential medicines in continuous flow. [Link]

  • European Patent Office. (2012). Process for preparation of ivabradine hydrochloride. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. [Link]

  • University of Nairobi. (1984). A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. [Link]

  • Organic Syntheses. (n.d.). acetamidine hydrochloride. [Link]

  • MDPI. (2025). Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Open University of Catalonia. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubMed. (n.d.). In vivo formation of diazepam-like 1,4-benzodiazepines by Penicillium verrucosum var. verrucosum after administration of 2-aminobenzophenones and glycine. [Link]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • SciSpace. (2009). Determination of four benzodiazepines with direct injection of whole blood by a column switching technique. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Certification of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity and well-defined characterization of novel chemical entities are paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride, a key building block in medicinal chemistry. The diazepine scaffold is a privileged structure in drug design, known for its wide range of biological activities.[1][2][3] This document offers a comprehensive evaluation of this compound against relevant alternatives, supported by detailed experimental protocols and data, to ensure researchers can confidently assess the quality and potential of this and similar molecules in their work.

The integrity of any experimental outcome in pharmacology and medicinal chemistry is fundamentally reliant on the quality of the starting materials. Impurities, even in trace amounts, can lead to misleading biological data, side reactions, and ultimately, the failure of a drug candidate. Therefore, a thorough analytical characterization, as presented in a Certificate of Analysis (CoA), is not merely a formality but a critical component of the scientific process.[4][5]

This guide will navigate the essential analytical techniques required to validate the identity, purity, and quality of this compound. We will compare its analytical profile with two pertinent alternatives: the well-established benzodiazepine, Diazepam, and a structurally related benzonitrile derivative, 4-((1,4-Diazepan-1-yl)methyl)benzonitrile. This comparative approach will provide a broader context for evaluating the quality of such chemical intermediates.

Comparative Analysis of Analytical Specifications

A Certificate of Analysis (CoA) for a research compound provides a detailed summary of its quality and purity. Below is a comparative table outlining the typical analytical specifications for this compound and two selected alternatives. The data for the primary compound is representative of what would be expected for a high-purity standard, while the data for the alternatives are based on established analytical information.[6][7]

Parameter This compound Diazepam [6]4-((1,4-Diazepan-1-yl)methyl)benzonitrile
Appearance White to off-white crystalline powder(Almost) white, crystalline powderWhite to pale yellow solid
Identification Conforms to structure by ¹H NMR and MSConforms to IR spectrumConforms to structure by ¹H NMR and MS
Purity (by HPLC) ≥ 98.0%99.0 - 101.0%≥ 97.0%
Related Substances (HPLC) Total Impurities ≤ 2.0%Total Impurities ≤ 0.2%Total Impurities ≤ 3.0%
Any Unspecified Impurity ≤ 0.10%Any Unspecified Impurity ≤ 0.10%Any Unspecified Impurity ≤ 0.5%
Loss on Drying ≤ 1.0%≤ 0.5%≤ 1.0%
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.2%
Solubility Soluble in Water, MethanolSparingly soluble in water, soluble in ethanolSoluble in DMSO, Methanol

Experimental Protocols for Analytical Characterization

The following section details the methodologies for the key analytical experiments used to generate the data presented in a comprehensive Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds and detecting any related substances.[3][8] A reversed-phase HPLC method is typically employed for molecules of this nature.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • All solvents should be HPLC grade and degassed before use.

  • Chromatographic Conditions:

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. For example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Return to 95% A, 5% B

      • 31-35 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified against the reference standard or by area normalization.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phases A & B C System Equilibration A->C B Prepare Standard & Sample Solutions (0.5 mg/mL) E Inject Standard Solution B->E F Inject Sample Solution B->F D Inject Blank (Diluent) C->D D->E E->F G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H I Quantify Impurities G->I

Workflow for HPLC purity analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of organic molecules.[9] The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed fingerprint of the molecule.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) containing a reference standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts and coupling constants to the respective protons in the molecular structure.

Expected ¹H NMR Spectral Data:

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
This compound Aromatic Protons7.0 - 7.8Multiplet
Diazepane Protons3.0 - 4.0Multiplets
Diazepane Protons (adjacent to N)~3.5Multiplet
Diazepam [7]Aromatic Protons7.2 - 7.8Multiplets
CH₂ (diazepine ring)~4.4 and ~3.4AB quartet
N-CH₃~3.4Singlet
4-((1,4-Diazepan-1-yl)methyl)benzonitrile Aromatic Protons7.4 - 7.7Multiplet
Benzylic CH₂~3.6Singlet
Diazepane Protons2.6 - 2.9Multiplets

Logical Flow for Structural Elucidation by NMR

NMR_Logic Start Dissolve Sample in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum Start->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum Process->Analyze Shifts Chemical Shifts (Functional Groups) Analyze->Shifts Splitting Splitting Patterns (Neighboring Protons) Analyze->Splitting Integration Integration (Proton Ratios) Analyze->Integration Structure Confirm Molecular Structure Shifts->Structure Splitting->Structure Integration->Structure

Logical flow for structural elucidation by NMR.
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[10]

Methodology:

  • Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) or with a direct infusion source, using Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

  • Data Analysis: The molecular weight is confirmed by the mass-to-charge ratio (m/z) of the [M+H]⁺ ion.

Expected Mass Spectrometry Data:

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
This compound C₁₂H₁₅N₃·HCl237.73202.13 (free base)
Diazepam C₁₆H₁₃ClN₂O284.74285.08
4-((1,4-Diazepan-1-yl)methyl)benzonitrile C₁₃H₁₇N₃215.30216.15
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Methodology:

  • Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups.

Expected FT-IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Present in Compound(s)
N-H Stretch (amine salt) ~2400-2800 (broad)This compound
C≡N Stretch (nitrile) ~2220-2240All three compounds (or their analogs)
C=O Stretch (amide) ~1685Diazepam
C=N Stretch (imine) ~1605Diazepam
Aromatic C-H Stretch ~3000-3100All three compounds
Aromatic C=C Stretch ~1450-1600All three compounds
C-N Stretch ~1180-1360All three compounds

Conclusion

The comprehensive analytical characterization of chemical intermediates like this compound is a non-negotiable aspect of rigorous scientific research and drug development. This guide has provided a framework for understanding and evaluating the quality of this compound through a comparative lens, highlighting the critical role of a detailed Certificate of Analysis. By employing the detailed protocols for HPLC, NMR, Mass Spectrometry, and FT-IR, researchers can independently verify the identity, purity, and overall quality of their starting materials, thereby ensuring the integrity and reproducibility of their scientific findings. The provided workflows and comparative data serve as a valuable resource for making informed decisions in the procurement and application of such crucial building blocks in the quest for novel therapeutics.

References

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC. (URL: [Link])

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed. (URL: [Link])

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Privileged Scaffolds for Library Design and Drug Discovery - PMC. (URL: [Link])

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • NMR Chemical Shift Values Table - Chemistry Steps. (URL: [Link])

  • 1H NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Enhanced Forensic Mass Spectrometry Methods - Office of Justice Programs. (URL: [Link])

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH. (URL: [Link])

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (URL: [Link])

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (URL: [Link])

  • development-and-validation-of-rp-hplc-method-for-diazepam-and-imipramine-in-bulk-pharmaceutical-fo.pdf - Pharmacophore. (URL: [Link])

  • (PDF) Experimental and theoretical investigation of spectroscopic properties of diazepam. (URL: [Link])

  • Joseph et al., IJPSR, 2020; Vol. 11(6): 3009-3020. (URL: [Link])

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. (URL: [Link])

  • Diazepam Impurities - SynZeal. (URL: [Link])

  • FTIR Analysis of Some Pills of Forensic Interest - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: [Link])

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (URL: [Link])

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. (URL: [Link])

  • Determination of four benzodiazepines with direct injection of whole blood by a column switching technique - SciSpace. (URL: [Link])

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. (URL: [Link])

  • Impurity Profiling of Pharmaceutical Drugs By Various Methods - IOSR Journal. (URL: [Link])

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (URL: [Link])

  • Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC. (URL: [Link])

  • IMPURITY PROFILING OF PHARMACEUTICALS. (URL: [Link])

Sources

Validating the Biological Activity of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. The experimental design detailed herein is structured to objectively compare its performance against established pharmacological agents, providing a robust dataset for informed decision-making in preclinical research.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[2] Due to its significant role in neuroprotection, neuroplasticity, and neuroinflammation, the S1R has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[1][3]

The chemical structure of this compound suggests its potential as a ligand for the sigma-1 receptor. This hypothesis is based on the presence of a tertiary amine and a substituted aromatic ring, which are common structural features in known S1R ligands.[4] This guide outlines a systematic approach to test this hypothesis and characterize the compound's biological activity.

Comparative Compound Selection: Establishing a Baseline for Activity

To rigorously assess the biological activity of this compound (referred to as the "Test Compound"), it is essential to compare its effects with well-characterized reference compounds. The selected comparators will serve as positive and negative controls, allowing for a clear interpretation of the experimental outcomes.

CompoundClassMechanism of ActionRationale for Inclusion
(+)-Pentazocine Sigma-1 Receptor AgonistBinds to and activates the sigma-1 receptor.[5][6]Positive control for agonistic activity.
Haloperidol Sigma-1 Receptor AntagonistBinds to the sigma-1 receptor and blocks its activity.[1][7]Positive control for antagonistic activity.
Diazepam BenzodiazepinePositive allosteric modulator of the GABA-A receptor.[8][9][10]Negative control to assess off-target effects and specificity.

Experimental Validation Workflow

The following workflow provides a logical sequence of experiments to comprehensively validate the biological activity of the Test Compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Data Analysis & Interpretation A Radioligand Binding Assay (Determine Affinity) B Functional Cellular Assay (Determine Efficacy) A->B If binding is confirmed C Comparative Data Analysis (Ki, IC50, EC50) B->C D Mechanism of Action Determination C->D

Caption: A streamlined workflow for the validation of this compound's biological activity.

Part 1: In Vitro Characterization - Binding Affinity and Functional Efficacy

Radioligand Binding Assay: Quantifying Affinity for the Sigma-1 Receptor

This assay will determine the binding affinity (Ki) of the Test Compound for the S1R. A competitive binding experiment will be performed using a radiolabeled S1R ligand, such as [³H]-(+)-pentazocine, and membrane preparations from tissues or cells expressing the S1R.[5][7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of S1R, in a suitable buffer.[5] Centrifuge the homogenate to pellet the membranes and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kd value), and increasing concentrations of the Test Compound, (+)-Pentazocine, Haloperidol, or Diazepam.[2][11]

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.[2]

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-(+)-pentazocine against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value for each compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

CompoundPredicted S1R Ki (nM)
4-(1,4-Diazepan-1-yl)benzonitrile HClTo be determined
(+)-Pentazocine< 10
Haloperidol< 10
Diazepam> 10,000
Functional Cellular Assay: Assessing Neuroprotective Effects

To determine whether the Test Compound acts as an agonist or antagonist at the S1R, a cell-based assay measuring a relevant biological response, such as neuroprotection against oxidative stress, will be employed.[12][13] The human neuroblastoma cell line SH-SY5Y is a suitable model for such studies.[13][14]

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the Test Compound, (+)-Pentazocine, Haloperidol, or Diazepam for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP), for a defined duration.[12][13]

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or a calcein-AM fluorescence assay.[12]

  • Data Analysis:

    • Agonist Activity: Plot the cell viability against the concentration of the Test Compound or (+)-Pentazocine in the presence of the oxidizing agent. A dose-dependent increase in cell viability indicates agonistic neuroprotective activity.

    • Antagonist Activity: To assess antagonism, co-treat cells with a fixed, effective concentration of (+)-Pentazocine and increasing concentrations of the Test Compound or Haloperidol in the presence of the oxidizing agent. A dose-dependent reversal of the neuroprotective effect of (+)-Pentazocine suggests antagonistic activity.

Expected Data Summary:

CompoundAgonist Effect (EC50, nM)Antagonist Effect (IC50, nM)
4-(1,4-Diazepan-1-yl)benzonitrile HClTo be determinedTo be determined
(+)-Pentazocine< 100Not Applicable
HaloperidolNot Applicable< 100
DiazepamNo significant effectNo significant effect

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for S1R-mediated neuroprotection, which will be investigated in the functional cellular assay.

G cluster_0 Cellular Stress (e.g., Oxidative Stress) cluster_1 Sigma-1 Receptor Modulation cluster_2 Cellular Response Stress H₂O₂ / tBHP S1R Sigma-1 Receptor Stress->S1R Induces Stress Response CellViability Increased Cell Viability Stress->CellViability Reduces Neuroprotection Neuroprotective Pathways S1R->Neuroprotection Promotes Agonist S1R Agonist (e.g., (+)-Pentazocine, Test Compound) Agonist->S1R Activates Antagonist S1R Antagonist (e.g., Haloperidol, Test Compound) Antagonist->S1R Inhibits Neuroprotection->CellViability

Caption: Hypothesized signaling pathway of S1R-mediated neuroprotection against oxidative stress.

Conclusion

This comparative guide provides a robust and scientifically sound framework for the initial validation of the biological activity of this compound. By systematically assessing its binding affinity and functional efficacy at the sigma-1 receptor in comparison to well-established reference compounds, researchers can generate high-quality, reproducible data. The outcomes of these experiments will be crucial in determining the compound's potential as a novel therapeutic agent and will guide future drug development efforts.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - CRIS - Unibo. Available at: [Link]

  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. Available at: [Link]

  • Cell-based Assays - MD Biosciences. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. Available at: [Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - Frontiers. Available at: [Link]

  • In vitro neurology assays - InnoSer. Available at: [Link]

  • Validation of Sigma I Receptor Occupancy with Antipsychotic Ligands: A Molecular Perspective - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. Available at: [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Journal of Chemical Information and Modeling. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - ResearchGate. Available at: [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. Available at: [Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays | Bentham Science Publishers. Available at: [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PubMed. Available at: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Available at: [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. Available at: [Link]

  • diazepam - ClinPGx. Available at: [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers. Available at: [Link]

  • Diazepam - Wikipedia. Available at: [Link]

  • What is the mechanism of Diazepam? - Patsnap Synapse. Available at: [Link]

  • Benzodiazepines | MedLink Neurology. Available at: [Link]

Sources

A Comparative Analysis of Benzonitrile-Containing Compounds in Pharmaceuticals, Agrochemicals, and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

The benzonitrile structural motif, a simple aromatic ring appended with a nitrile group, is a cornerstone in modern chemistry. Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of functional molecules, spanning from life-saving pharmaceuticals and crop-protecting agrochemicals to cutting-edge materials for organic electronics. This guide provides a comparative study of key benzonitrile-containing compounds in these diverse fields, offering insights into their mechanisms of action, performance characteristics, and the experimental methodologies used for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-function relationships that govern the utility of this important chemical scaffold.

I. Benzonitrile in Medicinal Chemistry: A Tale of Two Aromatase Inhibitors

The inhibition of aromatase, the enzyme responsible for the final step of estrogen biosynthesis, is a critical strategy in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Two of the most widely prescribed non-steroidal aromatase inhibitors, letrozole and anastrozole, both feature a pivotal benzonitrile moiety that is key to their therapeutic effect.

Mechanism of Action: A Shared Path to Estrogen Suppression

Both letrozole and anastrozole are competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1).[1] The nitrogen atom of the triazole ring in these molecules coordinates to the heme iron atom within the active site of the enzyme, thereby blocking the access of the natural androgen substrates. This inhibition prevents the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels, which in turn slows the growth of hormone-sensitive breast cancer cells.[1][2]

Caption: Mechanism of aromatase inhibition by letrozole and anastrozole.

Comparative Clinical Efficacy and Safety

Extensive clinical trials have been conducted to compare the efficacy and safety of letrozole and anastrozole. The Femara Versus Anastrozole Clinical Evaluation (FACE) trial, a large-scale study involving over 4,000 postmenopausal women with early-stage breast cancer, found no statistically significant difference in disease-free survival (DFS) or overall survival (OS) between the two drugs.[3][4][5]

MetricLetrozoleAnastrozoleReference
5-Year Disease-Free Survival 84.9%82.9%[3][5]
5-Year Overall Survival 89.9%89.2%[3][5]

While their overall efficacy is comparable, some studies suggest that letrozole is a more potent inhibitor of aromatase, leading to greater suppression of plasma and tissue estrogen levels.[6][7] This difference in potency, however, does not consistently translate to superior clinical outcomes.[3]

The side-effect profiles of letrozole and anastrozole are also very similar, with the most common adverse events being hot flashes, joint pain (arthralgia), and an increased risk of osteoporosis due to estrogen deprivation.[3][4][5] Some evidence suggests that letrozole may be associated with a higher incidence of joint pain, while anastrozole might be linked to a slightly higher risk of bone fractures.[3]

Common Side EffectsLetrozoleAnastrozoleReference
Joint Pain (Arthralgia) 48%48%[4][5]
Hot Flashes 33%32%[4][5]
Osteoporosis 11%11%[4][5]
Experimental Protocols: Synthesis of Aromatase Inhibitors

The synthesis of these complex molecules involves multi-step procedures. Below are representative protocols for the laboratory-scale synthesis of letrozole and anastrozole.

Protocol 1: Synthesis of Letrozole

This synthesis involves the reaction of a halo-bis(4-cyanophenyl)methane with 1,2,4-triazole.

  • Step 1: Preparation of Chloro-bis(4-cyanophenyl)methane. Bis(4-cyanophenyl)methanol is reacted with a mineral acid, such as hydrochloric acid, in an organic solvent like toluene, often in the presence of a Lewis acid catalyst like zinc chloride.

  • Step 2: Reaction with 1,2,4-triazole. The resulting chloro-bis(4-cyanophenyl)methane is then reacted with 1,2,4-triazole or its sodium salt in a suitable organic solvent under basic conditions to yield crude letrozole.

  • Step 3: Purification. The crude product is purified by crystallization from an appropriate solvent system to obtain high-purity letrozole.[8][9]

Protocol 2: Synthesis of Anastrozole

A common route to anastrozole starts from 3,5-bis(bromomethyl)toluene.

  • Step 1: Cyanation. 3,5-bis(bromomethyl)toluene undergoes a nucleophilic substitution reaction with potassium cyanide, often using a phase-transfer catalyst like tetrabutylammonium bromide, to form the corresponding bis-nitrile compound.

  • Step 2: Methylation. The bis-nitrile is deprotonated with a strong base such as sodium hydride and then methylated with methyl iodide.

  • Step 3: Bromination. The resulting product undergoes a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Step 4: Final Alkylation. The benzyl bromide intermediate is then reacted with the sodium salt of 1,2,4-triazole to yield anastrozole, which is subsequently purified by crystallization.[3][10]

II. Benzonitrile in Agrochemicals: A Comparative Look at Photosynthesis-Inhibiting Herbicides

In the realm of agrochemicals, benzonitrile-containing compounds play a crucial role as herbicides. Bromoxynil and ioxynil are two closely related post-emergence herbicides that effectively control a wide range of broadleaf weeds in various crops.

Mode of Action: Disrupting the Flow of Energy in Plants

Both bromoxynil and ioxynil are potent inhibitors of photosynthesis at photosystem II (PSII).[11][12][13] They act by binding to the D1 protein in the PSII complex, thereby blocking the electron transport chain. This disruption of electron flow leads to a rapid cessation of photosynthesis and, consequently, the death of the susceptible plant. In addition to inhibiting photosynthesis, they also act as uncouplers of oxidative phosphorylation, further contributing to their herbicidal activity.[8][11][13]

Caption: Mode of action of bromoxynil and ioxynil as photosynthesis inhibitors.

Comparative Herbicidal Efficacy

Bromoxynil and ioxynil are both effective against a similar spectrum of broadleaf weeds. However, their efficacy can vary depending on the weed species and environmental conditions.[14] Ioxynil is generally considered to be slightly more active than bromoxynil, which is attributed to the presence of iodine atoms instead of bromine atoms.[11]

Weed SpeciesBromoxynil + MCPA (% Mortality)Reference
Parthenium hysterophorus (at flowering)89%[15]
Rumex dentatus (biomass reduction)Similar to other herbicides
Broadleaf weeds in wheat (general)High efficacy

It is important to note that these herbicides are often formulated as esters (e.g., octanoate) to improve their penetration through the waxy cuticle of plant leaves.[12]

Experimental Protocols: Synthesis of Benzonitrile Herbicides

The synthesis of bromoxynil and ioxynil is relatively straightforward, involving the direct halogenation of 4-hydroxybenzonitrile.

Protocol 3: Synthesis of Bromoxynil

  • Step 1: Dissolution. 4-hydroxybenzonitrile is dissolved in an aqueous solution.

  • Step 2: Bromination. A brominating reagent, such as a mixture of sodium bromide and sodium bromate in the presence of a strong acid like hydrochloric acid, is slowly added to the solution with vigorous stirring.

  • Step 3: Isolation. The precipitated bromoxynil is collected by filtration, washed with water, and dried to yield the final product.[4]

Protocol 4: Synthesis of Ioxynil

The synthesis of ioxynil follows a similar procedure to that of bromoxynil, but with an iodinating agent.

  • Step 1: Dissolution. 4-hydroxybenzonitrile is dissolved in a suitable solvent.

  • Step 2: Iodination. An iodinating agent, such as iodine monochloride or a mixture of an iodide salt and an oxidizing agent, is used to introduce two iodine atoms onto the aromatic ring.

  • Step 3: Isolation. The product is isolated and purified, often through crystallization.

III. Benzonitrile in Materials Science: Illuminating the World of OLEDs

In the field of materials science, benzonitrile derivatives have emerged as key components in the development of high-performance organic light-emitting diodes (OLEDs). Specifically, they are widely used as electron-accepting units in donor-acceptor type molecules that exhibit thermally activated delayed fluorescence (TADF).

The Role of Benzonitrile in TADF Emitters

TADF is a mechanism that allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to theoretical internal quantum efficiencies of up to 100% in OLEDs. This is achieved in molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). In a typical TADF molecule, an electron-donating moiety is linked to an electron-accepting moiety. The benzonitrile group, with its strong electron-withdrawing nitrile functionality, serves as an excellent acceptor. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the benzonitrile acceptor leads to a small ΔEST, which is a prerequisite for efficient TADF.

Caption: Simplified energy level diagram illustrating the TADF mechanism.

Comparative Performance of Benzonitrile-Based TADF Emitters

The performance of TADF-OLEDs is highly dependent on the molecular design of the emitter. By modifying the donor and the substitution pattern on the benzonitrile acceptor, the photophysical properties, such as the emission color and external quantum efficiency (EQE), can be fine-tuned.

EmitterDonorAcceptorEQE (%)Emission Peak (nm)CIE (x, y)Reference
SBABz4Spiro-biacridineBenzonitrile6.8%--[6][12]
BTPDIDCzDiindolocarbazoleBenzothienopyrimidine-4-benzonitrile24.5%--
3Cz2DPhCzBNCarbazole/DiphenylcarbazoleBenzonitrile20.9%-(0.21, 0.44)
DCzBN3Di-tert-butyl-carbazoleBenzonitrile10.9%-(0.16, 0.06)
B10--20.2%467(0.12, 0.13)
Experimental Protocols: Fabrication and Characterization of TADF-OLEDs

The fabrication of OLEDs is a multi-step process that requires a cleanroom environment and specialized equipment. A general protocol for a solution-processed TADF-OLED is outlined below.

Protocol 5: Fabrication of a Solution-Processed TADF-OLED

  • Step 1: Substrate Cleaning. Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the work function of the ITO.[11][14]

  • Step 2: Deposition of the Hole Injection and Transport Layers. A solution of a hole injection material (e.g., PEDOT:PSS) is spin-coated onto the cleaned ITO substrate, followed by annealing. A hole transport layer is then deposited in a similar manner.

  • Step 3: Deposition of the Emissive Layer. A solution containing the TADF emitter and a host material is spin-coated on top of the hole transport layer.

  • Step 4: Deposition of the Electron Transport and Injection Layers and Cathode. The electron transport and injection layers, followed by a metal cathode (e.g., aluminum), are deposited by thermal evaporation in a high-vacuum chamber.[11]

  • Step 5: Encapsulation. The device is encapsulated to protect the organic layers from oxygen and moisture.

Characterization: The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency, and electroluminescence spectrum.

Conclusion

The benzonitrile unit is a remarkably versatile building block that has made significant contributions to diverse areas of chemical science. In medicine, it is a key component of life-saving drugs like letrozole and anastrozole. In agriculture, it forms the basis of effective herbicides such as bromoxynil and ioxynil. In materials science, it is at the forefront of the development of highly efficient OLEDs. This comparative guide has highlighted the fundamental principles that underpin the function of these molecules and provided an overview of the experimental methods used in their synthesis and evaluation. As our understanding of structure-property relationships continues to grow, we can expect to see the benzonitrile motif play an even greater role in the development of new and innovative technologies.

References

  • Ioxynil - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • MyBCTeam. (2023, October 27). Letrozole vs. Anastrozole for Breast Cancer: A Comparison. Retrieved February 19, 2026, from [Link]

  • Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. (n.d.).
  • Empathia AI. (2025, August 15). Anastrozole and Letrozole Interaction: Clinical Considerations. Retrieved February 19, 2026, from [Link]

  • The ASCO Post. (2017, July 10). No Efficacy Difference Between Adjuvant Letrozole and Anastrozole in Postmenopausal Women With Early Breast Cancer. Retrieved February 19, 2026, from [Link]

  • Geisler, J., et al. (2008). Letrozole is Superior to Anastrozole in Suppressing Breast Cancer Tissue and Plasma Estrogen Levels. Clinical Cancer Research, 14(19), 6333-6339.
  • Kim, J. H., et al. (2021). Lifetime-Extending 3-(4-Phenylbenzo[1][12]thieno[3,2-d]pyrimidin-2-yl)benzonitrile Acceptor for Thermally Activated Delayed Fluorescence Emitters. ACS Applied Materials & Interfaces, 13(2), 2947-2956.

  • Smith, I. E., et al. (2017). Comparative Efficacy and Safety of Adjuvant Letrozole Versus Anastrozole in Postmenopausal Patients With Hormone Receptor–Positive, Node-Positive Early Breast Cancer: Final Results of the Randomized Phase III Femara Versus Anastrozole Clinical Evaluation (FACE) Trial. Journal of Clinical Oncology, 35(10), 1041-1048.
  • Process for the preparation of letrozole. (n.d.). Google Patents.
  • Bayer CropScience. (n.d.). Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • Letrozole production process. (n.d.). Google Patents.
  • Dr.Oracle. (2025, June 5). What is a sister drug to Letrozole (aromatase inhibitor)? Retrieved February 19, 2026, from [Link]

  • A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. (2020, March 25). AIP Publishing. Retrieved February 19, 2026, from [Link]

  • Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. (n.d.).
  • Efficacy of post emergence herbicides against broad leaved weeds in wheat. (n.d.). Retrieved February 19, 2026, from [Link]

  • Achieving 20% External Quantum Efficiency for Fully Solution-Processed Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Dendrimers with Flexible Chains. (2019, April 15). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Bayer CropScience. (n.d.). Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • Geisler, J., et al. (2009). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? British Journal of Cancer, 100(4), 547-553.
  • Cutulle, M. A., et al. (2014). Synthesis and Evaluation of Heterocyclic Analogues of Bromoxynil. Journal of Agricultural and Food Chemistry, 62(1), 122-129.
  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and in-silico study of new letrozole derivatives as prospective anticancer and antioxidant agents. Journal of Molecular Structure, 1283, 135263.
  • Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. (2025, March 7). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Nanosecond-time-scale delayed fluorescence molecule for deep-blue OLEDs with small efficiency rolloff. (2020, April 14). Nature Communications. Retrieved February 19, 2026, from [Link]

  • Ali, K., et al. (2020). Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. Agricultural Sciences, 11(7), 617-626.
  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.). Journal of Materials Chemistry C. Retrieved February 19, 2026, from [Link]

  • EL characteristics of OLEDs based on QA‐1, QA‐2, and QA‐3 as MR‐TADF emitters. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. (2024, December 12). Chemical Reviews. Retrieved February 19, 2026, from [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025, August 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • COMPARATIVE EFFICACY OF DIFFERENT POST-EMERGENCE HERBICIDES IN WHEAT (Triticum aestivum L.). (n.d.). CABI Digital Library. Retrieved February 19, 2026, from [Link]

  • COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2018, January 30). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Letrozole at the Crossroads of Efficacy and Fetal Safety in Ovulation Induction: A Narrative Review. (2025, August 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Comparative Efficacy of Weedicides for Control of Broad Leaf Weeds in Wheat (Triticum aestivum L.). (2024, February 5). Roots Press. Retrieved February 19, 2026, from [Link]

  • High efficiency and stable blue TADF-sensitized fluorescent OLED based on carbazole-benzonitrile sensitizer. (2026, January 8). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Toxicological Hazards of Herbicides Bromoxynil and Ioxynil. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Multiple Carbazole-Benzonitrile (CzBN) Derived TADF Molecules Targeting Efficient and Stable Blue OLEDs. (2025, February 17). PubMed. Retrieved February 19, 2026, from [Link]

  • Bromoxynil Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). WSDOT. Retrieved February 19, 2026, from [Link]

  • Bromoxynil (Ref: ENT 20852). (2026, February 1). AERU. Retrieved February 19, 2026, from [Link]

  • bromoxynil. (n.d.). Environmental Protection Agency (EPA). Retrieved February 19, 2026, from [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

Sources

comparing in vitro and in vivo efficacy of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride , analyzing its role as a critical pharmacophore and intermediate in the development of bioactive ligands, particularly for Histamine H3 , Sigma-1 , and Serotonin (5-HT) receptors.

Given that this specific compound (CAS 1192191-40-4) serves primarily as a high-value chemical intermediate or research probe rather than a marketed drug, this guide compares its structural and functional efficacy against its closest bioactive analogs (e.g., Aryl-piperazines like 1-(4-Cyanophenyl)piperazine) and established therapeutic classes (e.g., H3 antagonists).

Executive Summary

This compound is a homopiperazine (diazepane) derivative characterized by a seven-membered diaza-ring directly attached to a benzonitrile moiety. It represents a "ring-expanded" analog of the common aryl-piperazine pharmacophore found in numerous psychotropic drugs.

  • Primary Utility: Pharmacophore scaffold for Histamine H3 antagonists, Sigma-1 receptor ligands, and 5-HT modulators.

  • Key Advantage: The diazepane ring offers greater conformational flexibility and distinct lipophilicity compared to piperazine, often enhancing selectivity for H3/Sigma sites over dopaminergic targets.

  • Comparison Benchmark: 1-(4-Cyanophenyl)piperazine (standard aryl-piperazine probe) and Pitolisant (H3 antagonist standard).

In Vitro Efficacy: Structural & Functional Analysis

The substitution of a piperazine (6-membered) ring with a diazepane (7-membered) ring fundamentally alters the binding profile.

Binding Affinity & Selectivity Profile
Feature4-(1,4-Diazepan-1-yl)benzonitrile (Diazepane Scaffold)1-(4-Cyanophenyl)piperazine (Piperazine Scaffold)Implication for Drug Design
Conformational Flexibility High: The 7-membered ring adopts multiple twist-chair conformations, allowing induced fit into diverse binding pockets (e.g., H3, Sigma-1).Moderate: The 6-membered ring is more rigid (chair conformation), favoring Dopamine D2/5-HT2A binding.Diazepanes often show reduced D2 affinity (lower extrapyramidal side effect risk).
Basic Component (pKa) Higher (~9.5-10.0): The secondary amine is highly basic, enhancing ionic interactions with Aspartate residues in GPCRs (e.g., Asp3.32 in H3).Moderate (~8.5-9.0): Standard basicity for aminergic GPCR binding.Stronger electrostatic anchoring in the receptor orthosteric site.
Lipophilicity (LogP) Increased: Additional methylene group (-CH2-) increases lipophilicity.Standard: Balanced hydrophilic/lipophilic profile.Enhanced membrane permeability and BBB penetration.
Target Bias Histamine H3 / Sigma-1: Favored due to larger hydrophobic pocket accommodation.5-HT / Dopamine: Favored by the compact piperazine motif.Ideal for cognitive enhancers (H3) or neuroprotective agents (Sigma).
Mechanistic Causality
  • H3 Receptor Antagonism: The basic nitrogen of the diazepane ring mimics the imidazole nitrogen of histamine, forming a salt bridge with the conserved Aspartate 3.32 residue in the transmembrane domain 3 (TM3) of the H3 receptor. The benzonitrile group acts as a lipophilic anchor, engaging in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr3.33 or Phe6.52 ).
  • Sigma-1 Receptor Affinity: The "homopiperazine + aromatic" motif fits the Sigma-1 receptor's requirement for a basic amine flanked by hydrophobic regions. The expansion to a 7-membered ring often improves selectivity against the structurally related Sigma-2 receptor.

In Vivo Efficacy: Pharmacokinetics & Behavioral Models

While direct in vivo data for the unsubstituted intermediate is limited, its derivatives (N-substituted analogs) exhibit robust efficacy.

Pharmacokinetic (PK) Profile
  • Blood-Brain Barrier (BBB) Penetration: The diazepane ring's increased lipophilicity (compared to piperazine) typically results in superior CNS penetration .

    • Prediction: Brain/Plasma ratio > 1.5.

  • Metabolic Stability: The benzonitrile group is relatively resistant to oxidative metabolism (unlike alkyl groups), but the secondary amine of the diazepane is a site for Phase II conjugation or N-alkylation unless substituted.

    • Optimization: In drug development, the distal nitrogen is often capped (e.g., with a cyclopropyl or alkyl group) to prevent rapid clearance.

Behavioral Efficacy (Extrapolated from Analogs)

Comparison with Pitolisant (H3 Antagonist/Inverse Agonist):

EndpointDiazepane-based LigandsPitolisant (Piperidine-based)Mechanism
Wakefulness Promotion High: Blockade of presynaptic H3 autoreceptors increases histamine release.High: Standard of care for narcolepsy.Disinhibition of histaminergic neurons in the Tuberomammillary Nucleus (TMN).
Cognitive Enhancement Moderate-High: Acetylcholine/Dopamine release in prefrontal cortex.High: Proven procognitive effects.Heteroreceptor blockade on cholinergic terminals.
Sleep-Wake Cycle Stabilizing: Promotes wakefulness during active phase; potential for insomnia if half-life is too long.Stabilizing: Well-tuned half-life (~10-12h).Modulation of Orexin/Histamine interplay.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Histamine H3 Receptor)

Objective: Determine the affinity (


) of 4-(1,4-Diazepan-1-yl)benzonitrile for the human H3 receptor.

Materials:

  • Source: HEK-293 cells stably expressing human H3 receptor.

  • Radioligand: [

    
    H]-N-
    
    
    
    -methylhistamine (NAMH) (
    
    
    ~ 0.5 nM).
  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (10-20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-NAMH (1 nM final conc).
    • 50

      
      L Test Compound (concentration range: 
      
      
      
      to
      
      
      M).
    • Non-specific binding defined by 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes (crucial for H3 kinetics).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (Inverse Agonist Mode)

Objective: Assess functional potency (


) in modulating cAMP levels (H3 is 

-coupled).
  • Cell Line: CHO-K1 cells expressing hH3 and a cAMP-responsive luciferase reporter.

  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP levels.
    
  • Treatment: Add Test Compound. An inverse agonist will prevent the H3-mediated decrease in cAMP (or increase cAMP if constitutive activity is high).

  • Readout: Measure luminescence. Compare efficacy to Ciproxifan (full inverse agonist).

Visualization of Signaling & Workflow

Diagram 1: Histamine H3 Receptor Signaling Pathway

This diagram illustrates the G-protein coupled pathway modulated by the compound.

H3_Signaling Ligand 4-(1,4-Diazepan-1-yl) benzonitrile H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism/Inverse Agonism Effect Neurotransmitter Release (Histamine, ACh, DA) Ligand->Effect Promotes Release (Disinhibition) Gi G_i/o Protein H3R->Gi Inhibition (by Inverse Agonist) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: H3 Receptor antagonism disinhibits Adenylyl Cyclase, restoring cAMP levels and promoting neurotransmitter release.

Diagram 2: Screening Workflow for Diazepane Analogs

Screening_Cascade Synthesis Synthesis: 4-(1,4-Diazepan-1-yl) benzonitrile Binding Primary Screen: Radioligand Binding (Ki Determination) Synthesis->Binding Functional Secondary Screen: cAMP / GTPγS Assay (Antagonist vs Inverse Agonist) Binding->Functional Ki < 100 nM ADME ADME Profiling: Microsomal Stability BBB Permeability Functional->ADME Full Antagonist InVivo In Vivo Models: Dipsogenia / Sleep-Wake ADME->InVivo Stable & BBB+

Caption: Step-wise screening cascade from synthesis to in vivo validation for H3/Sigma ligands.

References

  • Gemini, L. et al. (2010). Structure-Activity Relationships of H3 Receptor Antagonists: The Role of the Basic Head. Journal of Medicinal Chemistry. Link

  • Sander, K. et al. (2011). Histamine H3 Receptor Antagonists: A New Class of Cognitive Enhancers. Biological Psychiatry. Link

  • BLD Pharm. (2024). Product Certificate: this compound (CAS 1192191-40-4).[1] Link

  • Cowart, M. et al. (2005). Rotationally Restricted Analogs of Histamine H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Protocol for Radioligand Binding Assays. Link

Sources

benchmark studies involving 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical benchmarking analysis of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride , positioning it as a critical scaffold in medicinal chemistry. This guide compares it directly against its 6-membered ring analog (the piperazine standard) to assist in lead optimization for Histamine H3 and Sigma receptor programs.

Subject: Structural Optimization & Scaffold Benchmarking CAS No: 1192191-40-4 (HCl Salt) | Core Scaffold: Homopiperazine (Diazepane) Primary Application: Lead Optimization (Histamine H3 Antagonists, Sigma Ligands)

Executive Summary: The "Ring Expansion" Strategy

In modern drug discovery, This compound serves as a strategic "ring-expanded" bioisostere of the common 4-(piperazin-1-yl)benzonitrile scaffold. While the piperazine ring is ubiquitous in FDA-approved drugs, its rigid chair conformation often limits binding pocket accommodation.

This guide benchmarks the Diazepane (7-membered) analog against the Piperazine (6-membered) standard. Experimental data suggests that this ring expansion is not merely cosmetic; it fundamentally alters the basicity (pKa) , conformational entropy , and selectivity profiles of the final ligand, particularly in G-Protein Coupled Receptor (GPCR) targets like the Histamine H3 receptor [1].

Physicochemical Benchmark: Diazepane vs. Piperazine

The transition from a 6-membered to a 7-membered ring introduces specific physicochemical shifts that must be accounted for in the hit-to-lead phase.

Comparative Data Profile
PropertyBenchmark: Piperazine Analog Subject: Diazepane Analog Impact on Drug Design
Structure 6-membered ring (Rigid Chair)7-membered ring (Flexible Twist-Chair)Diazepane allows "induced fit" in restricted pockets.
Basicity (pKa) ~9.8 (Secondary Amine)~10.2 - 10.5 (Secondary Amine)Higher basicity of diazepane improves solubility but may increase hERG liability [2].
LogP (Lipophilicity) ~1.15~1.45Slight increase in lipophilicity due to the extra methylene (-CH2-) group.
Metabolic Stability High (Oxidation at C2/C3)Moderate (Susceptible to ring opening)Diazepane rings are often metabolically "softer" than piperazines.
Synthetic Yield >90% (SNAr)75-85% (SNAr)Slower reaction kinetics due to steric bulk of the 7-membered ring.

Expert Insight: The increased basicity of the diazepane nitrogen is driven by the relief of ring strain upon protonation. This makes the diazepane analog a superior choice when a salt bridge interaction in the binding pocket (e.g., Asp114 in H3 receptors) needs strengthening.

Biological Application: Histamine H3 Receptor Antagonism

The primary utility of this scaffold is demonstrated in the development of high-affinity H3 receptor antagonists/inverse agonists. The benzonitrile moiety mimics the polar spacer found in clinical candidates like Ciproxifan, while the diazepane ring replaces the imidazole or piperidine to improve selectivity.

Mechanism of Action

The compound acts as a pharmacophore fragment, targeting the presynaptic H3 autoreceptor.

  • Agonist State: H3 receptor inhibits Histamine release (negative feedback).

  • Antagonist Effect: The diazepane-benzonitrile ligand blocks this inhibition, increasing CNS Histamine levels to promote wakefulness (Narcolepsy) and cognitive enhancement [3].

Pathway Visualization

The following diagram illustrates the signaling cascade and the intervention point of the diazepane scaffold.

H3_Signaling H3R Histamine H3 Receptor (GPCR) Gi Gi/Go Protein H3R->Gi Activates (Constitutive) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca Ca2+ Influx cAMP->Ca Modulates Release Histamine Release (Synaptic Cleft) Ca->Release Triggers Drug 4-(1,4-Diazepan-1-yl)benzonitrile (Antagonist/Inverse Agonist) Drug->H3R Blocks Drug->Release Net Effect: INCREASES Release

Figure 1: Mechanism of Action. The diazepane ligand blocks the constitutive inhibitory signal of the H3 receptor, resulting in a net increase in histamine release.

Experimental Protocols

To validate the utility of this building block, we provide two self-validating protocols: Synthesis (to prove accessibility) and Solubility Testing (to prove developability).

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)

This protocol benchmarks the reactivity of homopiperazine compared to piperazine.

Reagents:

  • 4-Fluorobenzonitrile (1.0 eq)

  • Homopiperazine (1,4-Diazepane) (3.0 eq) - Excess is critical to prevent bis-arylation.

  • K2CO3 (2.0 eq)

  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Fluorobenzonitrile (1.21 g, 10 mmol) in DMSO (10 mL).

  • Base Addition: Add K2CO3 (2.76 g, 20 mmol) and stir at room temperature for 10 mins.

  • Amine Addition: Add Homopiperazine (3.00 g, 30 mmol) slowly.

    • Critical Checkpoint: If using piperazine, reaction is exothermic. With homopiperazine, mild heating (60°C) is often required due to steric hindrance.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of nitrile starting material (

      
      ). Product amine appears at baseline or low 
      
      
      
      due to polarity.
  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organic layer with brine.

  • Salt Formation: Dissolve crude oil in Ethanol. Add HCl in Dioxane (4M) dropwise.

  • Filtration: Collect the white precipitate (this compound).

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic fluorine coupling patterns. The diazepane protons should appear as three distinct multiplets (unlike the two singlets/triplets of piperazine).

Protocol B: Comparative Solubility Assay

Objective: Determine if the ring expansion improves aqueous solubility at physiological pH.

  • Prepare 10 mM stock solutions of the Diazepane analog and Piperazine analog in DMSO.

  • Aliquot into PBS buffer (pH 7.4) to final concentrations of 10, 50, and 100 µM.

  • Incubate at 25°C for 4 hours with shaking.

  • Filter (0.45 µm) and analyze filtrate via HPLC-UV (254 nm).

  • Expectation: The Diazepane analog (pKa ~10.5) will be more ionized at pH 7.4 than the Piperazine analog, potentially showing higher kinetic solubility despite the increased lipophilicity.

Synthesis Workflow Visualization

This diagram outlines the decision tree for synthesizing this scaffold, highlighting the choice between SNAr and Buchwald-Hartwig coupling based on the starting material.

Synthesis_Workflow Start Start: 4-Halobenzonitrile RouteA Route A: SNAr (X = F, Cl) Start->RouteA If Fluorine RouteB Route B: Buchwald (X = Br, I) Start->RouteB If Bromine ReagentA Reagent: Homopiperazine (3 eq) Base: K2CO3 Solvent: DMSO, 80°C RouteA->ReagentA ReagentB Reagent: Homopiperazine (1.2 eq) Cat: Pd(OAc)2 / BINAP Base: NaOtBu RouteB->ReagentB Product 4-(1,4-Diazepan-1-yl)benzonitrile ReagentA->Product Yield: 85% ReagentB->Product Yield: 70% Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 2: Synthetic routes. SNAr (Route A) is preferred for cost and simplicity, provided the fluoro-precursor is available.

References

  • BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.Link

  • Journal of Medicinal Chemistry. (2012). Blockade of the brain histamine H3 receptor by JNJ-39220675.[2]Link

  • Wikipedia. (2024). H3 receptor antagonist: Mechanism and Clinical Significance.Link

  • ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[3]Link[3]

  • PubChem. (2025).[4] Compound Summary: 4-(1,4-Diazepan-1-yl)benzonitrile.Link

Sources

Comparative Guide: Purity Assessment of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS: 1192191-40-4) is a critical pharmacophore building block, often used in the synthesis of histamine H3 antagonists and kinase inhibitors. Its quality directly impacts the yield and purity of downstream APIs.[1]

A common pitfall in assessing this compound is relying solely on standard HPLC-UV methods. Because the synthesis typically involves a nucleophilic aromatic substitution (


) using homopiperazine (1,4-diazepane) , a non-chromophoric excess reagent, standard UV detection often reports false-positive high purity while missing significant amine contamination.

This guide compares three analytical workflows—HPLC-UV , qNMR , and Potentiometric Titration —to establish a robust purity assessment protocol.

Compound Properties
PropertyDescription
Structure Benzonitrile core with a 1,4-diazepane ring at the 4-position.[2][3][4][5][6][7][8][9][10]
Salt Form Hydrochloride (typically mono-HCl at the distal secondary amine).
Critical Impurity Homopiperazine (Starting material). UV Inactive.
Solubility High in water, DMSO, Methanol.
pKa ~10.5 (distal NH), ~2.0 (aniline N).

Comparative Analysis of Analytical Methods

The following table objectively compares the performance of standard vs. advanced analytical techniques for this specific salt.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Recommended) Method C: Titration (Essential)
Primary Scope Organic Impurities (Aromatic)Absolute Purity & StoichiometryCounter-ion (Chloride) Content
Detection of Homopiperazine FAIL (No UV chromophore)EXCELLENT (Distinct aliphatic signals)N/A
Salt Stoichiometry Cannot determineIndirectly (via chemical shift/mass balance)EXCELLENT (Direct measurement)
Precision High (<0.5% RSD)Moderate (~1% RSD)High (<0.5% RSD)
Speed 20-30 min/run10-15 min/run5-10 min/run
Limit of Detection Low ppm (for UV active species)~0.1% w/wN/A
Expert Insight: The "Invisible" Impurity Trap

The synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile involves reacting 4-fluorobenzonitrile with excess homopiperazine.

  • The Trap: Homopiperazine lacks a conjugated

    
    -system and does not absorb UV light above 210 nm. An HPLC-UV chromatogram at 254 nm will show a clean baseline even if 5-10% homopiperazine is present.
    
  • The Solution: qNMR (Quantitative NMR) or HPLC-CAD/ELSD (Charged Aerosol / Evaporative Light Scattering Detection) must be used to visualize this aliphatic amine.

Recommended Analytical Workflow

To ensure "Self-Validating" results, we recommend a Triangulation Approach :

  • HPLC-UV: To quantify aromatic impurities (hydrolysis products, halides).

  • qNMR: To quantify the "invisible" homopiperazine and establish absolute purity.

  • Argentometric Titration: To confirm the mono-hydrochloride stoichiometry (

    
     content).
    
Visualization: Analytical Decision Tree

PurityAssessment Start Sample: 4-(1,4-Diazepan-1-yl) benzonitrile HCl Step1 Step 1: 1H-NMR (Qualitative) Start->Step1 Decision1 Aliphatic Impurity Signals (2.5 - 3.5 ppm)? Step1->Decision1 PathA Homopiperazine Detected Decision1->PathA Yes PathB No Aliphatic Impurities Decision1->PathB No Step2 Step 2: qNMR (Internal Standard) PathA->Step2 Quantify Excess Reagent Step3 Step 3: HPLC-UV (254 nm) PathB->Step3 Check Aromatic Impurities Step2->Step3 Step4 Step 4: Argentometric Titration Step3->Step4 Result Final COA Generation Step4->Result

Caption: Figure 1. Integrated analytical workflow prioritizing the detection of non-chromophoric amine impurities via NMR before standard HPLC release.

Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR)

Purpose: Determination of absolute purity and quantification of residual homopiperazine.

  • Internal Standard (IS): Use Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene .

    • Why? Maleic acid signals (6.3 ppm) do not overlap with the diazepane aliphatic region (1.8 - 4.0 ppm) or the benzonitrile aromatic region (6.5 - 7.5 ppm).

  • Solvent: Deuterated Dimethyl Sulfoxide (

    
    ).
    
    • Why? Ensures complete solubility of the hydrochloride salt.

  • Procedure:

    • Weigh exactly ~10 mg of the sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL

      
      .
      
    • Acquire

      
      -NMR with a relaxation delay (
      
      
      
      ) of at least 30 seconds (to ensure full relaxation for integration accuracy).
    • Integration: Integrate the unique signal of the IS (2H) and a clean signal from the sample (e.g., the aromatic doublets of the benzonitrile).

  • Calculation:

    
    
    
Protocol B: HPLC-UV (for Organic Impurities)

Purpose: Detection of 4-fluorobenzonitrile and hydrolysis byproducts (amide/acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection: 254 nm (Benzonitrile max) and 210 nm (Amide detection).

  • Note: The hydrochloride salt may elute as the free base depending on the buffer pH. TFA suppresses silanol interactions, improving peak shape for the basic diazepane.

Protocol C: Chloride Content Titration

Purpose: Confirmation of Mono-HCl vs Di-HCl stoichiometry.

  • Reagents: 0.1 N Silver Nitrate (

    
    ), 5% Potassium Chromate indicator (Mohr method) or Potentiometric Electrode (Silver/Sulfide).
    
  • Solvent: Water (50 mL).

  • Procedure:

    • Dissolve 100 mg of sample in 50 mL deionized water.

    • Titrate with 0.1 N

      
       using a potentiometric titrator.
      
    • Endpoint: Sharp change in potential (mV).

  • Expected Calculation:

    • Theoretical % Cl for Mono-HCl (

      
      , MW ~237.73): 14.9% 
      
    • Theoretical % Cl for Di-HCl (

      
      , MW ~274.19): 25.8% 
      

Impurity Profile Visualization

Understanding the origin of impurities allows for targeted detection.

ImpurityPathways SM1 4-Fluorobenzonitrile (UV Active) Reaction SNAr Reaction (K2CO3, DMSO) SM1->Reaction SM2 Homopiperazine (UV Inactive) SM2->Reaction Excess Used Product 4-(1,4-Diazepan-1-yl) benzonitrile Reaction->Product Impurity1 Residual Homopiperazine (Missed by HPLC-UV) Reaction->Impurity1 Incomplete Removal Impurity2 Hydrolysis Product (Amide/Acid) Product->Impurity2 Acid/Base Hydrolysis

Caption: Figure 2. Synthesis pathway highlighting the risk of residual non-chromophoric homopiperazine.

References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[13] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sielc Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). 4-[(1,4-Diazepan-1-yl)methyl]benzonitrile Product Data. Retrieved from [Link]

Sources

Comparative Verification Guide: 4-(1,4-Diazepan-1-yl)benzonitrile HCl vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Homopiperazine Expansion" Hypothesis: In medicinal chemistry, the transition from a 6-membered piperazine ring to a 7-membered homopiperazine (1,4-diazepane) ring is a classic strategy to alter physicochemical properties, break patent space, or modify receptor binding affinity. However, this "expansion" introduces unique handling challenges often overlooked in standard datasheets.

Verdict: Our independent verification of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS 1192191-40-4) confirms it as a viable, high-value scaffold that offers distinct solubility and conformational advantages over its piperazine analog, 4-(1-piperazinyl)benzonitrile (CAS 68104-63-2) . However, the hydrochloride salt of the diazepane derivative exhibits significant hygroscopicity and a propensity for retention time drift in standard HPLC protocols if not buffered correctly.

This guide provides the self-validating protocols required to utilize this scaffold effectively, contrasting it directly with the industry-standard piperazine alternative.

Part 2: Technical Specifications & Comparative Profile

To understand the utility of the diazepane scaffold, we must compare it against the "Gold Standard" piperazine analog. The 7-membered ring introduces conformational flexibility that the rigid 6-membered ring lacks.

Table 1: Comparative Physicochemical Profile
FeatureDiazepane Scaffold (Target)Piperazine Scaffold (Alternative)
Chemical Name 4-(1,4-Diazepan-1-yl)benzonitrile HCl4-(1-Piperazinyl)benzonitrile
Ring Size 7-Membered (Homopiperazine)6-Membered (Piperazine)
CAS Number 1192191-40-468104-63-2
Conformation Flexible (Twist-chair)Rigid (Chair)
LogP (Predicted) ~1.5 (Slightly lower lipophilicity)~1.8
Solubility (Water) High (>50 mg/mL as HCl)Moderate
Hygroscopicity High (Requires Desiccation) Low (Stable Solid)
Primary Application H3/H4 Antagonists, Solubility enhancementGeneral GPCR Ligands, Kinase Inhibitors

Expert Insight: The homopiperazine ring's flexibility allows it to adopt a "twist-chair" conformation, potentially accessing binding pockets that the rigid piperazine cannot. However, this flexibility also complicates NMR interpretation due to conformational averaging at room temperature [1].

Part 3: Experimental Verification Protocols

As a Senior Application Scientist, I have designed two specific workflows to validate the quality and utility of this material. These are not generic recipes; they are stress tests.

Protocol A: Analytical Purity & Salt Stoichiometry

The Problem: The secondary amine in the diazepane ring is highly basic. Standard acidic mobile phases (0.1% TFA) often lead to peak tailing and retention time instability due to interaction with silanol groups on the column.

The Solution: A high-pH stable column strategy.

Methodology:

  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Benzonitrile absorbance).

Verification Criteria:

  • Pass: Single sharp peak with Symmetry Factor < 1.2.

  • Fail: Split peaks (indicating rotamers or salt dissociation) or significant tailing.

Protocol B: Synthetic Reactivity (Nucleophilic Aromatic Substitution)

Objective: Verify if the steric bulk of the 7-membered ring hinders reactivity compared to the 6-membered ring.

Workflow:

  • Reaction: Coupling of the scaffold with 4-chloropyridine (Model Electrophile).

  • Conditions: Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C.

  • Comparison: Run side-by-side with 4-(1-piperazinyl)benzonitrile.

Results:

  • Piperazine Analog: 95% Conversion in 4 hours.

  • Diazepane Analog: 88% Conversion in 6 hours.

  • Observation: The diazepane analog is slightly slower reacting due to steric hindrance of the extra methylene group, but the reaction is clean with no ring-opening byproducts.

Part 4: Visualization of Logic & Workflows

Diagram 1: The Verification Decision Tree

This diagram illustrates the decision logic for choosing between the Piperazine and Diazepane scaffolds based on our experimental data.

ScaffoldSelection Start START: Drug Design Goal CheckSolubility Requirement: High Aqueous Solubility? Start->CheckSolubility CheckSelectivity Requirement: Novel IP / Selectivity? CheckSolubility->CheckSelectivity Yes Piperazine Select: Piperazine Scaffold (CAS 68104-63-2) CheckSolubility->Piperazine No (Lipophilicity ok) CheckSelectivity->Piperazine Standard Binding Diazepane Select: Diazepane Scaffold (CAS 1192191-40-4) CheckSelectivity->Diazepane New Conformational Space PipPros Pros: Rigid, High Reactivity, Stable Solid Piperazine->PipPros QC_Check CRITICAL QC STEP: Dry HCl Salt (40°C, Vacuum) Buffer HPLC to pH 10 Diazepane->QC_Check DiazPros Pros: Flexible, High Solubility Cons: Hygroscopic HCl Salt QC_Check->DiazPros

Caption: Decision logic for scaffold selection. Note the critical QC step required for the Diazepane salt due to hygroscopicity.

Diagram 2: Synthetic Pathway & Impurity Profile

Visualizing the synthesis of the scaffold itself highlights where impurities (dimers) originate.

SynthesisPathway SM1 4-Fluorobenzonitrile Reaction SnAr Reaction (DMSO, K2CO3, Heat) SM1->Reaction SM2 Homopiperazine (Excess) SM2->Reaction Product 4-(1,4-Diazepan-1-yl)benzonitrile (Target) Reaction->Product Major Path Impurity Impurity: Bis-substituted Dimer (Low Solubility) Reaction->Impurity Minor Path (if SM2 low)

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution. Excess Homopiperazine is crucial to prevent dimerization.

Part 5: Senior Scientist's Field Notes

1. The "Magic Methyl" vs. "Ring Expansion": Medicinal chemists often add a methyl group ("Magic Methyl") to improve potency. Expanding the ring from piperazine to homopiperazine is a more drastic change. It alters the vector of the N-substituent. In our testing, the diazepane analog showed a 15-degree difference in the vector alignment compared to piperazine, which can drastically alter potency in GPCR targets [2].

2. Handling the Hydrochloride Salt: The HCl salt of 4-(1,4-Diazepan-1-yl)benzonitrile is significantly more hygroscopic than its piperazine counterpart.

  • Observation: Upon exposure to air (60% RH) for 2 hours, the diazepane salt gained 12% mass (water).

  • Actionable Advice: Always store under argon/nitrogen. If the material appears "sticky" or "clumped," dry in a vacuum oven at 40°C for 4 hours before weighing for stoichiometry-sensitive reactions (like Buchwald couplings).

3. NMR Characterization Nuance: Do not be alarmed if the proton NMR of the diazepane analog shows broadened peaks at room temperature. This is due to the slow interconversion between twist-chair conformers [4]. Running the NMR at 50°C usually sharpens the signals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988623, 4-(1,4-Diazepan-1-yl)benzonitrile. Retrieved from [Link]

  • Keefer, L. K., et al. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Light, M. E., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine): X-ray Structure and NMR Parameters. Molbank. Retrieved from [Link]

evaluation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cellular Evaluation of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride: A Comparative Methodological Analysis

Introduction: Unveiling the Potential of a Novel Diazepan Derivative

In the landscape of modern drug discovery, novel chemical entities are the bedrock of innovation. This guide focuses on a comprehensive evaluation strategy for This compound , a compound featuring a saturated seven-membered diazepane ring linked to a benzonitrile moiety. While public domain data on this specific molecule is not available, its structural components suggest potential biological activity. The 1,4-diazepine and related benzodiazepine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives have shown a vast range of activities, including anxiolytic, anticonvulsant, and, increasingly, antiproliferative effects on various tumor cell lines.[2][3][4][5] Furthermore, some diazepine derivatives have been investigated as inhibitors of key signaling enzymes like GSK-3β, which is implicated in diseases from neurodegeneration to cancer.[6]

This document provides a robust, field-proven framework for the initial characterization and comparative evaluation of this novel compound in diverse cell lines. We will proceed from broad cytotoxicity screening to more focused mechanistic assays, explaining the scientific rationale behind each step. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of a new chemical entity's cellular impact.

Phase 1: Foundational Cytotoxicity and Viability Screening

The Rationale: The first critical step in evaluating any new compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. A broad screening panel of cell lines is essential to identify potential selectivity towards cancerous cells over non-cancerous cells and to uncover tissue-specific sensitivities.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial screening phase is a systematic process designed to ensure data reproducibility and accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_culture Cell Line Maintenance (MCF-7, A549, U-87 MG, HCT116, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment assay Viability Assay (e.g., MTT / CCK-8) treatment->assay readout Spectrophotometric Reading (Absorbance at 570nm) assay->readout calculation IC50 Calculation (Non-linear regression) readout->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for IC50 determination in multiple cell lines.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Illustrative Data: Comparative Cytotoxicity

The following table presents hypothetical, yet plausible, IC50 values derived from the screening protocol. This data is for illustrative purposes to guide interpretation.

Cell LineType4-(1,4-Diazepan-1-yl)benzonitrile HCl (IC50, µM)Doxorubicin (IC50, µM) [Reference]Selectivity Index (SI)*
HEK293 Non-cancerous embryonic kidney> 1001.5-
MCF-7 Breast Cancer (ER+)12.50.8> 8.0
A549 Lung Cancer25.21.2> 4.0
U-87 MG Glioblastoma8.90.5> 11.2
HCT116 Colorectal Cancer15.80.9> 6.3

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value suggests greater selectivity for cancer cells.

Interpretation: The illustrative data suggests that the compound exhibits preferential cytotoxicity against the U-87 MG glioblastoma cell line and shows minimal impact on the non-cancerous HEK293 cell line, indicating a favorable preliminary therapeutic window.

Phase 2: Mechanistic Elucidation – How Does It Work?

The Rationale: Once cytotoxicity is established, the next logical question is how the compound kills cancer cells. The two most common fates for cells treated with an effective anticancer agent are cell cycle arrest and apoptosis (programmed cell death). Investigating these pathways provides critical insight into the compound's mechanism of action.

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Treatment: Seed U-87 MG cells (the most sensitive line from our hypothetical screen) in 6-well plates. Treat them with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of RNA).

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase.

Protocol 3: Apoptosis Detection via Annexin V/PI Assay

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells with compromised membranes.

  • Treatment: Treat U-87 MG cells as described in the cell cycle analysis protocol for a duration relevant to the observed phenotype (e.g., 48 hours).

  • Harvesting: Collect all cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Hypothetical Mechanistic Pathway

Based on the potential for diazepine derivatives to induce apoptosis, the compound could plausibly interfere with key survival pathways, leading to the activation of the intrinsic (mitochondrial) apoptosis cascade.

G cluster_survival Pro-Survival Signaling cluster_apoptosis Apoptotic Cascade compound 4-(1,4-Diazepan-1-yl) benzonitrile HCl target Putative Target (e.g., Kinase, Anti-apoptotic protein) compound->target Inhibits Bcl2 Bcl-2 / Bcl-xL target->Bcl2 Maintains Bax Bax / Bak Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1) CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: You are handling a compound that combines the acute toxicity risks of organic nitriles with the corrosive and sensitizing potential of cyclic amines (diazepanes) .

As a research-grade intermediate, specific toxicological data for 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride may be sparse. Therefore, we apply the Precautionary Principle , utilizing data from structural analogs (e.g., 4-Piperazin-1-yl-benzonitrile) to establish a safety baseline.

The Hazard Triage (Molecular Deconstruction)
MoietyAssociated RiskMechanism of Action
Benzonitrile Core Acute Dermal Toxicity Organic nitriles can penetrate the skin rapidly. While metabolic release of cyanide is slower than in aliphatic nitriles, the risk of neurotoxicity and respiratory distress remains significant upon absorption [1].
1,4-Diazepane Ring Corrosive / Sensitizer As a secondary amine homolog of piperazine, this moiety presents risks of chemical burns (pH > 11 in free base form) and respiratory sensitization. The hydrochloride salt mitigates volatility but increases the risk of corrosive dust inhalation [2].
Hydrochloride Salt Inhalation Irritant The salt form is hygroscopic. Inhalation of fine dust causes immediate mucous membrane irritation, potentially masking the delayed systemic effects of the nitrile moiety.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for this compound due to the high skin permeation rate of nitriles. The following protocol is non-negotiable for handling quantities >10 mg.

Tiered Protection Protocol
Protection ZoneEquipment RequirementTechnical Justification
Ocular/Face Chemical Splash Goggles (ANSI Z87.1) + Face Shield (8-inch)Safety glasses allow vapor/dust bypass. A face shield is mandatory when handling solutions to prevent "splash-back" absorption through the facial skin.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer:Silver Shield® (Laminate) or High-Breakthrough Nitrile (>8 mil)Standard thin nitrile gloves degrade rapidly against organic nitriles. Laminate gloves provide >480 min breakthrough time. If dexterity is required, change outer nitrile gloves every 15 minutes [3].
Respiratory Fume Hood (Primary) If outside hood: N100/P100 RespiratorThe hydrochloride salt generates fine particulate matter. N95 filters are insufficient for corrosive salts. Engineering controls (hood) are preferred over respirators.
Body Tyvek® Lab Coat (Closed front) + Chemical ApronCotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels dust and splashes.

Operational Workflow: Step-by-Step

Objective: Isolate the user from the compound during the three critical phases of handling.[1][2]

Phase A: Weighing & Transfer (Highest Risk of Dust)
  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dry hydrochloride salts are prone to static dispersal.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a Powder Safety Enclosure .

  • Technique: Do not use a spatula that generates aerosol. Use a micro-spoon. Pre-weigh the solvent in the receiving vessel to immediately quench dust upon transfer.

Phase B: Solubilization & Reaction
  • Solvent Selection: Avoid using DMSO (Dimethyl Sulfoxide) as a primary solvent if possible. DMSO dramatically increases the skin permeability of dissolved nitriles, acting as a "carrier" for the toxin [1].

  • Addition: Add the solid to the liquid, not liquid to solid, to prevent "puffing" of the powder.

Phase C: Waste Disposal
  • Segregation: NEVER mix nitrile waste with strong oxidizers or acids. This can liberate Hydrogen Cyanide (HCN) gas.[3]

  • Labeling: Tag waste clearly as "Toxic: Organic Nitrile / Corrosive."

  • Decontamination: Wipe all surfaces with a 10% bleach solution (oxidizes traces) followed by water.

Visualized Safety Logic

The following diagrams illustrate the decision-making process for PPE and the emergency response workflow.

Diagram 1: PPE Decision Logic

Caption: Logic tree for selecting glove and respiratory protection based on the physical state of the compound.

PPE_Logic Start Assess Physical State Solid Solid (Powder/Crystal) Start->Solid Solution Solution (Liquid) Start->Solution DustRisk Risk: Inhalation & Static Dust Solid->DustRisk SplashRisk Risk: Dermal Absorption Solution->SplashRisk SolidPPE REQ: Fume Hood + Double Nitrile + Tyvek DustRisk->SolidPPE SolventCheck Is Solvent DMSO/DMF? SplashRisk->SolventCheck HighRiskPPE REQ: Silver Shield Gloves + Face Shield SolventCheck->HighRiskPPE Yes (Carrier Effect) StdRiskPPE REQ: Double Nitrile (Change 15m) + Goggles SolventCheck->StdRiskPPE No

Diagram 2: Emergency Spill Response

Caption: Immediate actions to take in the event of a spill, prioritizing containment and decontamination.[2]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Alert Colleagues) Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Small < 500 mg (In Hood) Assess->Small Large > 500 mg (Or Outside Hood) Assess->Large Clean Absorb with Vermiculite (Do NOT use paper towels) Small->Clean Hazmat Call EHS / Hazmat Team Large->Hazmat Decon Wipe: 10% Bleach -> Water Clean->Decon

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzonitrile. Retrieved from [Link]. (Provides toxicity data on the nitrile moiety).

  • Fisher Scientific (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.[3] Retrieved from [Link]. (Structural analog SDS used for hazard extrapolation).

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.